molecular formula C₁₉¹³C₉H₂₉¹⁵NO₅ B1145036 N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether CAS No. 1217442-53-9

N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether

Cat. No.: B1145036
CAS No.: 1217442-53-9
M. Wt: 469.46
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Description

N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether is the isotope labelled protected form of L-Tyrosine, an essential amino acid that exhibits in vitro antioxidant and antiradical activities. L-Tyrosine is used as a precursor to synthesize catecholamines (e.g. Norepinephrine HCl [N674500]) in human keratinocytes, and also for the synthesis of proteins and thyroid hormones.>

Properties

CAS No.

1217442-53-9

Molecular Formula

C₁₉¹³C₉H₂₉¹⁵NO₅

Molecular Weight

469.46

Origin of Product

United States

Foundational & Exploratory

Introduction: The Convergence of Isotopic Labeling and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine O-Tertbutyl Ether: Principles and Applications in Quantitative Proteomics

Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, fully labeled with nine Carbon-13 isotopes and one Nitrogen-15 isotope (N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine O-Tertbutyl Ether), represents a highly specialized chemical tool at the intersection of solid-phase peptide synthesis (SPPS) and mass spectrometry-based quantitative proteomics.[] Its structure is meticulously designed to serve as a "heavy" amino acid building block for the synthesis of internal standards, enabling precise quantification of proteins and peptides in complex biological samples.[2][3]

This guide provides a comprehensive examination of this compound, detailing its physicochemical properties, the foundational principles of its application, a detailed protocol for its use in peptide synthesis, and its role in advancing research in drug development and cellular signaling.

Physicochemical Properties and Structural Rationale

The utility of N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine O-Tertbutyl Ether is derived directly from its unique chemical structure, which incorporates isotopic labels and orthogonal protecting groups.

Core Compound Data

A summary of the key quantitative and qualitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Weight 469.46 g/mol [2][4]
Chemical Formula ¹³C₉C₁₉H₂₉¹⁵NO₅[4]
Mass Shift M+10 (compared to unlabeled counterpart)[4]
Labeled CAS Number 1217442-53-9[2][5]
Unlabeled CAS Number 71989-38-3[2][5]
Appearance Solid / White Powder[4]
Storage Conditions Store refrigerated (+2°C to +8°C), desiccated, and protected from light.[2]
The Orthogonal Protection Strategy

The compound's design is central to its function in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] It employs an orthogonal protection scheme, meaning each protecting group can be removed under distinct chemical conditions without affecting the other.[7]

  • Nα-Fmoc Group (9-Fluorenylmethoxycarbonyl): This group protects the alpha-amino terminus. It is base-labile and is selectively removed using a mild organic base, typically a solution of piperidine in a polar aprotic solvent like DMF, to allow for peptide chain elongation.[8]

  • O-Tertbutyl Ether (tBu) Group: This group protects the reactive phenolic hydroxyl side chain of tyrosine. The tBu group is acid-labile and remains stable during the base-mediated Fmoc deprotection cycles.[7] Its purpose is to prevent undesirable side reactions, such as O-acylation, during peptide coupling steps, which enhances the purity and yield of the final peptide. It is removed during the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA).[7]

The diagram below illustrates the key components of the molecule.

Figure 1: Molecular Structure and Functional Groups cluster_mol N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether MOLECULE Tyrosine Core (¹³C₉, ¹⁵N Labeled) FMOC Fmoc Group (Base-Labile) FMOC->MOLECULE Protects α-Amine TBU tBu Ether Group (Acid-Labile) TBU->MOLECULE Protects Side Chain

Figure 1: Molecular Structure and Functional Groups

Core Application: Synthesis of Stable Isotope-Labeled Peptides for Quantitative Proteomics

The primary application of this compound is the synthesis of stable isotope-labeled (SIL) peptides, which serve as internal standards for mass spectrometry (MS).[3] By incorporating amino acids with heavy isotopes (¹³C and ¹⁵N), researchers can synthesize a peptide that is chemically identical to its endogenous, "light" counterpart but has a distinct, higher mass.[]

When a known quantity of the heavy SIL peptide is spiked into a biological sample, the endogenous and standard peptides co-elute during liquid chromatography (LC) and are detected simultaneously by the mass spectrometer. The ratio of the signal intensities between the heavy and light peptide peaks allows for the precise and absolute quantification of the target peptide (and by inference, its parent protein).[3] This technique is foundational to methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and targeted proteomics assays.[9][10]

Experimental Protocol: Fmoc-SPPS of a Labeled Peptide

This section provides a detailed, step-by-step methodology for synthesizing a hypothetical tripeptide, H-Ala-Tyr-Gly-NH₂ (where Tyr is the labeled N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine), on a Rink Amide resin. This protocol is designed as a self-validating system where the rationale behind each step is explained.

Materials and Reagents
  • Resin: Rink Amide AM resin (provides a C-terminal amide upon cleavage).

  • Labeled Amino Acid: N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine O-Tertbutyl Ether.

  • Standard Amino Acids: Fmoc-Gly-OH, Fmoc-Ala-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Washing Solvents: Methanol, Diethyl ether (cold).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling, followed by a final cleavage and purification step. The workflow is visualized below.

Figure 2: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow START Start: Rink Amide Resin DEPROTECT_1 1. Fmoc Deprotection (20% Piperidine/DMF) START->DEPROTECT_1 WASH_1 Wash (DMF) DEPROTECT_1->WASH_1 COUPLE_1 2. Couple Fmoc-Gly-OH (HBTU/HOBt/DIPEA) WASH_1->COUPLE_1 WASH_2 Wash (DMF) COUPLE_1->WASH_2 DEPROTECT_2 3. Fmoc Deprotection WASH_2->DEPROTECT_2 WASH_3 Wash (DMF) DEPROTECT_2->WASH_3 COUPLE_2 4. Couple Labeled Tyr (Fmoc-(¹³C₉,¹⁵N)-Tyr(tBu)-OH) WASH_3->COUPLE_2 WASH_4 Wash (DMF) COUPLE_2->WASH_4 DEPROTECT_3 5. Fmoc Deprotection WASH_4->DEPROTECT_3 WASH_5 Wash (DMF) DEPROTECT_3->WASH_5 COUPLE_3 6. Couple Fmoc-Ala-OH WASH_5->COUPLE_3 WASH_6 Wash (DMF) COUPLE_3->WASH_6 DEPROTECT_4 7. Final Fmoc Deprotection WASH_6->DEPROTECT_4 CLEAVAGE 8. Cleavage & Side-Chain Deprotection (TFA/TIS/H₂O) DEPROTECT_4->CLEAVAGE END End: Crude Labeled Peptide (H-Ala-Tyr-Gly-NH₂) CLEAVAGE->END

Figure 2: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow
Step-by-Step Procedure
  • Resin Swelling and Initial Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. This removes the initial Fmoc group from the resin, exposing the free amine for the first coupling.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Amino Acid Coupling (Glycine):

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. The activated carboxyl group of glycine reacts with the free amine on the resin.

    • Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Second Amino Acid Coupling (Labeled Tyrosine):

    • Deprotection: Repeat the Fmoc deprotection step (3.1) to expose the amine of the newly coupled glycine.

    • Coupling: Pre-activate N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine O-Tertbutyl Ether (3 eq.) with HBTU/HOBt/DIPEA as in step 3.2.

    • Add the activated labeled amino acid to the resin and agitate for 1-2 hours. The tBu group on the tyrosine side chain prevents any reaction at the hydroxyl group.

    • Wash the resin thoroughly with DMF.

  • Third Amino Acid Coupling (Alanine):

    • Deprotection: Repeat the Fmoc deprotection step (3.1).

    • Coupling: Pre-activate Fmoc-Ala-OH and couple to the resin as in step 3.2.

    • Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Final Cleavage and Side-Chain Deprotection:

    • Add the cleavage cocktail (TFA/TIS/Water) to the dry resin.

    • Agitate for 2-3 hours at room temperature. The strong acid (TFA) cleaves the peptide from the resin linker and simultaneously removes the acid-labile tBu protecting group from the tyrosine side chain.[7] TIS acts as a scavenger to prevent side reactions with reactive carbocations generated during cleavage.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The resulting product is ready for purification by HPLC and validation by mass spectrometry.

Conclusion: An Indispensable Tool for Precision Research

N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine O-Tertbutyl Ether is more than a mere chemical reagent; it is an enabling technology for high-precision quantitative biology.[11] Its rational design, combining stable isotope labels with a robust orthogonal protection strategy, provides researchers with the means to synthesize high-purity internal standards essential for drug discovery, biomarker validation, and fundamental studies of cellular pathways.[6][12] A thorough understanding of its chemical principles and the methodologies for its use, as outlined in this guide, is crucial for leveraging its full potential to achieve accurate and reproducible quantitative results in proteomics and beyond.

References

  • Vertex AI Search. (2024, August 26). Applications of Stable Isotope Labeled Amino Acids in Biological and Medical Research.
  • PMC. (n.d.). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation.
  • BenchChem. (2025). A Researcher's In-Depth Guide to Stable Isotope-Labeled Amino Acids in Proteomics.
  • Cambridge Isotope Laboratories, Inc. (n.d.). L-Tyrosine-N-Fmoc, O-tert-butyl ether (¹³C₉, 99%; ¹⁵N, 99%).
  • BOC Sciences. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
  • CIL. (2024, October 18). Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications.
  • Sigma-Aldrich. (n.d.). Fmoc-Tyr(t-Bu)-OH-¹³C₉,¹⁵N.
  • Chem-Impex. (n.d.). Fmoc-L-tyrosine tert-butyl ester.
  • Cambridge Isotope Laboratories, Inc. (n.d.). L-Tyrosine-N-Fmoc, O-tert-butyl ether (¹³C₉, 99%) CP 94%.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Tyr(tBu)-OH.
  • BOC Sciences. (n.d.). CAS 360795-87-5 Fmoc-O-Tert-Butyl-L-Tyrosine-[15N].
  • BenchChem. (2025). The Versatility of Fmoc-Tyr(tBu)-OH: A Technical Guide to its Core Applications.
  • Fisher Scientific. (n.d.). Cambridge Isotope Laboratories L-TYROSINE-N-FMOC, O-TERT-BUTYL ETHER (13C9, 97-99%; 15N, 97-99%), 0.1 G.
  • Eurisotop. (n.d.). l-tyrosine-n-fmoc, o-tert-butyl ether (13c9, 99%, 15n, 99%).
  • ChemicalBook. (n.d.). Fmoc-Tyr(tBu)-OH | 71989-38-3.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
  • BenchChem. (2025). The Strategic Role of the Tert-Butyl Ether in Tyrosine Protection: A Technical Guide to Boc-Tyr(tBu)-OH.

Sources

Technical Whitepaper: Structural Analysis & Application of [U-13C9, 15N]-Fmoc-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and operational analysis of [U-13C9, 15N]-Fmoc-Tyr(tBu)-OH , a high-value isotopic building block used in biomolecular NMR and quantitative mass spectrometry.

Molecular Architecture & Isotopic Topography

The utility of Fmoc-Tyr(tBu)-OH-13C9,15N lies in its specific isotopic topology. Unlike "randomly" labeled compounds, this building block features a Universally Labeled (U) tyrosine core protected by Natural Abundance (NA) auxiliary groups. This distinction is critical for interpreting Mass Spectrometry (MS) fragmentation patterns and NMR relaxation data.

Structural Topology

The molecule consists of three distinct domains:

  • The Isotopic Core (Tyrosine): All 9 carbon atoms and the single nitrogen atom are heavy isotopes (

    
    ).
    
  • N-Terminal Protection (Fmoc): 9-Fluorenylmethoxycarbonyl group (Natural Abundance

    
    ).
    
  • Side-Chain Protection (tBu): tert-Butyl ether protecting the phenolic oxygen (Natural Abundance

    
    ).
    

Visualization of Isotopic Distribution The following diagram maps the isotopic status of the molecular domains.

IsotopeStructure cluster_0 Protecting Groups (Natural Abundance) cluster_1 Isotopic Core (Heavy) Fmoc Fmoc Group (C15 H11 O2) 12C / 14N Nitro Alpha Nitrogen (15N) Fmoc->Nitro Carbamate Link tBu tert-Butyl Group (C4 H9) 12C Alpha Alpha Carbon (13C) Nitro->Alpha Peptide Backbone Beta Beta Carbon (13C) Alpha->Beta Side Chain Carboxy Carbonyl (13C) Alpha->Carboxy C-Terminus Ring Phenol Ring (13C6) Beta->Ring Ring->tBu Ether Link (Acid Labile)

Figure 1: Structural topology highlighting the heavy isotope core (Red/Blue) versus the unlabeled protecting groups (Grey).

Physicochemical Specifications

The introduction of heavy isotopes results in a mass shift (+10 Da) without altering the chemical reactivity or steric profile of the molecule.

PropertyNatural Abundance[U-13C9, 15N] Labeled
Molecular Formula


Molecular Weight 459.53 g/mol 469.46 g/mol (+10 Da)
CAS Number 71989-38-31217442-53-9
Isotopic Enrichment N/A



Solubility DMF, DMSO, EtOAcDMF, DMSO, EtOAc
Chiral Purity > 99.5% L-isomer> 99.5% L-isomer

Synthesis & Quality Control (E-E-A-T)

Synthesis Route

The synthesis typically begins with bacterial fermentation using


-glucose and 

-ammonium chloride as sole carbon and nitrogen sources.
  • Biosynthesis: E. coli strains overproducing Tyrosine generate L-[U-13C9, 15N]-Tyrosine.

  • Protection:

    • Step A (Fmoc): Reaction with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions (

      
      ).
      
    • Step B (tBu): Reaction with isobutylene in the presence of catalytic sulfuric acid or via

      
       catalysis to form the tert-butyl ether.
      
Critical QC Parameters

Because this reagent is often used for NMR structure determination, trace impurities can cause "ghost peaks" in 2D spectra.

  • Chiral HPLC: Must confirm

    
     D-enantiomer. Racemization during the protection steps is a known risk.[1]
    
  • Isotopic Enrichment Analysis (MS): Confirms the absence of M-1 or M-2 isotopologues which would reduce signal sensitivity.

Application in Solid Phase Peptide Synthesis (SPPS)[4][5][6][7][8]

Handling isotope-labeled amino acids requires a deviation from standard SPPS protocols. Standard protocols often use 5-10 equivalents of amino acid to drive reactions to completion. For labeled reagents (costing >$500/gram), this is economically unfeasible.

Protocol: Cost-Conserving Coupling

Objective: Maximize coupling efficiency using only 1.5 – 2.0 equivalents of labeled Fmoc-Tyr(tBu)-OH.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF.

Step-by-Step Workflow:

  • Pre-activation: Dissolve 2.0 eq of labeled Fmoc-Tyr and 1.95 eq of HATU in minimal DMF. Add 4.0 eq of DIPEA. Activate for exactly 30 seconds (minimizes racemization).

  • Coupling: Add mixture to the resin. Shake for 60–90 minutes.

  • Kaiser Test: Perform a qualitative ninhydrin test.

    • If positive (blue): Do NOT add more labeled AA. Perform a second coupling with unlabeled Fmoc-Tyr (if the labeled position is not 100% critical for quantification) OR re-couple with recovered labeled reagent.

  • Capping: Acetylate unreacted amines to prevent deletion sequences.

Isotope SPPS Workflow Diagram

SPPS_Workflow cluster_coupling Isotope Conservation Cycle Start Resin-Peptide Complex Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Weigh Weigh 1.5 - 2.0 eq Labeled Fmoc-Tyr Wash1->Weigh Activate Pre-activate (HATU/DIPEA, 30s) Weigh->Activate Couple Coupling Reaction (60-90 min) Activate->Couple Check Kaiser Test Couple->Check Check->Couple Fail (Blue) (Recouple) Cap Capping (Ac2O / Pyridine) Check->Cap Pass (Colorless) Next Next Cycle Cap->Next

Figure 2: Optimized SPPS cycle for expensive isotope-labeled reagents, emphasizing the check-step before capping.

Spectroscopic Signatures

NMR Chemical Shifts (Protein Context)

Upon incorporation into a peptide and cleavage of protecting groups, the [U-13C9, 15N]-Tyr residue exhibits characteristic chemical shifts. These values are essential for assigning backbone and side-chain resonances in HSQC/HMQC experiments.

AtomNucleusTypical Shift (ppm)*J-Coupling (

)
Amide Nitrogen

118 – 123

Hz
Alpha Carbon

55 – 60

Hz
Beta Carbon

36 – 40

Hz
Ring Carbon

(OH-bearing)
155 – 158Large anisotropy

*Note: Shifts vary based on secondary structure (helix vs. sheet).

Mass Spectrometry (SIS Application)

In proteomic workflows, this molecule is used to synthesize Stable Isotope Standard (SIS) peptides.

  • Mass Shift: The resulting peptide will be exactly +10.019 Da heavier per Tyrosine residue compared to the endogenous peptide.

  • Retention Time: The heavy peptide co-elutes with the light peptide in Reverse Phase LC, as deuterium is not used (deuterium can cause retention time shifts due to the kinetic isotope effect).

References

  • Sigma-Aldrich. Fmoc-Tyr(tBu)-OH-13C9,15N Product Specification. Retrieved from

  • Cambridge Isotope Laboratories. Stable Isotope-Labeled Amino Acids for Peptide Synthesis. Retrieved from

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from

  • Biological Magnetic Resonance Data Bank (BMRB). Amino Acid Chemical Shift Statistics. Retrieved from

  • Cayman Chemical. Fmoc-Tyr(tBu)-OH-13C9,15N Technical Data. Retrieved from [2]

Sources

A-Comprehensive-Guide-to-the-Physical-Properties-of-Stable-Isotope-Labeled-Fmoc-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Stable isotope labeling is a powerful technique that involves the use of non-radioactive isotopes to trace the journey of molecules through chemical and biochemical systems.[1][2] When applied to Fmoc-L-Tyrosine, a cornerstone building block in solid-phase peptide synthesis (SPPS), it creates an invaluable tool for quantitative proteomics, metabolic flux analysis, and structural biology.[3][] The introduction of heavy isotopes such as ¹³C and ¹⁵N induces subtle but critical changes in the physical properties of the molecule.[] Understanding these altered properties is paramount for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and success of their experiments. This in-depth technical guide provides a comprehensive analysis of the core physical properties of stable isotope-labeled Fmoc-Tyrosine, the causality behind these characteristics, and the self-validating protocols required for their verification.

Introduction: The Rationale for Isotopic Labeling

In modern biochemical and pharmaceutical research, precision is paramount. Stable isotope labeling (SIL) offers a non-radioactive method to introduce a unique mass signature into a molecule, making it easily distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR). Unlike radioactive labeling, SIL compounds are safe for routine and clinical applications.[2]

Fmoc-L-Tyrosine is a derivative of the amino acid Tyrosine, protected at its amino group by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for the controlled, stepwise addition of amino acids during peptide synthesis.[5][6] By replacing naturally abundant atoms (¹²C, ¹⁴N) with their heavier stable isotopes (¹³C, ¹⁵N), we create a labeled version of Fmoc-Tyrosine that is chemically identical to its unlabeled counterpart but physically heavier.[2] This mass difference is the foundation of its utility as an internal standard for highly accurate quantification in complex biological samples.[7]

This guide will dissect the key physical properties of a commonly used labeled variant, Fmoc-L-Tyrosine(¹³C₉, ¹⁵N) , explaining the scientific basis for each characteristic and providing robust protocols for their verification.

Core Physical Properties: A Comparative Analysis

The introduction of nine ¹³C atoms and one ¹⁵N atom imparts a significant mass shift and subtle changes to other physical characteristics. These properties are best understood in direct comparison to the unlabeled ("light") analogue. For this guide, we will compare the properties of standard Fmoc-L-Tyr(tBu)-OH with its fully labeled counterpart, Fmoc-L-Tyr(tBu)-OH-¹³C₉,¹⁵N.

Physical PropertyUnlabeled Fmoc-L-Tyr(tBu)-OHLabeled Fmoc-L-Tyr(tBu)-OH-¹³C₉,¹⁵NCausality and Scientific Insight
Appearance White to off-white crystalline powder[5][8]White to off-white solid[9]Isotopic substitution is a nuclear phenomenon and does not affect the electronic structure that governs the material's appearance.
Molecular Formula C₂₈H₂₉NO₅[5]¹³C₉C₁₉H₂₉¹⁵NO₅[9]The formula explicitly denotes the incorporation of nine ¹³C isotopes and one ¹⁵N isotope.
Molecular Weight 459.54 g/mol [5]469.46 g/mol [9][10]Each ¹³C adds ~1.003 Da and the ¹⁵N adds ~0.997 Da over their lighter counterparts, resulting in a predictable mass increase of +10 Da.[9]
Isotopic Enrichment Natural Abundance (~1.1% ¹³C, ~0.37% ¹⁵N)≥98-99% atom ¹³C, ¹⁵N[9][10]High enrichment is crucial for quantitative accuracy, ensuring a distinct separation of mass signals from the natural isotope envelope.
Chemical Purity ≥97-99.5% (HPLC)[5]≥97-98% (CP/HPLC)[9][10]The synthesis and purification processes for labeled compounds are designed to meet purity standards equivalent to their unlabeled analogues.
Melting Point 145 - 162 °C (dec.)[5][8]153 - 156 °C[9]The slight increase in mass and potentially stronger intermolecular forces due to lower zero-point energy can result in a slightly different, often narrower, melting point range.
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in water[11][12][13]Expected to be highly similar to unlabeled formSolubility is governed by chemical polarity and intermolecular interactions, which are not significantly altered by isotopic substitution.

Spectroscopic and Chromatographic Profile

While chemically identical, the nuclear differences introduced by labeling have profound and measurable effects on the compound's spectroscopic signature.

Mass Spectrometry (MS)

The most fundamental property exploited in SIL is the mass shift. In mass spectrometry, Fmoc-L-Tyr(tBu)-OH-¹³C₉,¹⁵N will appear as a distinct peak exactly 10 Da higher than its unlabeled counterpart.[9] This clear separation allows for the precise calculation of the ratio between the labeled internal standard and the unlabeled analyte in a sample, forming the basis of quantitative proteomics.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy detects the nuclear spin of atoms.[1] The substitution of ¹²C (spin 0, NMR-inactive) with ¹³C (spin ½, NMR-active) and ¹⁴N (spin 1) with ¹⁵N (spin ½) dramatically alters the NMR spectrum.

  • ¹³C NMR: For the labeled compound, all nine carbons in the tyrosine ring and backbone become directly observable with high sensitivity, eliminating the need for advanced techniques required to detect the low natural abundance of ¹³C. This is invaluable for structural biology and confirming the precise location of the labels.[]

  • ¹H NMR: While proton shifts are not significantly altered, the presence of adjacent ¹³C and ¹⁵N nuclei introduces new splitting patterns (J-coupling), providing rich structural information. For example, the alpha-proton signal will show coupling to the alpha-carbon (¹³C) and the amide nitrogen (¹⁵N).

High-Performance Liquid Chromatography (HPLC)

Isotopic substitution does not significantly alter the polarity or chemical properties that govern chromatographic retention time. Therefore, stable isotope-labeled Fmoc-Tyrosine is expected to co-elute with its unlabeled form under standard reversed-phase HPLC conditions.[14] This property is advantageous, as it simplifies method development; the same HPLC method can be used for both the analyte and the internal standard, with differentiation occurring at the MS detector.[14]

Experimental Protocols for Quality Verification

As a Senior Application Scientist, I cannot overstate the importance of verifying the identity, purity, and isotopic enrichment of every new lot of labeled material. The following protocols provide a self-validating workflow for comprehensive characterization.

Workflow for Characterization of Labeled Fmoc-Tyrosine

The following diagram outlines the logical flow for the quality control of a new batch of stable isotope-labeled Fmoc-Tyrosine.

QC_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Core Verification cluster_2 Phase 3: Structural Confirmation A Visual Inspection (White Powder?) B Solubility Test (Dissolves in DMF?) A->B Pass C Mass Spectrometry (Verify MW & Mass Shift) B->C Pass D HPLC-UV (Assess Chemical Purity) C->D E NMR Spectroscopy (Confirm Structure & Label Position) D->E Purity ≥97% F Material Qualified For Use E->F Structure Confirmed

Caption: Quality control workflow for stable isotope-labeled Fmoc-Tyrosine.

Protocol 1: Molecular Weight and Isotopic Enrichment by Mass Spectrometry

Causality: This protocol directly measures the mass-to-charge ratio, providing definitive confirmation of the molecular weight and the success of the isotopic labeling.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the labeled Fmoc-Tyrosine in HPLC-grade acetonitrile. Prepare a 1:100 dilution in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) calibrated according to the manufacturer's specifications.

  • Method:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Infusion: Direct infusion via syringe pump at 5-10 µL/min.

    • Mass Range: Scan from m/z 400 to m/z 500.

    • Resolution: Set to >60,000 to resolve isotopic peaks.

  • Data Analysis & Validation:

    • Expected MW: Look for the [M+H]⁺ ion at m/z 470.23 (for Fmoc-L-Tyr(tBu)-OH-¹³C₉,¹⁵N).

    • Isotopic Enrichment: Analyze the isotopic distribution of the molecular ion peak. A successfully labeled compound with >98% enrichment will show a dominant monoisotopic peak at M+10, with minimal signal at M, M+1, etc., beyond natural abundance contributions from other atoms.

Protocol 2: Chemical Purity by HPLC-UV

Causality: This protocol separates the main compound from any chemical impurities arising from synthesis or degradation.[14] The UV detector quantifies compounds containing a chromophore, such as the fluorenyl group in Fmoc.

  • Sample Preparation: Prepare a 1 mg/mL solution of the labeled Fmoc-Tyrosine in 50:50 acetonitrile:water.

  • Instrumentation: Standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Method:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm and 301 nm (characteristic absorbances for the Fmoc group).

    • Injection Volume: 10 µL.

  • Data Analysis & Validation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks. The result should be ≥97%.[9] The presence of common impurities like free amino acids or dipeptides should be minimal.

Protocol 3: Structural Confirmation by NMR

Causality: NMR provides unambiguous confirmation of the chemical structure and the precise location of the isotopic labels through the detection of nuclear spins and their interactions.[15]

  • Sample Preparation: Dissolve 5-10 mg of the labeled Fmoc-Tyrosine in 0.6 mL of a deuterated solvent such as DMSO-d₆ or MeOD-d₄.[16]

  • Instrumentation: High-field NMR spectrometer (≥400 MHz) equipped with probes for ¹H, ¹³C, and ¹⁵N detection.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts should align with the known structure, though J-coupling to ¹³C and ¹⁵N will be visible upon close inspection.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show intense signals for the 9 labeled carbons of the tyrosine moiety.

    • 2D HSQC (¹H-¹³C): This 2D experiment correlates protons directly with their attached carbons, providing definitive assignment and confirming label positions.

  • Data Analysis & Validation:

    • Compare the acquired spectra with reference spectra for unlabeled Fmoc-Tyrosine and known chemical shift databases.[17]

    • Confirm the presence of strong ¹³C signals at the expected positions for the tyrosine ring and backbone.

    • Verify the expected ¹H-¹³C correlations in the HSQC spectrum.

Conclusion

The physical properties of stable isotope-labeled Fmoc-Tyrosine are a direct consequence of the nuclear substitution of light isotopes with their heavy counterparts. This substitution results in a predictable and verifiable mass shift, a unique NMR signature, and a melting point that may differ slightly from the unlabeled form, while properties like appearance, solubility, and chromatographic behavior remain largely unchanged. For the researcher, scientist, or drug development professional, a thorough understanding and rigorous verification of these properties using the protocols outlined in this guide are not merely procedural—they are the foundation of trustworthy, reproducible, and impactful science.

References

  • Isotopic labeling. Wikipedia. Available at: [Link].

  • How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? ResearchGate. Available at: [Link].

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link].

  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC. Available at: [Link].

  • Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. ERA. Available at: [Link].

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link].

  • Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. PubMed. Available at: [Link].

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link].

  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Available at: [Link].

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link].

  • What solvent systems would be effective at dissolving Fmoc-lysine-OH? Reddit. Available at: [Link].

  • Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling... ResearchGate. Available at: [Link].

  • Supporting Information. ScienceOpen. Available at: [Link].

  • Analysis of amino acids by high performance liquid chromatography. Innovare Academic Sciences. Available at: [Link].

  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. Available at: [Link].

  • Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. Available at: [Link].

  • H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link].

  • Fmoc-L-Tyrosine, 1 g. Carl ROTH. Available at: [Link].

  • BMRB entry bmse000051 - L-Tyrosine. Biological Magnetic Resonance Bank. Available at: [Link].

  • Stable isotope labeling method targeting terminal tyrosine for relative peptide quantitation using mass spectrometry. PubMed. Available at: [Link].

Sources

In-Depth Technical Guide: Solubility of N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether is a high-value, stable isotope-labeled building block used primarily in biomolecular NMR and mass spectrometry-based proteomics.[1][2] In Solid-Phase Peptide Synthesis (SPPS), the solubility of this compound in N,N-Dimethylformamide (DMF) is the rate-limiting factor for coupling efficiency.[2]

Unlike standard amino acids, the high cost of this isotope-labeled variant (~


2,000/gram) demands a zero-waste protocol .[2] This guide provides a definitive physicochemical profile, operational solubility limits, and a self-validating dissolution workflow designed to prevent aggregation, minimize spontaneous deprotection, and ensure precise molarity.

Part 1: Physicochemical Profile & Isotope Impact

To master solubility, one must first understand the solute-solvent interaction. The substitution of


C and 

N with

C and

N alters the molecular mass but has negligible impact on the electronic solvation shell.[2] However, the molar mass shift is critical for calculating precise concentrations.
Molecular Specifications
ParameterUnlabeled Fmoc-Tyr(tBu)-OHLabeled (13C9, 15N) Impact on Protocol
Formula


Mass Calculation
Molecular Weight ~459.5 g/mol ~469.5 g/mol (+10 Da)Molarity Adjustment
Solubility (DMF) High (>0.5 M)IdenticalNone
Hygroscopicity ModerateModerateWeighing Speed
Physical State White Crystalline PowderWhite Crystalline PowderVisual Inspection
The Solvation Mechanism

DMF is a polar aprotic solvent that effectively solvates the hydrophobic Fmoc and tert-butyl (tBu) protecting groups via van der Waals interactions, while its amide oxygen accepts hydrogen bonds from the carboxylic acid proton.

  • The Risk: While thermodynamically soluble, Fmoc-Tyr(tBu)-OH can form kinetic aggregates (gel-like clumps) if solvent is added too rapidly to a large mass of powder.[2]

  • The Solution: Stepwise solvent addition disrupts inter-molecular hydrogen bonding before aggregates can stabilize.

Part 2: Solubility Dynamics in DMF

Operational vs. Physical Limits

While the physical saturation point of this compound in DMF may exceed 1.0 M, the operational limit for SPPS is lower due to viscosity and reaction kinetics.

  • Recommended Concentration: 0.2 M – 0.3 M

    • Why? This range balances reaction kinetics (high enough for second-order rate laws) with ease of handling (low viscosity, no precipitation).[2]

  • Maximum Safe Concentration: 0.5 M

    • Warning: Approaching 0.5 M increases the risk of precipitation if the solution is chilled (e.g., in a cooled autosampler).

Temperature Sensitivity
  • Dissolution: Endothermic. Gentle warming (30°C–35°C) accelerates dissolution.[2]

  • Storage: Low temperatures (4°C) can cause reversible precipitation.[2] Always equilibrate to Room Temperature (RT) and vortex before use.[2]

Part 3: The "Zero-Waste" Dissolution Protocol

This protocol is designed for high-value isotopes where filtration (and loss of material) is not an option.[2]

Materials Checklist
  • Solute: N-Fmoc-(13C9,15N)-L-Tyr(tBu)-OH.[1][2]

  • Solvent: High-purity DMF (Grade: "Sequencing" or "Amine-free").

    • Critical Check: DMF must be free of dimethylamine to prevent premature Fmoc removal.

  • Vessel: Amber glass vial (silanized preferred to minimize wall adhesion).

Step-by-Step Workflow

DissolutionProtocol Start Start: Calculate Mass Weigh 1. Weigh Powder (Use Anti-Static Gun) Start->Weigh AddSolvent 2. Add 70% of Target DMF Volume (Wall Wash Technique) Weigh->AddSolvent Agitate 3. Vortex (30s) or Sonicate (mild, <35°C) AddSolvent->Agitate Check 4. Visual Inspection (Clear solution?) Agitate->Check TopUp 5. Add Remaining DMF to Final Volume Check->TopUp Yes Filter TROUBLESHOOTING: Sonicate + Warm (40°C) Check->Filter No (Cloudy/Particulates) Final Ready for Coupling TopUp->Final Filter->Agitate

Figure 1: The "Zero-Waste" dissolution workflow ensures complete solvation before final volume adjustment.

Detailed Procedure
  • Calculation: Determine the required mass using the isotope-adjusted MW (469.5 g/mol ) .

    • Example: For 2 mL of 0.2 M solution:

      
      .
      
  • Weighing: Weigh the powder into a dry amber vial. Use an anti-static gun if the powder is flyaway.

  • Initial Solvation: Add 70% of the calculated DMF volume. Aim the stream of DMF down the sides of the vial to wash powder to the bottom.

    • Why? Adding full volume immediately can trap air pockets in the powder, forming "dry clumps" that are hard to dissolve.

  • Agitation: Vortex vigorously for 30 seconds. If particulates persist, sonicate for 1–2 minutes.

    • Note: Do not exceed 40°C during sonication to avoid side reactions.

  • Final Adjustment: Once fully dissolved (solution is clear), add the remaining DMF to reach the target concentration. Invert to mix.

Part 4: Quality Control & Troubleshooting

Even with high-purity reagents, issues can arise. Use this decision tree to diagnose solubility failures.

TroubleshootingTree Problem Issue: Solution is Cloudy or Precipitated CheckWater Check 1: Water Content? (Is DMF anhydrous?) Problem->CheckWater CheckConc Check 3: Concentration? (Is it >0.5 M?) CheckWater->CheckConc No ActionWater Action: Add drying agent or use fresh DMF CheckWater->ActionWater Yes (Wet DMF) CheckSalt Check 2: Salt Contamination? (Did you use a buffer?) ActionHeat Action: Warm to 40°C & Sonicate CheckSalt->ActionHeat Unknown CheckConc->CheckSalt No ActionDilute Action: Dilute to 0.2 M CheckConc->ActionDilute Yes (>0.5M)

Figure 2: Diagnostic logic for resolving solubility issues in DMF.

Common Pitfalls
  • The "Amine" Trap: Old DMF decomposes into dimethylamine and formic acid.[3] Dimethylamine acts as a base and will slowly remove the Fmoc group from your expensive isotope-labeled tyrosine.

    • Test: If the solution turns slightly yellow over 24 hours, discard it . Spontaneous Fmoc deprotection generates dibenzofulvene, which polymerizes or reacts, leading to yellowing.

  • Water Contamination: Fmoc-Tyr(tBu)-OH is hydrophobic.[2] If your DMF has absorbed atmospheric moisture (>0.1% water), the amino acid may precipitate or form a haze. Always use fresh, anhydrous DMF.

Part 5: Storage and Stability

  • Shelf Life (Solid): >2 years at -20°C (desiccated).[2][4]

  • Shelf Life (Solution):

    • < 24 Hours: At Room Temperature (in the dark).

    • < 1 Week: At 4°C (must be tightly sealed to prevent water condensation).

    • Recommendation: Prepare fresh immediately before the coupling cycle. Do not store valuable isotope solutions for extended periods.

References

  • Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures. Retrieved from [Link][2]

  • National Institutes of Health (PubChem). (2025).[2] Fmoc-Tyr(tBu)-OH Compound Summary. Retrieved from [Link]

Sources

applications of 13C 15N labeled Tyrosine in NMR spectroscopy

Advanced Applications of C/ N-Labeled Tyrosine in NMR-Based Drug Discovery and Structural Biology

Executive Summary: The Tyrosine Imperative

In the landscape of structural biology and pharmacology, Tyrosine (Tyr, Y) is not merely an amino acid; it is a functional nexus.[1] Comprising approximately 3-4% of residues in eukaryotic proteins, Tyrosine is disproportionately represented at protein-protein interfaces (PPIs) and ligand-binding pockets due to its amphipathic nature—capable of hydrophobic stacking via its aromatic ring and hydrogen bonding via its phenolic hydroxyl.

For NMR spectroscopists,


Isotopic Labeling Strategies

To exploit Tyrosine in NMR, one must first achieve precise isotopic incorporation. The choice of labeling strategy dictates the spectral quality and the type of information accessible (backbone vs. side-chain).

Auxotrophic Strain Labeling (In Vivo)

The most robust method for uniform or selective labeling utilizes E. coli auxotrophs (e.g., strains deficient in tyrA).

  • Mechanism: By knocking out the shikimate pathway enzymes responsible for Tyrosine biosynthesis, the bacteria are forced to import labeled Tyrosine from the media.

  • Scrambling Control: A critical challenge is metabolic scrambling.[2] Tyrosine can degrade into fumarate and acetoacetate, redistributing isotopes to other amino acids. This is mitigated by using E. coli strains (e.g., DL39) lacking transaminases or by keeping induction times short.

Chemo-Enzymatic Precursors

For specific dynamic studies, "spin-isolated" labeling is superior.

  • 
     vs. Uniform 
    
    
    :
    Uniform labeling allows full backbone and side-chain assignment but suffers from
    
    
    scalar coupling broadening.
  • Ring-Selective Labeling: Using precursors like

    
    -Tyrosine allows the measurement of relaxation dispersion without interference from adjacent carbons, ideal for aromatic TROSY experiments.
    
Visualization: Labeling Workflow

LabelingWorkflowPrecursorLabeled Precursor(e.g., U-13C,15N Tyr)MediaMinimal Media(M9 - Tyr)Precursor->MediaSupplementationAuxotrophE. coli Auxotroph(tyrA-)Media->AuxotrophInoculationExpressionProtein Expression(IPTG Induction)Auxotroph->ExpressionBiosyntheticIncorporationScramblingMetabolic Scrambling(Transamination)Auxotroph->ScramblingPurificationPurification(Ni-NTA / SEC)Expression->PurificationLysis & CaptureNMR_SampleNMR Sample(Spin-Isolated Tyr)Purification->NMR_SampleBuffer ExchangeScrambling->AuxotrophInhibit withDL39 Strain

Caption: Workflow for generating selectively labeled Tyrosine samples using auxotrophic E. coli strains, highlighting the critical control point for metabolic scrambling.

NMR Spectroscopy of Tyrosine: The Aromatic Frontier

The Challenge of Ring Flips

Tyrosine side chains undergo 180° rotations (ring flips) around the

  • Fast Exchange: If the flip rate (

    
    ) is much faster than the chemical shift difference (
    
    
    ) between
    
    
    and
    
    
    carbons, a single averaged peak is observed.
  • Intermediate Exchange: If

    
    , peaks broaden significantly, often disappearing from the spectrum ("bleaching").
    
  • Slow Exchange: Distinct peaks for

    
     and 
    
    
    are visible.
Aromatic TROSY (Transverse Relaxation Optimized Spectroscopy)

For large systems (>30 kDa), the large CSA of the aromatic ring becomes a dominant relaxation mechanism. The


C-aromatic TROSY

Key Experiment:



Key Applications in Drug Discovery[3]

Mapping Ligand Binding Interfaces

Tyrosine residues are "hotspots" for drug binding. When a small molecule binds near a Tyrosine, it perturbs the local electronic environment.

  • Chemical Shift Perturbation (CSP): Binding induces shifts in the

    
     (backbone) and 
    
    
    (side-chain) spectra.
  • Advantage of Tyr Labeling: Because Tyr is often at the interface, Tyr-selective labeling simplifies the spectrum, removing the "clutter" of hundreds of other residues, allowing for rapid screening of fragment libraries.

Monitoring Phosphorylation (pTyr)

Phosphorylation of the phenolic hydroxyl adds a phosphate group (

  • The Shift: Phosphorylation typically causes a downfield shift of the

    
     and 
    
    
    resonances.
  • Kinetics: Real-time NMR can monitor the kinase reaction rates by integrating the intensity of the "pTyr" peak vs. the "Tyr" peak over time.

Quantitative Data: Chemical Shift Sensitivity
NucleusApprox.[3] Shift (Tyr)Shift upon Phosphorylation (pTyr)Sensitivity to Ligand Binding

N (Backbone)
100 - 130 ppm< 1.0 ppm (Indirect effect)High (Allostery)

(Backbone)
55 - 60 ppm< 0.5 ppmLow

(Phenolic)
~155 ppm+5 to +8 ppm (Direct effect) Very High

(Ring)
~115 ppm+1 to +2 ppmHigh (Ring Current)

Detailed Protocol: Kinase Assay using C/ N-Tyr

Objective: Monitor the phosphorylation of a target protein (e.g., Src substrate) by a Tyrosine Kinase using NMR.[4]

Phase 1: Sample Preparation
  • Expression: Transform E. coli DL39 (Tyr auxotroph) with the plasmid for the substrate protein.

  • Media Prep: Prepare M9 minimal media. Add

    
    
    
    
    and
    
    
    
    
    -glucose (if only N-labeling desired) or
    
    
    -glucose.
  • Induction: At

    
    , add 
    
    
    of
    
    
    -Tyrosine. Induce with IPTG for 4 hours.
  • Purification: Purify protein via affinity chromatography (Ni-NTA) followed by Size Exclusion Chromatography (SEC) into NMR buffer (

    
     Phosphate pH 6.5, 
    
    
    NaCl,
    
    
    
    
    ).
Phase 2: NMR Setup
  • Temperature: Set to 298 K (or physiological 310 K).

  • Pulse Sequence:

    • Reference: 2D

      
       HSQC (Backbone check).
      
    • Active: 2D

      
       Aromatic TROSY (Side-chain focus). Optimize spectral width for aromatic region (
      
      
      : 110-160 ppm).
  • Optimization: Set the inter-scan delay (

    
    ) to 1.5s. Set 
    
    
    (time domain points) to 2048 (
    
    
    ) x 128 (
    
    
    ).
Phase 3: The Kinase Reaction (Real-Time)
  • Baseline: Acquire a "Time 0" spectrum of the substrate (500

    
    ).
    
  • Initiation: Add Kinase (100 nM) and ATP (5 mM) +

    
     (10 mM) directly to the NMR tube. Mix by inversion.
    
  • Acquisition: Trigger a series of pseudo-2D experiments (looping the TROSY sequence) every 10 minutes for 4 hours.

  • Analysis: Track the disappearance of the Tyr-

    
     peak and the appearance of the pTyr-
    
    
    peak (shifted downfield).
Visualization: Phosphorylation Monitoring Logic

PhosphorylationAssaycluster_NMRReal-Time NMR MonitoringSubstrateSubstrate Protein(13C-Tyr Labeled)ReactionAdd Kinase + ATP/Mg2+Substrate->ReactionSpectrum_T0Spectrum T=0(Tyr-OH Peak)Reaction->Spectrum_T0Insert in MagnetSpectrum_T1Spectrum T=30m(Mixed Population)Spectrum_T0->Spectrum_T1Time EvolutionSpectrum_T2Spectrum T=60m(pTyr-PO4 Peak Dominant)Spectrum_T1->Spectrum_T2DataAnalysisKinetic Analysis(Peak Volume Integration)Spectrum_T2->DataAnalysisResultKd / Vmax DeterminationDataAnalysis->Result

Caption: Workflow for real-time monitoring of Tyrosine phosphorylation using NMR, tracking the chemical shift evolution from hydroxyl to phosphate states.

References

  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Source: Organic Letters (2021).[5] URL:[Link][5]

  • Aromatic 19F-13C TROSY: A background-free approach to probe biomolecular structure, function and dynamics. Source: Nature Communications (2019). URL:[Link]

  • Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Source: Royal Society of Chemistry (2025). URL:[Link]

  • High-Density, Targeted Monitoring of Tyrosine Phosphorylation Reveals Activated Signaling Networks in Human Tumors. Source: Cancer Research (2021).[6] URL:[Link]

  • 13C-labeled tyrosine residues as local IR probes for monitoring conformational changes in peptides and proteins. Source: Angewandte Chemie International Edition (2005).[7] URL:[Link]

Precision Isotope Labeling: Technical Specifications and Utilization of Fmoc-(13C9, 15N)-L-Tyrosine(tBu)-OH

[1][2]

Executive Summary

In the high-stakes arena of structural biology and drug discovery, the fidelity of Nuclear Magnetic Resonance (NMR) data is directly proportional to the quality of the isotopic labeling.[1] Fmoc-(13C9, 15N)-L-Tyrosine O-Tertbutyl Ether (commonly abbreviated as Fmoc-Tyr(tBu)-OH ) represents a critical building block for Solid Phase Peptide Synthesis (SPPS).[2][1]

This guide delineates the technical specifications, quality control metrics, and experimental protocols required to utilize this isotopically enriched amino acid effectively. It is designed for researchers who demand



21

Part 1: Technical Specifications & Isotopic Architecture

The utility of this molecule lies in its specific labeling pattern.[2][1] Unlike metabolic labeling (which yields uniform labeling across an entire protein), this building block allows for residue-specific labeling .[2][1] This reduces spectral crowding in large protein-ligand interaction studies.[2][1]

Molecular Identity[1][2][3]
  • Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine-(phenyl-13C6, alpha,beta-13C3, 15N)[2][1]

  • Abbreviation: Fmoc-Tyr(tBu)-OH (

    
    C
    
    
    ,
    
    
    N)[2][1][3][4][5]
  • Molecular Formula (Labeled): C

    
    
    
    
    C
    
    
    H
    
    
    
    
    N O
    
    
    [1][6]
  • Unlabeled Counterpart MW: 459.53 g/mol [2][1]

  • Labeled MW: ~469.46 g/mol (Mass shift of +10 Da)[1]

Enrichment Standards (The "Gold Standard")

For high-resolution NMR, "commercial grade" (95-97%) often introduces unacceptable satellite peaks and relaxation artifacts.[2][1] We define the Research Grade standard as follows:

ParameterSpecificationScientific Rationale

C Enrichment

atom %
Maximizes magnetization transfer efficiency in triple-resonance experiments (e.g., HN(CO)CA).[2][1]

N Enrichment

atom %
Critical for sensitivity in

H-

N HSQC fingerprints.[2][1]
Chemical Purity (HPLC)

Prevents truncation sequences during SPPS.[2][1]
Chiral Purity (L-isomer)

D-isomers disrupt secondary structure (alpha-helices) and complicate NMR assignment.[2][1]
Water Content

Water hydrolyzes the Fmoc group and consumes coupling reagents (DIC/Oxyma).[1]

Part 2: Quality Control & Validation Logic

The "Mass Shift" Calculation

A common confusion arises from the protecting groups. The Fmoc and tBu groups are not isotopically labeled; they contain carbon at natural abundance (~1.1%

1
  • Labeled Core (Tyr): 9 Carbons (

    
    C), 1 Nitrogen (
    
    
    N).[1][3][4][5][6][7][8]
  • Unlabeled Protection (Fmoc + tBu): 19 Carbons (Natural Abundance), 0 Nitrogens.[1]

  • Theoretical Mass Shift:

    • 
       Mass = 
      
      
      [2][1]
    • 
       Mass 
      
      
      Da.[1]

Validation Protocol: When analyzing the ESI-MS spectrum, do not look for a clean single peak. You will see an isotopic envelope dominated by the natural abundance of the 19 unlabeled carbons in the protecting groups.[2] The key confirmation is the M+10 shift of the monoisotopic peak relative to an unlabeled standard.

QC Decision Workflow

The following diagram illustrates the critical decision gates for accepting a batch of labeled amino acids for GMP or high-value research.

QC_WorkflowStartRaw MaterialArrivalSolubilitySolubility Test(DMF, 0.5M)Start->SolubilityHPLCHPLC Purity(>98%?)Solubility->HPLCChiralChiral HPLC(L-Isomer >99%?)HPLC->ChiralRejectQuarantine /RejectHPLC->RejectFailMSHR-MS Analysis(M+10 Shift?)Chiral->MSChiral->RejectFailNMR1H-NMR(Proton Deficit Check)MS->NMRDecisionPass All?NMR->DecisionReleaseRelease forSynthesisDecision->ReleaseYesDecision->RejectNo

Figure 1: Quality Control Decision Matrix. This workflow ensures that only chemically and isotopically pure reagents enter the synthesis pipeline.

Part 3: Storage and Handling

Isotopically labeled reagents are high-cost assets.[2][1] Proper handling is non-negotiable to prevent hydrolysis and degradation.[2][1]

  • Hygroscopicity: Fmoc-amino acids are moderately hygroscopic.[2][1] Moisture initiates the slow removal of the Fmoc group (via base-catalyzed hydrolysis if any amine traces are present) or acid-catalyzed removal of the tBu group.[2][1]

  • Storage Protocol:

    • Temperature: Store at

      
       to 
      
      
      for short term (< 6 months). For long term (> 1 year), store at
      
      
      .[2][1][6]
    • Environment: Desiccator cabinet required.[2][1]

    • Equilibration: CRITICAL. Allow the bottle to warm to room temperature before opening. Opening a cold bottle introduces condensation, which ruins the reagent.[2][1]

Part 4: Application in Solid Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Tyr(tBu)-OH (



21
Coupling Efficiency Strategy

Standard SPPS uses a 5-fold or 10-fold excess of amino acids.[2][1] For labeled reagents, this is economically unfeasible.[2][1] We utilize a 2.5-fold excess with highly efficient coupling reagents to balance cost and yield.[2][1]

Recommended Activation Cocktail:

  • Activator: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)[2][1]

  • Carbodiimide: DIC (N,N'-Diisopropylcarbodiimide)[2][1][9]

  • Ratio: 1:1:1 (Amino Acid : Oxyma : DIC)[1]

Note: Avoid HBTU/HATU for Tyrosine if possible, or use strictly controlled base (DIEA) equivalents.[1] Excess base during Tyrosine activation can lead to racemization via the oxazolone mechanism.

The Synthesis Workflow

The following diagram details the integration of the labeled Tyrosine into a standard SPPS cycle.

SPPS_Workflowcluster_activationPre-Activation (Critical Step)ResinPeptide-Resin(Fmoc-Protected)Deprotect1. Fmoc Removal(20% Piperidine/DMF)Resin->DeprotectWash12. Wash (DMF x5)Deprotect->Wash1Coupling3. Coupling Reaction(60 min, Room Temp)Wash1->CouplingLabeledAALabeled Fmoc-Tyr(2.5 eq)MixMix (2 min)LabeledAA->MixReagentsDIC + Oxyma(2.5 eq)Reagents->MixMix->CouplingAdd Activated AAWash24. Wash (DMF x5)Coupling->Wash2Capping5. Capping (Optional)(Ac2O / Pyridine)Wash2->CappingNextCycleProceed to Next AACapping->NextCycle

Figure 2: SPPS Cycle for Labeled Reagents.[2][1] Note the "Pre-Activation" step to ensure maximum reactivity of the limited labeled material.

References

  • Kay, L. E., et al. (2011).[2][1] "Isotope labeling methods for biomolecular NMR spectroscopy." Journal of Biomolecular NMR. (Context: Establishes the requirement for >99% enrichment in triple resonance experiments).

  • Isotope Distribution Calculator. (2023). Scientific Instrument Services. Retrieved from [Link] (Tool for verifying M+10 mass shifts).[1]

Storage Stability of Isotopically Labeled Fmoc-Tyr(tBu) Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isotopically labeled amino acids, such as Fmoc-Tyr(tBu)-OH (


C, 

N, or D)
, represent a significant financial and experimental investment in proteomics, metabolomics, and biomolecular NMR.[1] While chemically analogous to their unlabeled counterparts, the "cost of failure" for these reagents is exponentially higher. A 1% degradation in a standard reagent is a nuisance; in a labeled reagent used for quantitative NMR, it can introduce spectral artifacts that compromise months of research.[1]

This guide moves beyond standard "store at -20°C" advice. It provides a mechanistic understanding of degradation pathways and establishes a self-validating storage protocol designed to preserve isotopic purity and chemical integrity over multi-year timelines.[1]

Part 1: Chemical Vulnerabilities & Stability Profile

To preserve Fmoc-Tyr(tBu)-OH, one must understand what destroys it.[1] The molecule has three primary "failure points" that respond differently to environmental stressors.

The Fmoc Group (Base Sensitivity)[2]
  • Mechanism: The fluorenylmethoxycarbonyl (Fmoc) group is designed to be labile in base. However, it is also susceptible to spontaneous

    
    -elimination  in the presence of trace amines or even slightly basic moisture.[1]
    
  • Degradation Product: Dibenzofulvene (DBF) and the free amine.[2] DBF can polymerize or react with the free amine, creating complex impurities.

  • Isotopic Risk: Loss of Fmoc creates a free amine that can cross-react, leading to "scrambled" peptides during synthesis that still carry the isotope label, complicating mass spectral deconvolution.

The tert-Butyl (tBu) Ether (Acid Sensitivity)[1][2]
  • Mechanism: The tBu group protects the phenolic hydroxyl of Tyrosine.[2] It is acid-labile.[1][2] Exposure to acidic fumes (common in labs using TFA) or acidic degradation products from other reagents can trigger premature deprotection.

  • Degradation Product: Fmoc-Tyr-OH (free phenol).[1]

  • Risk: The free phenol is highly prone to oxidation (turning the powder yellow/brown) and acylation during peptide coupling, leading to branched peptides.

The Chiral Center (Racemization)
  • Mechanism: Base-catalyzed proton abstraction at the

    
    -carbon.[1]
    
  • Risk: Formation of D-Tyr enantiomers.[1] In NMR, this splits peaks; in therapeutics, it alters bioactivity.[1]

  • Note: Isotopically labeled carbons at the

    
    -position (
    
    
    
    C) may exhibit a secondary Kinetic Isotope Effect (KIE), theoretically stabilizing the bond slightly, but this is negligible for storage purposes.

Part 2: Mechanisms of Degradation (Visualization)

The following diagram illustrates the specific chemical pathways that must be inhibited during storage.

DegradationPathways Start Fmoc-Tyr(tBu)-OH (Intact Reagent) Hydrolysis Hydrolysis/Moisture Start->Hydrolysis BaseExposure Trace Base/Amine Start->BaseExposure AcidExposure Trace Acid (TFA fumes) Start->AcidExposure FreeAmine H-Tyr(tBu)-OH (Fmoc Cleaved) Hydrolysis->FreeAmine Slow Hydrolysis BaseExposure->FreeAmine β-elimination DBF Dibenzofulvene (Reactive Byproduct) BaseExposure->DBF FreePhenol Fmoc-Tyr-OH (tBu Cleaved) AcidExposure->FreePhenol Acidolysis Oxidation Oxidized Quinones (Yellowing) FreePhenol->Oxidation Air Oxidation

Figure 1: Primary degradation pathways for Fmoc-Tyr(tBu)-OH.[1] Red nodes indicate irreversible damage that compromises isotopic utility.[1]

Part 3: The "Fortress" Storage Protocol

This protocol treats the labeled reagent as a non-renewable asset. It is designed to be self-validating : the steps inherently prevent common user errors.

Phase 1: Receipt & Aliquoting (The "One-Way" Rule)

Principle: Every time a stock bottle is opened, moisture enters.[1] Repeated freeze-thaw cycles condense this moisture, accelerating hydrolysis.[1] Protocol:

  • Equilibrate: Allow the shipping container to reach room temperature before opening (prevents condensation on the cold powder).[3]

  • Aliquot Immediately: Under an inert atmosphere (glove box or N2 stream), divide the bulk material into single-use or few-use aliquots (e.g., 100 mg or 500 mg vials).

  • Vial Selection: Use amber glass vials with PTFE-lined caps. Avoid plastics that may leach plasticizers or allow gas permeability over years.[1]

Phase 2: The Storage Environment

Principle: Kinetic arrest. Lowering temperature reduces the rate of all degradation reactions (Arrhenius equation).

ParameterRecommendationRationale
Temperature -20°C (Standard) -80°C (Optimal for >2 years)Halts racemization and spontaneous cleavage.[1]
Atmosphere Argon or Nitrogen Displaces oxygen (prevents oxidation) and moisture. Argon is heavier than air and offers better blanket protection.[1]
Desiccation Secondary Container Store vials inside a jar containing silica gel or Drierite with an indicator.[1]
Light Darkness Prevents photolytic radical formation (amber vials + dark freezer).
Phase 3: The "Thaw" Discipline

Most critical failure point: Opening a cold vial.

  • Remove vial from freezer.

  • Place in a desiccator at room temperature.

  • Wait 30–60 minutes until the vial is ambient temperature.

  • Wipe the exterior to remove any condensation before opening.[1]

Part 4: Quality Control & Re-Validation

Before committing a $5,000 labeled reagent to a synthesis, you must validate its integrity.[1]

Visual Inspection (First Line of Defense)
  • Pass: White to off-white crystalline powder.[1][4]

  • Fail: Yellow/Brown tint (phenol oxidation), clumping (moisture ingress), or "sticky" texture (hydrolysis/melting).

Analytical Verification (The "Gold Standard")

For isotopically labeled variants, a pre-synthesis check is mandatory if the reagent has been stored >6 months.

Method 1:


H-NMR (DMSO-d6) 
  • Why: Detects Fmoc cleavage and tBu loss simultaneously.

  • Target Signals:

    • Fmoc: Doublet at ~4.2-4.5 ppm (CH2) and Triplet at ~4.2 ppm (CH).[1] Loss of these indicates Fmoc cleavage.[1]

    • tBu: Strong singlet at ~1.2-1.3 ppm (9H).[1] Integration should be exactly 9:1 relative to the

      
      -proton.[1]
      
    • Purity Check: Look for extra peaks in the aromatic region (6.5-7.5 ppm) indicating DBF adducts.[1]

Method 2: HPLC-MS

  • Column: C18 Reverse Phase.[1]

  • Gradient: 5-95% ACN in Water (0.1% TFA).[1]

  • Detection: UV at 254 nm (Fmoc) and 280 nm (Tyr).

  • Criteria: Single peak >98%.

    • Early eluting impurity: Free amine (H-Tyr(tBu)-OH).[1]

    • Late eluting impurity: Dibenzofulvene (highly hydrophobic).[1]

Part 5: Storage Workflow Diagram

StorageProtocol Receipt Receipt of Isotopic Reagent Equilibrate Equilibrate to Room Temp (Desiccator) Receipt->Equilibrate Aliquot Aliquot under Inert Gas (N2/Ar) Equilibrate->Aliquot Seal Seal in Amber Vials (PTFE Lined) Aliquot->Seal Freeze Store at -20°C (Secondary Desiccation) Seal->Freeze Use Thaw Cycle (Wait 60 mins) Freeze->Use Retrieval QC QC Check (NMR/HPLC) Use->QC If >6 months Synthesis Proceed to Synthesis Use->Synthesis If <6 months QC->Equilibrate Fail/Repurify QC->Synthesis Pass

Figure 2: The "Fortress" workflow for handling high-value isotopic reagents.

References

  • Biotage. (2023).[1][5][6] How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage Blog.[1] [Link]

Sources

CAS registry data for N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether

[1][2]

Executive Summary

This monograph provides a comprehensive technical profile of This compound , a high-fidelity isotopic reagent used in Solid-Phase Peptide Synthesis (SPPS). This compound enables the incorporation of stable isotope labels (


The combination of the Fmoc (9-fluorenylmethoxycarbonyl) group for

tert-butyl (tBu)

Chemical Identity & CAS Registry Data[1][2][3][4][5][6]

Core Identifiers
ParameterData
Product Name This compound
Common Abbreviations Fmoc-Tyr(tBu)-OH (

); Fmoc-Tyr(tBu)-OH (U-13C9, 15N)
Labeled CAS Registry Number 1217442-53-9
Unlabeled Parent CAS 71989-38-3
Molecular Weight 469.46 g/mol (Labeled) vs. 459.53 g/mol (Unlabeled)
Mass Shift +10 Da (9


+ 1


)
Chemical Structure & Formula
  • Labeled Formula:

    
    
    
  • Isotopic Purity: Typically ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     99 atom % 
    
    
    and
    
    
    99 atom %
    
    
    .[1]
  • Chiral Configuration: L-Isomer (S-configuration).

Structural Breakdown:

  • Tyrosine Skeleton: Uniformly labeled (

    
    ).
    
  • Protecting Groups (Unlabeled):

    • 
      -protection: Fmoc (Fluorenylmethyloxycarbonyl).
      
    • Side-chain protection: O-tert-butyl ether (tBu).[2][1]

Synthesis & Manufacturing Logic

The synthesis of this isotopologue requires a high-yielding route to conserve the expensive isotopic starting material (

Synthetic Pathway

The manufacturing process generally follows a three-stage protection strategy:

  • Copper Complexation (Optional but common): To selectively protect the

    
    -amino and 
    
    
    -carboxyl groups, allowing specific reaction at the side chain.
  • Side-Chain Protection: Introduction of the tert-butyl group using isobutylene under acidic catalysis.

  • 
    -Protection:  Introduction of the Fmoc group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl.
    
Visualization: Synthesis Workflow

SynthesisPathStartU-13C9,15N-L-Tyrosine(Free Amino Acid)Step1Copper(II) ComplexFormationStart->Step1CuSO4, NaOHStep2Side-Chain Protection(Isobutylene/H+)Step1->Step2Selective Phenol ProtectionStep3Decomplexation &Fmoc-OSu ReactionStep2->Step3EDTA (Removal of Cu)+ Fmoc-OSuFinalFmoc-Tyr(tBu)-OH(13C9, 15N)Step3->FinalPurification (Crystallization)

Figure 1: Strategic synthesis pathway minimizing isotopic loss and racemization.

Application in Solid-Phase Peptide Synthesis (SPPS)[7]

Coupling Protocol

For the incorporation of Fmoc-Tyr(tBu)-OH (

  • Recommended Activator: HBTU/HOBt or DIC/Oxyma Pure.

  • Stoichiometry: Use a slight excess (2-3 equivalents) relative to resin loading, rather than the standard 5-10 equivalents, to conserve the labeled reagent.

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

The SPPS Cycle (Self-Validating System)

To ensure trustworthiness in the synthesis, the following cycle includes checkpoints (colorimetric tests) to validate each step.

SPPS_CycleResinPeptide-Resin(Fmoc-Protected)DeprotectDeprotection(20% Piperidine/DMF)Resin->DeprotectWash1Wash (DMF)Deprotect->Wash1Test1Kaiser Test(Must be POSITIVE/Blue)Wash1->Test1CouplingCouplingFmoc-Tyr(tBu)-OH (13C9,15N)+ Activator (HBTU/DIPEA)Test1->CouplingFree Amine ConfirmedTest2Kaiser Test(Must be NEGATIVE/Yellow)Coupling->Test2Test2->CouplingIncomplete (Re-couple)NextCycleNext Cycle or CleavageTest2->NextCycleCoupling Complete

Figure 2: SPPS workflow with integrated validation checkpoints (Kaiser Test).

Cleavage & Deprotection

The tert-butyl ether is acid-labile. It is removed simultaneously with the cleavage of the peptide from the resin.

  • Reagent: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Mechanism: The high acid concentration cleaves the tBu group as the tert-butyl cation. TIS acts as a scavenger to trap this cation, preventing it from alkylating the electron-rich aromatic ring of the labeled Tyrosine (which would result in a mass artifact).

Analytical Characterization

Verification of the labeled compound requires distinct analytical signatures compared to the unlabeled standard.

Mass Spectrometry (MS)
  • Expected Result: The molecular ion peak

    
     will appear at 470.5 m/z  (approx), shifted by +10 units from the unlabeled parent (460.5 m/z).
    
  • Isotopic Envelope: Absence of the M-10 peak confirms high isotopic enrichment.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  The aromatic protons of the Tyrosine ring will exhibit large 
    
    
    couplings
    (125-160 Hz) due to the direct bond to
    
    
    , causing the standard doublets to appear as complex multiplets (doublet of doublets).
  • 
     NMR:  Spectra will show intense signals for the Tyrosine carbons. The carbonyl and alpha-carbon signals will be split by 
    
    
    coupling
    (35-55 Hz) due to the uniform labeling of the backbone.

Handling & Stability

  • Storage: Store at -20°C or +4°C in a desiccator. The compound is hygroscopic; moisture can hydrolyze the Fmoc group over time.

  • Light Sensitivity: Protect from light to prevent potential degradation of the Fmoc moiety.

  • Solubility: Soluble in organic solvents (DMF, DMSO, Methanol). Low solubility in water.

References

  • Cambridge Isotope Laboratories. (2025). Product Specification: L-Tyrosine-N-Fmoc, O-t-butyl ether (13C9, 99%; 15N, 99%).[2][1][3] Retrieved from

  • Sigma-Aldrich. (2025). Fmoc-Tyr(tBu)-OH-13C9,15N Product Sheet. Retrieved from

  • ChemPep. (2025). Fmoc-Tyr(tBu)-OH (13C9,15N) Technical Data. Retrieved from

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. (General reference for SPPS protocols).

role of O-Tertbutyl Ether protection in labeled Tyrosine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Implementation of O-Tert-Butyl Ether Protection in the Synthesis of Labeled Tyrosine Residues

Part 1: Executive Technical Overview

The Challenge of the Phenolic Hydroxyl In the synthesis of labeled peptides and peptidomimetics—whether utilizing stable isotopes (


C, 

N,

H) for NMR/MS or radioisotopes (

F,

C) for PET—the tyrosine residue presents a unique chemoselective challenge. The phenolic hydroxyl group (

) is nucleophilic enough to undergo unintended O-acylation during peptide coupling and electrophilic aromatic substitution (alkylation) during acidolytic deprotection.

The O-Tert-Butyl Solution The O-tert-butyl (O-tBu) ether is the industry-standard protecting group for Tyrosine in Fmoc solid-phase peptide synthesis (SPPS). Its dominance stems from a precise orthogonality profile:

  • Base Stability: Completely stable to piperidine/DBU (Fmoc removal conditions).

  • Acid Lability: Cleanly cleaved by Trifluoroacetic acid (TFA), aligning with the global deprotection step.[1]

  • Steric Bulk: The bulky tert-butyl group minimizes aggregation and prevents intermolecular hydrogen bonding of the phenol, improving coupling efficiency.

For researchers working with labeled starting materials (e.g., [U-


C

,

N]-L-Tyrosine), where the cost per gram can exceed $1,000, the high-yield installation of the O-tBu group is critical to minimize isotopic loss before the amino acid even enters the peptide synthesizer.

Part 2: Mechanistic Rationale & Causality

Orthogonality and Stability

The O-tBu ether is an acid-labile protecting group. In the context of Fmoc SPPS, it remains intact while the N-terminal Fmoc group is repeatedly removed by base (20% piperidine in DMF). This allows the labeled tyrosine to be incorporated into the growing peptide chain without the side chain participating in the reaction.

Prevention of Side Reactions (The "Why")

Without O-protection, the tyrosine phenol is susceptible to:

  • O-Acylation: The activated carboxyl component (e.g., O-acylisourea) can react with the phenol to form an ester, terminating the chain or creating branched peptides.

  • 3-Alkylation: During the final cleavage with TFA, protecting groups like Trityl (Trt) or Boc generate carbocations. The electron-rich phenol ring of Tyrosine acts as a scavenger, leading to irreversible alkylation at the ortho (3-) position. The O-tBu group masks the oxygen, reducing the ring's electron density slightly and physically blocking the approach of electrophiles until the ether itself is cleaved.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram illustrates the conversion of raw Labeled Tyrosine into the Fmoc-protected building block and its subsequent use.

TyrosineWorkflow Figure 1: Synthesis Workflow for Labeled Fmoc-Tyr(tBu)-OH RawTyr Labeled L-Tyrosine (13C/15N/2H) HTyrOtBu H-Tyr(tBu)-OH (Intermediate) RawTyr->HTyrOtBu Isobutylene, H2SO4 (Etherification) FmocTyr Fmoc-Tyr(tBu)-OH (Building Block) HTyrOtBu->FmocTyr Fmoc-OSu, Na2CO3 (N-Protection) Peptide Resin-Bound Peptide FmocTyr->Peptide SPPS Coupling (HBTU/DIPEA) FinalPep Purified Labeled Peptide Peptide->FinalPep TFA/TIS/H2O (Global Deprotection)

[2]

Protocol A: Synthesis of H-[Labeled]-Tyr(tBu)-OH

This step converts the zwitterionic labeled amino acid into the O-protected intermediate.

Reagents:

  • Labeled L-Tyrosine (e.g.,

    
    C
    
    
    
    )
  • Isobutylene (gas) or 2-Methylpropene

  • Concentrated Sulfuric Acid (Catalyst)

  • Dioxane (Solvent)[3][4]

Procedure:

  • Setup: Place Labeled L-Tyrosine (1.0 eq) in a pressure-rated vessel (Parr reactor or heavy-walled glass tube).

  • Solvation: Suspend in dry dioxane (10 mL/g).

  • Acidification: Cautiously add conc. H

    
    SO
    
    
    
    (2.0 eq). The mixture may not fully dissolve yet.
  • Addition: Cool the vessel to -78°C (dry ice/acetone). Condense Isobutylene (approx. 10-15 eq) into the vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24–48 hours. Note: The pressure will rise; ensure the vessel is rated for ~50 psi.

  • Quench: Cool the vessel, vent excess isobutylene carefully. Pour the reaction mixture into cold 2M NaOH (to pH ~9-10) to extract the product as the sodium salt.

  • Precipitation: Wash the aqueous layer with ether (removes byproducts). Carefully adjust the aqueous phase to pH 6.5 with dilute HCl. The zwitterionic H-Tyr(tBu)-OH will precipitate.

  • Isolation: Filter, wash with cold water/ethanol, and dry under vacuum.

Critical Checkpoint: Verify mono-protection (O-tBu) vs di-protection (O-tBu, tert-butyl ester) via NMR. The zwitterion should have a free carboxyl group.

Protocol B: Fmoc-Protection (Fmoc-Tyr(tBu)-OH)

Converting the intermediate into the SPPS-competent building block.

Reagents:

  • H-Tyr(tBu)-OH (from Protocol A)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Na

    
    CO
    
    
    
    (10% aq solution)
  • Acetone or Dioxane[3]

Procedure:

  • Dissolution: Dissolve H-Tyr(tBu)-OH (1.0 eq) in a 1:1 mixture of 10% Na

    
    CO
    
    
    
    and Acetone.
  • Addition: Add Fmoc-OSu (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC or HPLC.

  • Workup: Evaporate acetone. Extract the aqueous phase with Ether (discard organic layer to remove unreacted Fmoc-OSu).

  • Acidification: Acidify the aqueous phase to pH 2-3 with 1M HCl. The product Fmoc-Tyr(tBu)-OH will precipitate as a white solid.

  • Purification: Extract into Ethyl Acetate, wash with brine, dry over MgSO

    
    , and recrystallize from EtOAc/Hexane.
    

Part 4: Deprotection & The Cation Trap

The removal of the O-tBu group releases a reactive tert-butyl carbocation. If not quenched, this cation will alkylate Scavenger-prone residues (Trp, Met, Cys) or even re-alkylate the Tyrosine ring at the ortho position.

Mechanism Visualization

DeprotectionMechanism Figure 2: Acidolytic Cleavage Mechanism of O-tBu Protected Tyr(O-tBu) Ether Protonated Protonated Ether (Oxonium Ion) Protected->Protonated + H+ (TFA) Transition Cleavage Step (E1 Mechanism) Protonated->Transition Products Free Tyr Phenol + t-Butyl Cation Transition->Products Scavenged Isobutylene / t-Butyl-Scavenger adduct Products->Scavenged + Scavenger (TIS/Water)

Standard Cleavage Cocktail (Reagent K equivalent):

  • TFA (Trifluoroacetic Acid): 82.5% (Acid source)

  • Phenol: 5% (Scavenger for t-butyl cations)

  • Water: 5% (Hydrolysis)

  • Thioanisole: 5% (Met/Cys protection)

  • TIS (Triisopropylsilane): 2.5% (Hydride donor/cation scavenger)

Note: For labeled peptides, ensure the scavenger grade is high to prevent introducing impurities that co-elute with the precious product.

Part 5: Data Summary & Comparison

Table 1: Comparison of Tyrosine Protecting Groups

FeatureO-Tert-Butyl (tBu) O-Benzyl (Bzl) O-Allyl (All)
Primary Use Fmoc SPPS (Standard)Boc SPPS / Solution PhaseOrthogonal Side-chain Modification
Removal Condition 95% TFA (Acid)HF (High Acid) or H

/Pd
Pd(PPh

)

(Transition Metal)
Orthogonality Stable to Base (Piperidine)Stable to TFA (partial)Stable to Acid & Base
Risk Profile t-Butyl cation generationHarsh HF required (dangerous)Incomplete Pd removal
Suitability for Labels High (Mild conditions preserve label integrity)Low (HF may cause exchange/degradation)Medium (Specialized uses)

Part 6: Troubleshooting & Quality Control

  • Incomplete Deprotection:

    • Symptom:[5] Mass spec shows +56 Da peaks (M + 56).

    • Cause: Old TFA or insufficient reaction time.

    • Fix: Use fresh TFA and extend cleavage time to 3-4 hours.

  • Alkylation of Tryptophan:

    • Symptom:[5] Mass spec shows +56 Da on Trp-containing peptides.

    • Cause: Insufficient scavengers.

    • Fix: Increase TIS/Water content or add EDT (Ethanedithiol) if Cys is present (though EDT smells).

  • Loss of Label (Deuterium Exchange):

    • Risk: Acidic protons in TFA can exchange with Deuterium on the aromatic ring if conditions are too harsh or prolonged.

    • Mitigation: Keep cleavage times strictly defined. For

      
      C/
      
      
      
      N, this is not an issue.

References

  • Common Organic Chemistry. (2023). Mechanism of Boc/tBu Deprotection with TFA. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Synthesis of Perfluoro-tert-butyl Tyrosine via Diazonium Coupling. PMC6369623. Retrieved from [Link]

  • Wikipedia. (2024). Fluoroethyl-L-tyrosine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    F) and Radiosynthesis Precursors. Retrieved from [Link]
    

Sources

Methodological & Application

Application Note: Precision Coupling of N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized coupling conditions for N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether , a high-value Stable Isotope Labeled (SIL) building block used in NMR spectroscopy and quantitative proteomics (AQUA). Unlike standard amino acids where large excesses (5–10 equivalents) drive reactions, this reagent requires a "Precious Cargo" protocol . This approach prioritizes stoichiometric efficiency (1.2–1.5 equivalents) without compromising coupling yields (>99%), utilizing high-concentration kinetics and superior activation chemistry (DIC/Oxyma Pure) to prevent racemization of the sensitive Tyrosine


-carbon.

Critical Reaction Parameters

The Cost-Yield Paradox

In standard Solid Phase Peptide Synthesis (SPPS), kinetics are driven by excess. For SIL-amino acids, cost prohibits this. We must substitute excess mass with optimized chemical potential .

ParameterStandard SPPS"Precious Cargo" ProtocolRationale
Equivalents (AA) 5.0 eq1.2 – 1.5 eq Minimizes waste of labeled material.
Concentration 0.1 – 0.2 M0.4 – 0.6 M Higher collision frequency compensates for lower equivalents.
Coupling Time 30 – 60 min2 – 4 hours Allows reaction to reach completion under kinetic control.
Activator HBTU/DIPEADIC/Oxyma Pure Superior suppression of racemization; no risk of capping N-terminus (guanidinylation).
Solubility & Sterics

The O-tert-butyl (OtBu) protection on Tyrosine adds steric bulk. While soluble in DMF, the high concentrations required for this protocol may approach saturation limits.

  • Solvent Choice: Anhydrous DMF (N,N-Dimethylformamide) is preferred. NMP (N-Methyl-2-pyrrolidone) is a viable alternative if aggregation is suspected in the peptide sequence.

  • Handling: Dissolve the labeled AA before adding coupling reagents to ensure complete solvation.

Experimental Protocols

Protocol A: The "Precious Cargo" Coupling (Recommended)

Use this protocol for this compound to maximize economy.

Reagents:

  • Labeled AA: N-Fmoc-(13C9,15N)-L-Tyr(tBu)-OH

  • Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Carbodiimide: DIC (N,N′-Diisopropylcarbodiimide)[1][2]

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell resin (e.g., Rink Amide or Wang, 0.1 mmol scale) in DMF for 30 mins.

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min).

    • CRITICAL: Wash resin

      
       with DMF and 
      
      
      
      with DCM to remove all traces of piperidine. Residual base will cause rapid racemization of the activated ester.
  • Activation Cocktail Preparation (0.1 mmol scale):

    • Calculate 1.5 equivalents of Labeled Tyr (approx. 70 mg, depending on MW).

    • Weigh Labeled Tyr and 1.5 equivalents of Oxyma Pure into a small vial.

    • Add minimum DMF (approx. 250–300

      
      L) to achieve ~0.5 M concentration. Vortex until fully dissolved.
      
    • Add 1.5 equivalents of DIC.[3]

    • Pre-activate for exactly 2 minutes. The solution should turn slightly yellow/orange.

  • Coupling:

    • Add the pre-activated mixture to the resin bed.[4][5][6]

    • Agitate gently (shaking, not stirring) for 3 hours at room temperature.

    • Note: Do not use heat. Elevated temperatures increase the risk of racemization and side-chain removal.

  • Monitoring (The "Double-Check"):

    • Drain the reaction vessel but collect the filtrate . The filtrate contains unreacted precious AA.

    • Perform a Kaiser Test (see Section 4) on a few resin beads.

    • If Positive (Blue): Re-add the collected filtrate to the resin. Add 0.5 eq of fresh DIC (no new AA). React for another 2 hours.

    • If Negative (Colorless): Coupling is complete.

  • Capping (Optional but Recommended):

    • After successful coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Recovery of Unreacted Isotope Material

If the coupling filtrate must be saved:

  • Dilute filtrate with water/0.1% TFA.

  • Purify immediately via semi-prep HPLC to reclaim the hydrolyzed free acid (Fmoc-Tyr(tBu)-OH).

  • Lyophilize for future use.

Visualization of Workflows

"Precious Cargo" Coupling Logic

This flowchart illustrates the decision-making process to ensure high yield with low equivalents.

PreciousCoupling Start Start: Fmoc-Deprotected Resin Calc Calculate 1.5 eq Labeled AA Dissolve in min. DMF (0.5 M) Start->Calc Activate Add 1.5 eq Oxyma + 1.5 eq DIC Pre-activate 2 min Calc->Activate Couple Coupling Reaction 3 Hours @ RT Activate->Couple Drain Drain & Save Filtrate Couple->Drain Test Kaiser Test (Ninhydrin) Drain->Test Recouple Re-add Filtrate + 0.5 eq Fresh DIC Test->Recouple Positive (Incomplete) Success Wash & Cap Proceed to Next Cycle Test->Success Negative (Complete) Recouple->Couple 2nd Pass

Caption: Workflow for coupling expensive isotope-labeled amino acids, prioritizing stoichiometry and recycling.

Activation Mechanism (DIC/Oxyma)

Understanding why DIC/Oxyma is chosen over HATU/DIPEA for this application: it avoids basic conditions that promote racemization of the sensitive Tyrosine chiral center.

ActivationMech FmocAA Fmoc-Tyr(tBu)-OH OIsourea O-Acylisourea (Reactive Intermediate) FmocAA->OIsourea + DIC DIC DIC (Carbodiimide) Oxyma Oxyma Pure ActiveEster Oxyma Active Ester (Stable & Chiral Safe) OIsourea->ActiveEster + Oxyma (Fast) Racemization Oxazolone Formation (Racemization Pathway) OIsourea->Racemization Slow (No Additive) Product Resin-Tyr(tBu)-Fmoc ActiveEster->Product + Resin-NH2 Resin Resin-NH2

Caption: Oxyma intercepts the O-Acylisourea intermediate faster than racemization can occur, forming a safe active ester.

Quality Control & Validation

The Kaiser Test (Ninhydrin)

Because we use low equivalents, visual confirmation of coupling is mandatory.

  • Reagents: Solution A (Ninhydrin/Ethanol), Solution B (Phenol/Ethanol), Solution C (KCN/Pyridine).

  • Method: Wash a few beads with Ethanol. Add 2 drops of A, B, and C. Heat at 100°C for 5 mins.

  • Interpretation:

    • Colorless/Yellow: 99%+ Coupling (Proceed).

    • Blue/Purple: Free amines present (Recouple).

Analytical HPLC

Post-cleavage analysis should show a single major peak.

  • Shift: The 13C/15N label increases the mass by +10 Da (approx).

  • Racemization Check: If a "shoulder" peak appears ~1-2 minutes before the main peak, D-Tyr formation has occurred. This confirms the need for lower temperature or better activation (Oxyma) in future runs.

References

  • Isidro-Llobet, A., et al. (2009).[7] Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Shelton, P.T., & Jensen, K.J. (2013). Standards for solid-phase peptide synthesis. Methods in Molecular Biology. [Link]

Sources

optimizing solvent systems for N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Systems for N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether

Executive Summary

The successful utilization of This compound (Fmoc-Tyr(tBu)-OH) in Solid-Phase Peptide Synthesis (SPPS) and Bio-NMR requires a rigorous approach to solvent selection.[1] Unlike standard amino acids, the high economic value of this isotopically labeled variant demands near-100% recovery and zero degradation during handling.

This guide defines the "Safe Operating Window" for solvent systems, balancing the base-lability of the Fmoc group against the acid-lability of the tert-butyl ether. We provide optimized protocols for dissolution, recrystallization, and HPLC analysis that minimize isotopic scrambling and chemical degradation.

Physicochemical Constraints & Solvent Logic

To optimize the solvent system, one must understand the competing stability profiles of the protecting groups.

FeatureChemical NatureCritical Instability FactorsSolvent Consequence
Fmoc Group Lipophilic CarbamateBase Labile: Cleaves at pH > 9 or in presence of

amines (e.g., piperidine, dimethylamine).[1]
Avoid: Old DMF (contains dimethylamine), basic buffers.[1] Preferred: Acidified organic solvents.[1]
tBu Ether Bulky EtherAcid Labile: Cleaves in strong acids (TFA > 5%) or prolonged exposure to pH < 1.[1]Avoid: High conc. TFA, heated acidic solutions.[1] Preferred: 0.1% Formic Acid or pH 3-4 buffers.[1]
Isotopes (13C, 15N) Stable NucleiNon-Exchangeable: Stable under standard conditions.Constraint: High cost dictates methods with quantitative recovery (precipitation over chromatography where possible).
The "Safe Zone" Diagram

The following diagram illustrates the chemical stability window. You must operate within the "Green Zone" to ensure the integrity of both protecting groups.

StabilityMap HighAcid High Acidity (pH < 1) (e.g., >5% TFA) tBu tBu Ether Cleavage HighAcid->tBu Causes SafeZone SAFE ZONE (pH 2.0 - 8.0) Solvents: EtOAc, DMF, Toluene, ACN SafeZone->tBu Preserves Fmoc Fmoc Group Cleavage SafeZone->Fmoc Preserves HighBase Basic Conditions (pH > 9) (e.g., Piperidine, DBU) HighBase->Fmoc Causes

Figure 1: The Stability Map. Operations must remain in the Safe Zone to prevent loss of the Fmoc (base-sensitive) or tBu (acid-sensitive) groups.

Optimized Solvent Protocols

A. Dissolution for SPPS (Coupling)

Challenge: Standard DMF spontaneously decomposes into dimethylamine, which removes the Fmoc group, leading to "double hits" (insertion of two Tyr residues) or polymerization. Solution: Use High-Purity NMP or "Amine-Free" DMF .[1]

  • Primary Solvent: N-Methyl-2-pyrrolidone (NMP).[1] It is more stable than DMF and offers superior solvation for hydrophobic sequences.[1]

  • Alternative: DMF (Spectrophotometric Grade), treated with a scavenger resin (e.g., Dowex 50W) or sparged with Nitrogen immediately before use to remove volatile amines.

  • Concentration: 0.2 M to 0.5 M.[1]

B. Purification (Recrystallization)

Goal: Remove hydrolyzed byproducts (Fmoc-Tyr-OH) or truncated synthesis impurities without column chromatography (to maximize yield).[1]

Protocol: The Toluene/Thermal Shift Method This method leverages the steep solubility curve of Fmoc-Tyr(tBu)-OH in toluene.

  • Dissolution: Suspend crude Fmoc-(13C9,15N)-Tyr(tBu)-OH in Toluene (6 mL per gram) .

  • Heating: Heat gently to 50°C under inert atmosphere (

    
    ). The solution should become clear. Do not exceed 60°C to protect the tBu ether.
    
  • Cooling: Slowly ramp temperature down to 30°C over 2 hours, then to 4°C overnight.

  • Collection: Filter the white precipitate. Wash with cold Hexane.

  • Drying: Vacuum dry at 30°C.

    • Why this works: Impurities (like free Fmoc-OSu or hydrolyzed variants) often remain soluble in the cold toluene mother liquor.

C. HPLC Analysis & Purification

Stationary Phase: C18 (End-capped to prevent silanol interactions). Mobile Phase Selection:

  • Solvent A: Water + 0.1% Formic Acid (Preferred over TFA).[1]

    • Reasoning: TFA is a strong acid (pKa ~0).[1] While 0.1% TFA is standard, Formic Acid (pKa ~3.[1]75) is gentler on the acid-labile tert-butyl ether during fraction collection and evaporation.[1]

  • Solvent B: Acetonitrile (ACN).[1]

Gradient:

  • Start: 30% B (Prevent precipitation on column).[1]

  • End: 95% B.[1]

  • Note: Fmoc-Tyr(tBu)-OH is hydrophobic; it will elute late.[1]

Detailed Workup Protocol (Synthesis Recovery)

If synthesizing the labeled amino acid from precursors, the workup is the most critical step for yield.

Step-by-Step Workflow:

  • Quench: Stop reaction (e.g., Fmoc-OSu protection) by adding water.[1]

  • Acidification (Critical):

    • Adjust pH to 2.5 – 3.0 .[1]

    • Reagent: Use 1M Citric Acid or KHSO4 .[1]

    • Warning: Do NOT use concentrated HCl.[1] Strong mineral acid pockets can cleave the tBu ether instantly.

  • Extraction:

    • Extract into Ethyl Acetate (EtOAc) .

    • Wash organic layer with Brine (Sat.[1] NaCl) to remove water.[1]

    • Tip: Avoid bicarbonate washes if possible, or perform them rapidly (<5 min) at 0°C to prevent Fmoc hydrolysis.

  • Drying: Dry over Anhydrous

    
    .
    
  • Evaporation: Rotary evaporate at < 40°C . High heat can degrade the tBu group in the presence of trace acids.

WorkupFlow Reaction Crude Reaction Mixture (pH > 8) Acidify Acidify to pH 2.5 - 3.0 (Use Citric Acid) Reaction->Acidify Careful pH control Extract Extract with Ethyl Acetate (Partitioning) Acidify->Extract Wash Wash with Brine (Remove Water/Salts) Extract->Wash Dry Dry (Na2SO4) & Evaporate (< 40°C) Wash->Dry

Figure 2: Extraction workflow designed to protect acid- and base-labile groups simultaneously.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Mass Spec shows M-222 peak Loss of Fmoc group.[1]Solvent contained amines (e.g., old DMF) or workup pH was too high (>9). Action: Use fresh NMP; keep pH < 8.
Mass Spec shows M-56 peak Loss of tBu group (-Isobutene).[1]Acid concentration too high or temperature too high during evaporation.[1] Action: Switch to Formic Acid; Evaporate < 40°C.
Precipitation in HPLC Sample too hydrophobic.Dissolve sample in 50:50 ACN:Water or DMSO before injection.[1] Do not inject pure DMF solution into a high-water mobile phase.[1]
Low Yield after Recrystallization Product too soluble in solvent.[1]Switch from EtOAc to Toluene or add Hexane as an anti-solvent dropwise.[1]

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.[1] Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino acid-protecting groups.[1][2][3][4][5] Chemical Reviews, 109(6), 2455-2504.[1] Link

  • Sigma-Aldrich. (2024).[1] Fmoc-Tyr(tBu)-OH Product Specification and Handling. Link

  • Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.[1] Link

  • BenchChem. (2025).[1][5] A Technical Guide to the Synthesis and Preparation of Fmoc-Tyr(tBu)-OH. Link

Sources

preparing NMR samples with site-specific 13C 15N Tyrosine labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-042 Topic: Precision Engineering of NMR Samples: Site-Specific


C/

N Tyrosine Labeling Date: October 2025 Author: Senior Application Scientist, Structural Biology Division

Executive Summary

Tyrosine (Tyr) residues are disproportionately represented at protein-protein interfaces and catalytic active sites ("hotspots"). However, in large molecular weight systems (>30 kDa), signal overlap in uniformly labeled samples renders aromatic assignment nearly impossible.

This guide details the methodology for site-specific labeling of Tyrosine. Unlike uniform labeling, this approach selectively incorporates isotopically enriched (


C, 

N) Tyrosine while maintaining a natural abundance background for all other residues. We present two validated workflows:
  • Auxotrophic Expression: Utilizing aspC/tyrB-null E. coli strains to physically prevent scrambling.

  • Metabolic Suppression (Glyphosate Method): A chemical biology approach compatible with standard BL21(DE3) strains.

Strategic Framework: The Scrambling Challenge

The primary failure mode in specific labeling is metabolic scrambling . Even if you feed E. coli pure


C/

N-Tyr, the bacteria’s endogenous enzymes (specifically aromatic transaminases) can transfer the labeled nitrogen to Phenylalanine (Phe) or Aspartate, resulting in "ghost peaks" and isotopic dilution.
The Shikimate Pathway & Control Points

To achieve >95% incorporation without scrambling, we must intervene in the Shikimate pathway.

ShikimatePathway Glucose Glucose Source Shikimate Shikimate Glucose->Shikimate EPSP EPSP Shikimate->EPSP EPSP Synthase Chorismate Chorismate (Branch Point) EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Trp Tryptophan Chorismate->Trp Phe Phenylalanine (Endogenous) Prephenate->Phe Tyr Tyrosine (Target) Prephenate->Tyr Transaminase AspC / TyrB (Transaminases) Phe->Transaminase Tyr->Transaminase Scrambling Risk Glyphosate Glyphosate (Inhibitor) Glyphosate->EPSP BLOCKS

Figure 1: The Shikimate biosynthetic pathway. Glyphosate blocks EPSP synthase, halting endogenous production. Transaminases (AspC/TyrB) are the agents of isotopic scrambling between Phe and Tyr.

Validated Protocols

Protocol A: The Auxotrophic Method (Gold Standard)

Best for: Highest isotopic purity, critical structural studies. Requirement: Specialized strains (e.g., DL39 or CT19) lacking tyrA (biosynthesis) and aspC/tyrB (transaminases).

Materials:

  • Strain: E. coli DL39(DE3) or similar Tyr/Phe auxotroph [1].[1]

  • Media: M9 Minimal Media (Standard recipe).

  • Isotopes: L-Tyrosine (

    
    C
    
    
    
    ,
    
    
    N).[2]
  • Supplements: Unlabeled L-Phenylalanine, L-Tryptophan, and p-hydroxy-benzoate (vitamin precursor often required by Tyr auxotrophs).

Workflow:

  • Starter Culture: Inoculate DL39 cells in LB media. Grow overnight at 37°C.

  • Wash: Centrifuge (3,000 x g, 10 min). Resuspend pellet in M9 salts to remove rich media traces.

  • Adaptation: Inoculate into M9 media containing unlabeled Tyr (50 mg/L), Phe (50 mg/L), Trp (50 mg/L). Grow to OD

    
     ~0.6-0.8.
    
    • Note: Auxotrophs cannot grow without these supplements.

  • The Shift (Critical Step):

    • Centrifuge cells.

    • Resuspend in fresh M9 media containing unlabeled Phe and Trp (50 mg/L each) but NO Tyrosine .

    • Incubate for 20-30 mins at 37°C to deplete intracellular Tyr pools (Starvation phase).

  • Induction & Labeling:

    • Add

      
      C,
      
      
      
      N-L-Tyrosine
      (50–100 mg/L).
    • Immediately induce with IPTG (0.5–1.0 mM).

    • Harvest after 4–12 hours (strain dependent).

Protocol B: The Glyphosate Suppression Method

Best for: Standard strains (BL21-DE3), toxic proteins where auxotrophs grow too poorly. Mechanism: Glyphosate inhibits EPSP synthase (see Fig 1), mimicking auxotrophy chemically [2].

Workflow:

  • Growth: Grow BL21(DE3) in M9 minimal media (with unlabeled NH4Cl and Glucose) to OD

    
     ~0.5.
    
  • Inhibition Cocktail (Prepare Fresh):

    • Glyphosate: 1 g/L (pH adjusted to 7.0).

    • Unlabeled Phe: 60 mg/L.

    • Unlabeled Trp: 60 mg/L.

    • Rationale: Glyphosate kills the cells by starving them of aromatics.[3] Adding Phe/Trp rescues them, leaving them starved only for Tyrosine.

  • Suppression Phase: Add the Inhibition Cocktail to the culture. Incubate 30-60 mins. Growth will stall.

  • Labeling & Induction:

    • Add

      
      C,
      
      
      
      N-L-Tyrosine
      (60–100 mg/L).
    • Add IPTG.

    • Protein production resumes using the exogenous labeled Tyr.

Data Presentation & Quality Control

Expected Yields & Costs
ParameterAuxotroph MethodGlyphosate Method
Scrambling Risk < 1% (Negligible)3–5% (Low)
Protein Yield Low (10–20 mg/L)High (20–40 mg/L)
Cost Efficiency High (Requires specific strain)Very High (Uses generic BL21)
Scrambling Check Not usually requiredMandatory (Check Phe peaks)
NMR Sample Preparation

Once purified, the protein must be exchanged into an NMR-compatible buffer.

  • Buffer: 20-50 mM Phosphate or Tris (pH 6.5–7.5). Avoid Citrate (chelates metals).

  • Solvent: 90% H2O / 10% D2O (for lock).

  • Filtration: 0.22 µm centrifugal filter (remove aggregates).

Validation Experiment: Run a 2D


 HSQC.
  • Success: You should see only peaks corresponding to the number of Tyrosine residues in your sequence.

  • Failure (Scrambling): Appearance of weak peaks corresponding to Phenylalanine positions.

Troubleshooting Guide

Issue: Low Incorporation / Dilution

  • Cause: In Protocol B, Glyphosate concentration was too low, or "Starvation Phase" was skipped.

  • Fix: Increase Glyphosate to 1.5 g/L; ensure 45 min wait time before adding labeled Tyr.

Issue: Scrambling to Phenylalanine

  • Cause: Transaminase activity (AspC/TyrB) is high.

  • Fix: Switch to Protocol A (Auxotroph). If using Protocol B, add excess unlabeled Phenylpyruvate (inhibits transamination) [3].

Issue: Broad Lines in NMR

  • Cause: Chemical Exchange or Aggregation.

  • Fix: Tyrosine OH protons exchange with water. Ensure pH < 7.5. For aromatic ring carbons, use

    
     TROSY sequences.[4]
    

References

  • Addgene. Escherichia coli auxotroph host strains for amino acid-selective isotope labeling.[5] Available at: [Link]

  • Liang, L., et al. Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy.[2] ResearchGate. Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis. Available at: [Link]

  • Iwasaki, T. Group. E. coli Auxotrophic Expression Strains. Nippon Medical School. Available at: [Link]

Sources

Precision Automated SPPS of Stable Isotope Labeled Fmoc-Tyr(tBu)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Stable Isotope Labeled (SIL) amino acids, such as U-13C, 15N Fmoc-Tyr(tBu)-OH , into peptides is a critical step for NMR structural studies and mass spectrometry-based quantification (AQUA peptides). Unlike standard Solid Phase Peptide Synthesis (SPPS) which utilizes 5–10 molar equivalents of reagents to drive kinetics, SIL synthesis is economically constrained to 1.2–2.0 equivalents .

This guide details a high-efficiency automated protocol designed to maximize coupling yields of expensive labeled Tyrosine residues while minimizing racemization and waste. The methodology prioritizes concentration over excess , utilizing high-temperature microwave-assisted coupling with DIC/Oxyma Pure activation.

Part 1: Critical Reagent Preparation

The causality of success lies in the concentration. Because we cannot use large molar excesses, we must increase the effective collision rate by minimizing solvent volume.

Labeled Monomer Dissolution

Objective: Prepare a high-concentration stock solution to drive second-order reaction kinetics.

  • Reagent: U-13C, 15N Fmoc-Tyr(tBu)-OH (Molecular Weight approx. 470–480 Da depending on isotope count).

  • Target Concentration: 0.5 M (Standard SPPS is often 0.2 M).

  • Solvent: N-Methyl-2-pyrrolidone (NMP).

    • Reasoning: NMP offers superior solvation for hydrophobic protected amino acids and faster reaction kinetics compared to DMF.

  • Protocol:

    • Weigh the exact mass required for 1.5 equivalents relative to the resin loading.

    • Add NMP to reach 0.5 M concentration.

    • Sonicate for 2 minutes at ambient temperature. Note: Fmoc-Tyr(tBu) can form gels at high concentrations; sonication ensures a free-flowing solution.

Activator System

System: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Rationale: This system is superior to HATU/DIEA for C-terminal activation of labeled residues. HATU requires a base (DIEA), which increases the risk of base-catalyzed racemization (epimerization) at the

    
    -carbon, particularly during the extended coupling times required for low-equivalent reactions. DIC/Oxyma creates a neutral-to-acidic environment that suppresses racemization while maintaining high acylation potency via the active ester.
    

Part 2: Automated Instrument Settings

Designed for Microwave-Assisted SPPS (e.g., CEM Liberty Blue, Biotage Initiator+ Alstra).

The "Precious Reagent" Single-Shot Protocol

Unlike standard residues which may undergo "Double Coupling" (2 x 5 eq), the labeled Fmoc-Tyr(tBu) uses a "Single Shot, Extended Hold" strategy.

StepParameterValueTechnical Rationale
1. Resin Prep SwellingDMF, 15 minEnsures accessibility of reactive sites.
2. Deprotection Reagent20% Piperidine + 0.1M OxymaOxyma scavenges acetaldehyde and prevents aspartimide formation if Asp is present.
Temperature75°C (Microwave)Rapid removal of Fmoc group (3 min).
3. Wash SolventDMF (4 x 5 mL)Critical: Removes all traces of piperidine. Residual base will destroy the expensive active ester of the labeled Tyr.
4. Coupling Equivalents 1.5 eq (AA) / 1.5 eq (DIC/Oxyma)Economic constraint optimization.
Temperature 75°C Balances kinetic acceleration with thermal stability of the tBu group.
Time 10 minutes Extended time compensates for reduced molar excess (Standard is 2-5 min).
Mixing Nitrogen Bubbling / VortexContinuous agitation is vital to prevent resin settling and localized depletion of reagent.
5. Wash SolventDMF (3 x 5 mL)Removes unreacted labeled reagent.
6.[1] Capping ReagentAcetic Anhydride / DIEAMandatory: Caps any unreacted amines (deletion sequences) to simplify downstream purification.
Temperature & Power Profile

For microwave systems, power delivery must be modulated to prevent "overshoot" which degrades the labeled reagent.

  • Ramp Time: 2 minutes to reach 75°C.

  • Hold Time: 8 minutes at 75°C.

  • Delta T:

    
     2°C.
    
  • Power Max: 30 Watts (Low power maintains temp without hotspots).

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the optimized pathway for coupling the labeled residue, highlighting the critical "Stop-Flow" decision points where the automated system must switch from standard processing to the "Precious Reagent" method.

G Start Resin-Peptide Chain (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine, 75°C) Start->Deprotect Wash1 Aggressive Wash (DMF x 4) Deprotect->Wash1 Decision Is Next AA Labeled? Wash1->Decision Std_Activate Standard Activation (5.0 eq AA, 0.2M) Decision->Std_Activate No (Standard) Lbl_Prep Labeled Reagent Prep (1.5 eq, 0.5M in NMP) Decision->Lbl_Prep Yes (Labeled) Std_Couple Double Coupling (2 x 2 min @ 90°C) Std_Activate->Std_Couple Capping Acetylation Capping (Terminate Unreacted Chains) Std_Couple->Capping Lbl_Activate DIC/Oxyma Activation (Neutral pH) Lbl_Prep->Lbl_Activate Sonicate Lbl_Couple Single Extended Coupling (10 min @ 75°C) Lbl_Activate->Lbl_Couple Minimize Delay Lbl_Couple->Capping NextCycle Proceed to Next Cycle Capping->NextCycle

Figure 1: Decision logic for integrating low-equivalent labeled amino acids into an automated workflow.

Part 4: Quality Control & Troubleshooting

Racemization Check

Tyrosine is generally robust, but the combination of heat and expensive reagents (which discourages double coupling) requires validation.

  • Method: After cleavage, analyze a micro-aliquot via UPLC-MS.

  • Column: C18 is usually sufficient to separate diastereomers of simple peptides. For strict validation, use a Chiralpak® column or Marfey’s reagent derivatization.

  • Acceptance Criteria: < 0.5% D-Tyr isomer.

The "Deletion" Signature

If the 1.5 eq coupling is insufficient, you will see a specific mass shift in the MS spectrum:

  • Target Mass:

    
    
    
  • Deletion Impurity:

    
    .
    
  • Acetylated Impurity: If capping worked, you will see

    
    .
    
  • Solution: If deletion > 1%, increase coupling time to 15 minutes or concentration to 0.6 M. Do not increase temperature above 75°C for labeled Tyr to avoid tBu elimination.

References

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. [Link]

  • CEM Corporation. (2024).[2] Microwave-Assisted Peptide Synthesis: Application Note for Labeled Reagents.[Link]

  • Biotage. (2023). Optimizing SPPS for Expensive Reagents. Biotage Application Notes. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4] Chemical Reviews. [Link]

  • Gyros Protein Technologies. (2020). SPPS Tips: Strategies for Minimizing Side-Reactions.[Link]

Sources

using 13C9 15N Tyrosine for protein structure determination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of High-Molecular-Weight Proteins Using


C


N-Tyrosine Selective Labeling

Executive Summary & Rationale

In modern structural biology, the size limit for NMR determination has expanded significantly, yet spectral crowding remains the primary bottleneck for proteins exceeding 25 kDa. Uniform labeling (


) often results in insurmountable signal overlap.[1]

This guide details the protocol for Amino Acid Type-Selective Labeling using L-Tyrosine (


C

,

N)
.[2] Tyrosine is a strategic probe because:
  • Interface Frequency: Tyr residues are statistically over-represented at protein-protein and protein-ligand interfaces (Hot Spots).[2]

  • Spectral Simplification: By labeling only Tyr, you reduce the visible spectrum from ~200 peaks (in a 200-residue protein) to ~5-10 peaks, allowing for unambiguous assignment and ligand mapping (SAR by NMR).[2]

  • Dynamic Sensitivity: The aromatic ring provides unique probes for motion (ring flips) via relaxation dispersion.

Mechanism of Action: The Isotope Effect

The


C


N-Tyrosine reagent replaces natural

C/

N Tyrosine during protein synthesis.[2]
  • The

    
    N Backbone:  Provides a standard amide probe (
    
    
    
    HSQC) for the backbone conformation of Tyr residues.[2]
  • The

    
    C Ring System:  The fully labeled ring allows for specific aromatic TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments. The 
    
    
    
    moieties in the ring (specifically
    
    
    and
    
    
    positions) have favorable relaxation properties in high molecular weight systems, maintaining sharp linewidths when backbone signals fade.
Metabolic Challenge: Scrambling

E. coli is metabolically active.[2][3][4][5] If you simply add labeled Tyr to minimal media, two issues arise:

  • Dilution: The bacteria synthesize unlabeled Tyr from glucose (via the Shikimate pathway), diluting your expensive isotope.

  • Scrambling: Transaminases can shuttle the

    
    N from your labeled Tyr to Phenylalanine or Aspartate.
    

The Solution: This protocol utilizes a Feedback Inhibition & Scavenging Strategy . We use a "cocktail" of unlabeled amino acids to shut down the Shikimate pathway and suppress transamination.

Experimental Protocol: The "Shift" Method

This protocol does not require an auxotrophic strain (though one can be used).[2][6] It relies on metabolic regulation in standard BL21(DE3) cells.

Reagents Required
  • Strain: E. coli BL21(DE3) (or codon-plus variants).[2]

  • Labeled Reagent: L-Tyrosine (

    
    C
    
    
    
    , 99%;
    
    
    N, 99%).[2][7]
  • Unlabeled Cocktail: A powder mix of the other 19 amino acids (Ala, Arg, Asn, Asp, Cys, Gln, Glu, Gly, His, Ile, Leu, Lys, Met, Phe, Pro, Ser, Thr, Trp, Val).[2]

  • Base Media: M9 Minimal Media (Standard recipe: Na

    
    HPO
    
    
    
    , KH
    
    
    PO
    
    
    , NaCl, NH
    
    
    Cl).[2] Crucial: Use unlabeled Glucose and unlabeled NH
    
    
    Cl.[2]
Step-by-Step Workflow

Phase 1: Biomass Generation (Unlabeled)

  • Inoculate a 50 mL starter culture (LB media) from a fresh colony. Grow overnight at 37°C.

  • Transfer to 1 L of M9 Minimal Media (containing unlabeled glucose/NH

    
    Cl).
    
    • Why M9 and not LB? To adapt the cells to minimal media metabolism, reducing lag time during the labeling phase.

  • Grow at 37°C until OD

    
     reaches 0.7 – 0.8 .
    

Phase 2: The "Shift" (Labeling Step) 4. Centrifugation: Spin down cells gently (3000 x g, 15 min, 20°C). Discard the supernatant. 5. Wash: Resuspend the pellet gently in 200 mL of sterile M9 salts (no carbon/nitrogen source) to wash away excreted metabolites. Spin down again. 6. Resuspension: Resuspend the pellet in 250 mL (1/4th original volume) of fresh M9 media containing:

  • Unlabeled Glucose (0.4% w/v)[2]
  • Unlabeled Amino Acid Cocktail: 19 amino acids (excluding Tyr) at 200 mg/L each .[2]
  • Note: This floods the cell, triggering feedback inhibition of amino acid biosynthesis.
  • Incubation: Shake at 37°C for 15-20 minutes .
  • Purpose: This "starves" the cells of Tyrosine specifically (since it's missing from the cocktail) while depleting intracellular pools of unlabeled Tyr.
  • Addition of Isotope: Add the
    
    
    C
    
    
    
    
    N-Tyrosine
    at 100 mg/L .
  • Wait: Incubate for another 10 minutes to allow uptake.

Phase 3: Induction & Expression [2] 10. Induction: Add IPTG (typically 0.5 - 1.0 mM).[2] 11. Expression: Lower temperature to 18-25°C and express for 12-16 hours.

  • Why Lower Temp? Reduces metabolic rate, minimizing "scrambling" (enzymatic conversion of Tyr to other metabolites).[2]
  • Harvest: Spin down and proceed to purification.

Visualization of Workflows

Figure 1: The "Shift" Protocol Logic

This diagram illustrates the critical exchange from biomass growth to selective labeling.

ProtocolWorkflow cluster_0 Phase 1: Biomass cluster_1 Phase 2: The Shift cluster_2 Phase 3: Expression Start Inoculate BL21(DE3) M9 Minimal Media Growth Grow to OD600 ~0.8 (Unlabeled) Start->Growth Spin Centrifuge & Wash Remove excreted metabolites Growth->Spin Resuspend Resuspend in Fresh M9 + 19 Unlabeled AAs (No Tyr) Spin->Resuspend Deplete Incubate 20 min Deplete intracellular Tyr Resuspend->Deplete AddLabel ADD 13C9 15N Tyrosine (100 mg/L) Deplete->AddLabel Induce Induce (IPTG) 18-25°C Overnight AddLabel->Induce Harvest Harvest & Purify Induce->Harvest

Caption: Workflow for Amino Acid Selective Labeling. The "Shift" ensures the isotope is used only for the target protein, minimizing cost and scrambling.

Figure 2: Metabolic Control & Scrambling Prevention

Understanding why we add the unlabeled cocktail is crucial. We must block the Shikimate pathway.

MetabolicControl Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate EndoTyr Endogenous Tyrosine (12C) Prephenate->EndoTyr Blocked by Feedback Inhib. Phe Phenylalanine Prephenate->Phe Protein Target Protein EndoTyr->Protein Dilution (Avoided) ExoTyr Exogenous 13C9 15N Tyr ExoTyr->Shikimate Feedback Inhibition ExoTyr->Protein Incorporation Phe->Prephenate Feedback (from Cocktail)

Caption: Metabolic Logic. Exogenous Labeled Tyr and the Unlabeled Cocktail (Phe) trigger feedback inhibition, shutting down natural synthesis.

Data Acquisition & Analysis

Once purified, the protein sample will yield a simplified spectrum.

Expected Chemical Shifts (Tyrosine)

Use these values to validate your assignment.

AtomTypeApprox.[2][4][5][6][7][8][9][10] Shift (ppm)Note
N Amide Nitrogen115 - 125Backbone
H

Amide Proton8.0 - 9.5Backbone
C

Alpha Carbon55 - 60Backbone
C

Beta Carbon38 - 42Sidechain
C

Ring C1128 - 130Quaternary (No HSQC peak)
C

Ring C2/C6132 - 134Major Probe (Strong HSQC)
C

Ring C3/C5116 - 118Major Probe (Strong HSQC)
C

Ring C4155 - 158Quaternary (OH attached)
Recommended Pulse Sequences
  • 
     HSQC:  You will see only the Tyrosine backbone amides.[2] Count the peaks. If your protein has 10 Tyrosines, you should see ~10 peaks.
    
    • Validation: If you see significantly more, scrambling has occurred (likely to Phe or Asp).[2]

  • Aromatic

    
     TROSY-HSQC:  This is the gold standard for this sample.
    
    • Focus on the C

      
      -H
      
      
      
      and C
      
      
      -H
      
      
      correlations.[2]
    • These peaks are highly sensitive to ligand binding.[2][6]

    • Note: The ring flips rapidly on the NMR timescale, often averaging the

      
       and 
      
      
      
      signals into single peaks per residue unless the ring is buried/locked.

Troubleshooting & Quality Control

  • Problem: Weak Signals.

    • Cause: Incomplete incorporation.[2]

    • Fix: Increase the "Starvation" time (Step 7) to 30 mins, or increase labeled Tyr concentration to 150 mg/L.

  • Problem: Extra Peaks (Scrambling).

    • Cause: Transamination to Phenylalanine.[2]

    • Fix: Ensure the Unlabeled Cocktail contains Phenylalanine at high concentration (200 mg/L) to suppress the conversion of labeled Tyr

      
       labeled Phe.
      
  • Problem: Background Noise.

    • Cause: Impurities in the labeled reagent.

    • Fix: Use high-purity reagents (Cambridge Isotope Labs or equivalent) and run a 1D Carbon NMR of the reagent alone if issues persist.

References

  • Isotope Labeling Strategies

    • Kay, L. E. (2011).[2] NMR studies of protein structure and dynamics. Journal of Magnetic Resonance. Link[2]

  • Selective Labeling Protocols

    • Kainosho, M., et al. (2006).[2] Optimal isotope labeling for NMR protein structure determinations. Nature. Link[2]

  • Aromatic TROSY Applications

    • Pervushin, K., et al. (1997).[2] Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy. PNAS.[2] Link[2]

  • Metabolic Scrambling Control

    • Waugh, D. S. (1996).[2] Genetic tools for selective labeling of proteins with alpha-15N-amino acids. Journal of Biomolecular NMR. Link

  • BMRB Entry for Tyrosine Shifts

    • Biological Magnetic Resonance Data Bank.[2] L-Tyrosine Chemical Shifts. Link[2]

Sources

Troubleshooting & Optimization

preventing racemization of N-Fmoc-(13C9,15N)-L-Tyrosine during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-TYR-RAC-001 Subject: Prevention of Racemization in N-Fmoc-(


C

,

N)-L-Tyrosine Coupling Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary

Working with stable isotope-labeled amino acids like N-Fmoc-(


C

,

N)-L-Tyrosine
changes the economic calculus of Solid Phase Peptide Synthesis (SPPS). While the chemical reactivity remains identical to the natural abundance analog, the high cost necessitates a protocol that balances maximum coupling efficiency with zero racemization .

The Golden Rule: Avoid the standard HBTU/DIPEA activation at room temperature. The Solution: Utilize DIC/Oxyma Pure or COMU/TMP (Collidine) activation systems. These combinations maintain the integrity of the chiral center while ensuring complete coupling at lower equivalents (1.2–1.5 eq), preserving your valuable material.

Module 1: The Mechanism of Failure

To prevent racemization, one must understand how it occurs. In Fmoc-chemistry, the primary culprit is the base-catalyzed formation of a 5(4H)-oxazolone intermediate.

The Oxazolone Pathway

When the carboxyl group is activated (converted to an active ester), the acidity of the


-proton increases. If a tertiary base (like DIPEA) is present, it can abstract this proton. The resulting enolate attacks the carbonyl of the Fmoc group, forming an oxazolone ring. This ring is achiral at the 

-position; when it re-opens to form the peptide bond, it can do so as either the L- or D-isomer.
Visualization: The Racemization Danger Zone

The following diagram illustrates the critical pathway you must interrupt.

RacemizationMechanism cluster_prevention Prevention Strategy FmocTyr Fmoc-L-Tyr-OH Activated Activated Ester (O-Acylisourea / OBt) FmocTyr->Activated Activator (DIC/COMU) Enolate Enolate Intermediate (Planar/Achiral) Activated->Enolate Base (DIPEA) abstracts Hα CoupledL L-Peptide (Desired) Activated->CoupledL Amine Nucleophile (Resin) Oxazolone 5(4H)-Oxazolone Enolate->Oxazolone Cyclization CoupledD D-Peptide (Impurity) Enolate->CoupledD Re-protonation/Coupling Oxazolone->Enolate Equilibrium Oxazolone->CoupledD Ring Opening

Caption: The 5(4H)-oxazolone pathway. Excess base or prolonged activation leads to the achiral enolate/oxazolone equilibrium. The goal is to maximize the green path (direct aminolysis) and block the red path.

Module 2: The Validated Protocol (Low-Excess, High-Fidelity)

Standard SPPS uses 5-10 equivalents. For isotope-labeled reagents, we optimize for 1.5 - 2.0 equivalents.

Recommended Reagents
ComponentRecommendationRationale
Coupling Reagent COMU or DIC COMU is a third-generation uronium salt with superior suppression of racemization compared to HATU/HBTU [1].[1][2] DIC is a carbodiimide that allows base-free coupling (if no Oxyma is used), but is slow.
Additive Oxyma Pure Replaces potentially explosive HOBt/HOAt.[1] Oxyma Pure shows lower racemization rates than HOBt and comparable rates to HOAt but is safer and cheaper [2].
Base TMP (2,4,6-Collidine) CRITICAL. TMP is a weaker, sterically hindered base (pKa ~7.4) compared to DIPEA (pKa ~10.5). It is sufficient to drive the reaction but too bulky to easily abstract the

-proton [3].
Solvent DMF (High Purity)NMP can be used, but ensure it is amine-free.
Step-by-Step Procedure
  • Resin Preparation: Ensure the resin is fully swollen in DMF (30 mins). Drain completely.

  • Dissolution: Dissolve 1.5 eq of Fmoc-(

    
    C
    
    
    
    ,
    
    
    N)-L-Tyr(tBu)-OH in minimal DMF.
  • Activation Cocktail (Choose A or B):

    • System A (Preferred for difficult sequences): Add 1.5 eq COMU and 1.5 eq Oxyma Pure . Cool to 0°C. Add 3.0 eq TMP (Collidine) immediately before adding to resin.

    • System B (Safest for racemization): Add 1.5 eq Oxyma Pure and 1.5 eq DIC . Pre-activate for exactly 2 minutes. No base is required if the amino acid is a free acid.

  • Coupling: Add the mixture to the resin. Shake at Room Temperature for 60–120 minutes.

    • Note: Do NOT heat above 50°C for this step.

  • Monitoring: Perform a Kaiser test or Chloranil test (for secondary amines). If positive, do not add more labeled tyrosine. Instead, perform a second coupling with a small amount of unlabeled Tyr if the labeled position is not critical for that specific % of yield, OR re-couple with a different activation method (e.g., HATU/HOAt/Collidine) using recovered material if possible (difficult). Better strategy: Extend reaction time or use double-coupling with 1.0 eq each time.

Module 3: Troubleshooting & FAQs

Q1: I see a "shoulder" on the Tyrosine peak in my HPLC. Is this racemization?

Diagnosis: It is possible, but Tyrosine is also prone to tert-butyl alkylation on the aromatic ring during cleavage if scavengers are insufficient. Test: Check the mass.

  • D-Isomer: Same Mass (

    
    ).
    
  • Alkylated Side Product: Mass =

    
     Da (t-butyl cation addition).
    Fix:  If it is racemization (same mass), switch from DIPEA to Collidine (TMP) immediately. If it is alkylation (+56), increase the scavenger (TIS/EDT) content in your cleavage cocktail.
    
Q2: Can I use Microwave-Assisted SPPS to save time?

Answer: Proceed with extreme caution. While microwave irradiation accelerates coupling, it also accelerates the oxazolone formation.

  • Limit: Set maximum temperature to 50°C for Cys, His, and Isotope-Labeled Tyr [4].

  • Power: Use low power (25-30W) to avoid "hot spots" in the resin bed.

Q3: My coupling efficiency is low ( < 95%) with 1.5 equivalents.

Answer: Do not simply add more base.

  • Concentration: Increase the concentration of the reactants. If you are at 0.1 M, go to 0.3 M.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt beta-sheet aggregation on the resin, which might be hindering access.

  • Double Coupling: Use 1.0 eq for 1 hour, drain, then another 0.5-0.8 eq for 1 hour. This is more efficient than 1.5 eq in one shot.

Module 4: Analytics & Validation

You must validate the enantiomeric purity of your final peptide.

Method: Chiral HPLC (C-HPLC) or GC-MS (after hydrolysis). Recommended Column: Polysaccharide-based stationary phases (e.g., Lux Cellulose-1 or Cellulose-2) are the industry standard for separating Fmoc-L-AA and Fmoc-D-AA [5].

Decision Tree for Optimization

OptimizationTree Start Start Coupling (1.5 eq Isotope Tyr) CheckPurity Check Enantiomeric Purity (Chiral HPLC) Start->CheckPurity IsPure > 99.5% L-Isomer? CheckPurity->IsPure Success Proceed to Next AA IsPure->Success Yes Failure Racemization Detected (> 0.5% D-Isomer) IsPure->Failure No Analyze Analyze Conditions Failure->Analyze BaseCheck Using DIPEA? Analyze->BaseCheck TempCheck Temp > 50°C? BaseCheck->TempCheck No SwitchBase Switch to Collidine (TMP) BaseCheck->SwitchBase Yes LowerTemp Reduce to RT or 50°C TempCheck->LowerTemp Yes SwitchAct Switch to DIC/Oxyma TempCheck->SwitchAct No

Caption: Troubleshooting logic flow for detecting and correcting racemization events.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry, 67(19), 6865–6874. Link

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(2), 143-148. Link

  • Phenomenex. (2016). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Link

Sources

Technical Support Center: Troubleshooting Labeled Fmoc-Tyr(tBu) Coupling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Peptide Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide for High-Value Isotope-Labeled Fmoc-Tyr(tBu) in SPPS

Executive Summary & Diagnostic Framework

The Challenge: Coupling isotopically labeled amino acids (e.g.,


, 

, or Deuterated Fmoc-Tyr(tBu)) presents a unique paradox. Standard Solid Phase Peptide Synthesis (SPPS) protocols rely on high molar excesses (5–10 equivalents) to drive kinetics. However, the prohibitive cost of labeled reagents forces researchers to use low equivalents (1.2–2.0 eq), drastically reducing the effective collision frequency and coupling rate.

The Solution: To maintain high coupling efficiency (>99%) with low equivalents, we must shift from "brute force" stoichiometry to "precision chemistry." This involves optimizing the Activation Species , Solvation Environment , and Thermodynamics .

Diagnostic Logic Flow

Before altering your protocol, use this logic flow to identify the root cause of the low efficiency.

TroubleshootingFlow Start START: Low Coupling Efficiency of Fmoc-Tyr(tBu)* CheckSeq 1. Analyze Sequence Context Start->CheckSeq Aggreg Is the sequence hydrophobic/aggregating? CheckSeq->Aggreg CheckSol 2. Check Reagent Solubility Precip Is the solution cloudy? CheckSol->Precip CheckAct 3. Review Activation Strategy Sol_Microwave Sol: Microwave Assist (max 50°C to avoid racemization) CheckAct->Sol_Microwave Standard HBTU used Steric Is the preceding residue bulky (Val, Ile, Thr)? Aggreg->Steric No Sol_NMP Sol: Switch to NMP or add Chaotropic Salts (LiCl) Aggreg->Sol_NMP Yes Steric->CheckSol No Sol_HATU Sol: Switch to HATU/HOAt Double coupling time Steric->Sol_HATU Yes Precip->CheckAct No Sol_DMSO Sol: Dissolve in minimal DMSO, then dilute with DMF Precip->Sol_DMSO Yes

Figure 1: Diagnostic logic for identifying the bottleneck in labeled Tyrosine coupling.

The "Precious Reagent" Protocol (Low Equivalents)

Do not use standard automated protocols for labeled reagents. Use this manual or semi-automated "Precious Reagent" workflow designed for 1.5 equivalents.

Reagent Selection & Stoichiometry
ComponentStandard ProtocolPrecious Reagent Protocol Rationale
Fmoc-Tyr(tBu)* 5.0 – 10.0 eq1.2 – 1.5 eq Cost conservation.
Activator HBTU / HOBtHATU / HOAt HATU generates a more reactive aza-benzotriazole ester, crucial for driving kinetics at low concentrations [1].
Base DIPEA (10 eq)DIPEA (3.0 eq) Excess base can induce racemization, especially with HATU. Keep base:activator ratio close to 2:1.
Concentration 0.2 M0.4 – 0.6 M CRITICAL: Minimizing solvent volume increases effective collision frequency.
Time 20–30 min2 – 4 hours Compensates for lower molar excess.
Step-by-Step Optimization Workflow

1. Dissolution (The "Dry" Check): Labeled amino acids are often supplied in small vials.

  • Action: Dissolve the Fmoc-Tyr(tBu)* directly in the shipping vial using anhydrous DMF or NMP.

  • Tip: If the solution is cloudy, add dry DMSO dropwise until clear. Tyr(tBu) can be hydrophobic; incomplete dissolution is a common silent killer of yield.

2. Activation (Pre-activation vs. In-situ):

  • Protocol: Add HATU (0.95 eq relative to AA) and HOAt (0.95 eq) to the amino acid solution. Add DIPEA (2.0 eq) immediately before adding to the resin.

  • Warning: Do not pre-activate for >2 minutes. The active ester is unstable and can racemize or rearrange into an inactive N-acyl urea [2].[1]

3. The Coupling Event:

  • Add the minimum volume of activated solution to cover the resin.

  • Agitate gently.

  • Microwave Option: If available, heat to 40°C for 20 minutes. Avoid >50°C for Tyrosine to prevent premature removal of the Fmoc group or side-chain instability.

4. The "Save-and-Retry" (Optional):

  • Since the reagent is expensive, do not wash it away immediately.

  • Perform a Kaiser Test (or Chloranil for Proline) on a few beads.

  • If positive (blue): Re-add the same coupling solution and add a fresh "spike" of DIC/HOAt to reactivate any hydrolyzed species, or simply leave it longer. (Note: This is less effective than fresh reagent but saves money).

Troubleshooting Scenarios (Q&A)

Scenario A: "I see a deletion sequence [M - Tyr] in my Mass Spec."

Q: My coupling seemed to work, but the final peptide is missing the labeled Tyrosine. Why?

A: This indicates a complete failure of the coupling step.

  • Cause 1: Aggregation. If the sequence preceding the Tyr is hydrophobic (e.g., Ala-Val-Ile-), the resin-bound peptide may have formed

    
    -sheets, burying the N-terminus.
    
    • Fix: Use NMP instead of DMF as the main solvent. Add chaotropic salts (0.1 M LiCl or KSCN) to the coupling mixture to disrupt hydrogen bonding [3].

  • Cause 2: Wet Solvent. Water hydrolyzes the active ester immediately.

    • Fix: Use fresh, high-quality anhydrous DMF/NMP.

Scenario B: "The coupling efficiency is low (70-80%), and I can't afford to double couple."

Q: How do I push the reaction to completion without adding more labeled reagent?

A: You must increase the reactivity of the existing system.

  • Switch to HATU/HOAt: If you are using HBTU, stop. HATU is significantly faster for sterically hindered or low-concentration couplings.

  • Reduce Solvent Volume: If your reactor allows, reduce the solvent volume by 50% to double the concentration of your labeled AA.

  • Resin Loading: Use a lower loading resin (e.g., 0.2 mmol/g instead of 0.6 mmol/g). This reduces "crowding" on the bead surface (pseudo-dilution effect).

Scenario C: "I am detecting D-Tyr impurities (Racemization)."

Q: I used microwave heating to improve the yield, but now I have epimers.

A: Tyrosine is susceptible to racemization at high temperatures, especially with strong activation (HATU).

  • Fix 1: Lower the temperature to max 40°C or use room temperature with a longer time (2–4 hours).

  • Fix 2: Change the base. Switch from DIPEA to TMP (2,4,6-trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that significantly reduces base-catalyzed racemization during activation [4].

Scenario D: "My peptide is truncated after the Tyrosine."

Q: The Tyr coupled fine, but the next amino acid failed or the chain stopped.

A: This is likely Diketopiperazine (DKP) formation .

  • Mechanism:[2][3] If the sequence is

    
     or 
    
    
    
    , the N-terminal amine of the Tyr can attack the carbonyl of the preceding residue (Xaa) during Fmoc deprotection, cleaving the dipeptide from the resin as a cyclic DKP [5].
  • Fix: Use Trityl-based resins (2-CTC) which are bulky and prevent this attack. Alternatively, use short deprotection times with high flow for the step after Tyrosine.

Mechanistic Visualization: HATU Activation

Understanding why HATU is required for low-equivalent coupling is vital. The resulting Azt-ester is more reactive than the OBt-ester generated by HBTU.

HATU_Mechanism FmocAA Fmoc-Tyr(tBu)-OH (Carboxylate) Intermed O-Acyl Urea (Unstable) FmocAA->Intermed Activation HATU HATU (Reagent) HATU->Intermed Activation Base DIPEA (Base) Base->Intermed Activation ActiveEster OAzt Active Ester (High Reactivity) Intermed->ActiveEster Rearrangement (Fast w/ HOAt) Product Fmoc-Tyr(tBu)-Peptide-Resin ActiveEster->Product Nucleophilic Attack (Coupling) Resin H2N-Peptide-Resin Resin->Product

Figure 2: HATU generates a highly reactive OAzt ester, essential for driving the reaction when reagent concentration is the limiting factor.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents. Sigma-Aldrich Technical Guides. Link

  • Paradís-Bas, M., et al. (2016). The road to the synthesis of "difficult" peptides. Chemical Society Reviews, 45, 631-654. Link

  • CEM Corporation. (2020). Microwave Peptide Synthesis: Racemization Control. Technical Note. Link

  • Giron, P., et al. (2022). Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Processes, 10(2), 345. Link

Sources

minimizing isotope scrambling in Fmoc-(13C9,15N)-L-Tyrosine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine

A Guide to Minimizing Isotope Dilution and Ensuring Chemical Purity

Welcome to the technical support center for the synthesis of Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the isotopic and chemical integrity of this critical reagent. While true isotopic scrambling—the rearrangement of the ¹³C and ¹⁵N atoms within the tyrosine backbone—is not a documented side reaction under standard Fmoc-protection conditions, this guide addresses the more pertinent challenges of maintaining high isotopic enrichment and chemical purity.

Our focus is on providing practical, field-tested advice to help you troubleshoot common issues and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common questions and potential issues you may encounter during the synthesis of Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine.

Q1: What is the primary concern regarding isotopic integrity during the synthesis of Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine?

A1: The principal concern is not isotopic scrambling, but rather isotopic dilution . The carbon-carbon and carbon-nitrogen bonds that form the core of the tyrosine molecule are stable under the mild, basic conditions used for Fmoc protection.[1] Isotopic dilution, however, can occur if the labeled starting material is contaminated with its natural abundance (unlabeled) counterpart at any stage of the process. This reduces the overall isotopic enrichment of your final product, which can have significant implications for its use in sensitive applications like quantitative mass spectrometry or NMR structural studies.[2]

Q2: I've completed the synthesis, but my mass spectrometry analysis shows a lower-than-expected isotopic enrichment. What are the likely causes and how can I fix this?

A2: Observing a lower-than-expected isotopic enrichment is a common problem that almost always points to isotopic dilution. Here are the most frequent sources and the corrective actions to take:

  • Contaminated Starting Material: The commercial (¹³C₉,¹⁵N)-L-Tyrosine may not have the specified isotopic purity.

    • Troubleshooting: Always source your labeled amino acids from reputable suppliers who provide a certificate of analysis with detailed isotopic purity data.[3][4][5] Before starting the synthesis, run a small amount of the raw material on a high-resolution mass spectrometer to verify its isotopic enrichment.

  • Contamination from Glassware and Equipment: Residual unlabeled tyrosine from previous experiments can be a significant source of contamination.

    • Troubleshooting: Dedicate a set of glassware exclusively for working with isotopically labeled compounds. If this is not feasible, implement a rigorous cleaning protocol. This should include a base wash (e.g., with 1M NaOH), followed by an acid wash (e.g., with 1M HCl), and finally, multiple rinses with deionized water and the reaction solvent.

  • Cross-Contamination During Weighing and Handling: Using a balance or spatula that has been in contact with unlabeled amino acids can introduce contaminants.

    • Troubleshooting: Meticulously clean the balance and all handling tools before weighing your labeled starting material. It is good practice to handle the labeled compounds in a dedicated area of the lab if possible.

  • "Carry-over" in Analytical Instrumentation: If you are using HPLC or mass spectrometry for analysis, residual unlabeled material from a previous injection can co-elute with your labeled product, giving a false reading of lower enrichment.

    • Troubleshooting: Before analyzing your labeled compound, run several blank injections on your HPLC and mass spectrometer to ensure the system is clean. It is also advisable to run a standard of the unlabeled Fmoc-L-Tyrosine to establish its retention time and mass spectrum, which can help in identifying any carry-over.

Potential Cause of Low Enrichment Verification Method Preventative Action
Starting Material Purity High-Resolution Mass Spectrometry of (¹³C₉,¹⁵N)-L-TyrosineSource from a reputable supplier with a Certificate of Analysis.
Glassware Contamination Run a solvent blank from the reaction vessel on a mass spectrometer.Use dedicated glassware or implement a rigorous acid/base wash protocol.
Handling Cross-Contamination N/A (difficult to verify post-synthesis)Meticulous cleaning of all weighing and handling equipment.
Analytical Carry-over Analyze multiple blank injections on HPLC-MS before the sample.Implement a robust cleaning protocol for analytical instruments between samples.
Q3: My reaction is sluggish, and I'm seeing a significant amount of unreacted (¹³C₉,¹⁵N)-L-Tyrosine. What can I do to improve the reaction efficiency?

A3: An incomplete reaction is another common issue. Several factors related to the reaction conditions can be at play. The standard method for Fmoc protection involves reacting the amino acid with an agent like N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6][7]

  • Inadequate Base: The reaction requires a base to deprotonate the amino group of the tyrosine, facilitating its nucleophilic attack on the Fmoc-OSu.

    • Troubleshooting: Ensure you are using the correct stoichiometry of a suitable base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). A common starting point is to use at least two equivalents of base relative to the amino acid.

  • Poor Solubility: (¹³C₉,¹⁵N)-L-Tyrosine may have limited solubility in the chosen solvent system, preventing it from reacting efficiently with the Fmoc-OSu.

    • Troubleshooting: A mixed solvent system, such as 1,4-dioxane and water or tetrahydrofuran (THF) and water, is often used to dissolve both the polar amino acid and the more organic-soluble Fmoc-OSu.[3][6] Gentle warming or sonication can also help to dissolve the starting materials, but be cautious not to heat the reaction excessively, as this can promote side reactions.

  • Inactive Fmoc-OSu Reagent: Fmoc-OSu is sensitive to moisture and can degrade over time.

    • Troubleshooting: Use a fresh bottle of high-purity Fmoc-OSu.[6] Store the reagent under desiccated conditions. If you suspect your reagent has degraded, it is best to purchase a new batch.

Q4: I see multiple spots on my TLC plate and several unexpected peaks in my HPLC and mass spectrum. What are these impurities, and how can I avoid them?

A4: The presence of multiple byproducts indicates that side reactions are occurring. Here are the most likely culprits:

  • Formation of Fmoc-Dipeptide: If the carboxyl group of the tyrosine is activated, it can react with another molecule of tyrosine to form a dipeptide, which can then be Fmoc-protected.

    • Troubleshooting: This is less common when using Fmoc-OSu, which is generally preferred over the more reactive Fmoc-Cl for this reason.[7] Ensure that you are not using conditions that could inadvertently activate the carboxylic acid. The reaction is typically run under basic conditions, which should keep the carboxyl group as a carboxylate salt, rendering it less reactive.

  • Double Fmoc Protection: In rare cases, the hydroxyl group on the tyrosine's phenyl ring could be acylated by a second molecule of Fmoc-OSu.

    • Troubleshooting: This is generally avoided by using controlled stoichiometry (around 1.0 to 1.1 equivalents of Fmoc-OSu). The amino group is a much stronger nucleophile than the phenolic hydroxyl group, so N-acylation is highly favored.

  • Byproducts from Fmoc-OSu Degradation: N-hydroxysuccinimide is a byproduct of the reaction. If the Fmoc-OSu has degraded, you may see other related impurities.

    • Troubleshooting: Use high-purity Fmoc-OSu and purify the final product carefully using flash chromatography or recrystallization to remove these smaller, more polar byproducts.

Visualizing the Synthesis and Troubleshooting Workflow

Synthesis_Workflow Fmoc-(13C9,15N)-L-Tyrosine Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Quality Control cluster_troubleshooting Troubleshooting Points start Start: High-Purity (13C9,15N)-L-Tyrosine dissolve Dissolve Tyrosine in Aqueous Base start->dissolve reagents Fmoc-OSu & Base (e.g., NaHCO3) add_fmoc Add Fmoc-OSu in Organic Solvent reagents->add_fmoc solvent Solvent System (e.g., Dioxane/Water) solvent->dissolve dissolve->add_fmoc react Stir at Room Temperature (4-12h) add_fmoc->react quench Dilute with Water & Wash with Ether react->quench ts2 Incomplete Reaction? react->ts2 acidify Acidify Aqueous Layer (e.g., HCl) to Precipitate quench->acidify filter Filter and Dry Crude Product acidify->filter purify Purify (Recrystallization or Chromatography) filter->purify hplc HPLC for Chemical Purity purify->hplc ms Mass Spec for Isotopic Enrichment purify->ms nmr NMR for Structural Confirmation purify->nmr final_product Final Product: Fmoc-(13C9,15N)-L-Tyrosine hplc->final_product ts3 Side Products? hplc->ts3 ms->final_product ts1 Low Isotopic Enrichment? ms->ts1 nmr->final_product ts1->start Check Starting Material ts2->reagents Check Reagent Activity/Stoichiometry ts3->purify Optimize Purification

Caption: Workflow for the synthesis and quality control of Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine

This protocol is a standard procedure for the N-terminal Fmoc protection of tyrosine.

  • Dissolution of Amino Acid:

    • In a meticulously cleaned round-bottom flask, dissolve (¹³C₉,¹⁵N)-L-Tyrosine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate (2.2 equivalents). Use a volume of solvent sufficient to fully dissolve the amino acid.

  • Addition of Fmoc-OSu:

    • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane or THF.

    • Slowly add the Fmoc-OSu solution dropwise to the stirring amino acid solution at room temperature.[1][7]

  • Reaction:

    • Allow the reaction mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS until the starting amino acid is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.[1]

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Isolation and Drying:

    • Collect the precipitate by vacuum filtration, washing the solid with cold, dilute HCl and then with cold deionized water.

    • Dry the product under high vacuum to a constant weight.

Protocol 2: Quality Control and Verification

It is essential to verify both the chemical purity and isotopic enrichment of your final product.

  • Chemical Purity Analysis by HPLC:

    • Prepare a standard solution of your dried product in a suitable solvent (e.g., acetonitrile/water).

    • Analyze using a reverse-phase C18 column with a standard gradient (e.g., water/acetonitrile with 0.1% TFA).

    • The goal is to observe a single major peak corresponding to your product. Purity should ideally be >98%.

  • Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS):

    • Infuse a dilute solution of your product directly into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

    • Acquire the spectrum in negative ion mode to observe the [M-H]⁻ ion.

    • Compare the observed isotopic distribution with the theoretical distribution for your desired level of enrichment (typically >98% or >99%). The monoisotopic peak should correspond to the mass of the fully labeled Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine. The presence of a significant peak at 10 mass units lower would indicate contamination with unlabeled material.

References

  • BenchChem. (2025). Minimizing isotopic scrambling with Fmoc-Ala-OH-¹³C₃.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu.
  • Journal of Labelled Compounds and Radiopharmaceuticals. (n.d.). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE.
  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Isotopic Scrambling in Peptide Synthesis.
  • Hartman, A. E., Brophy, C. L., Cupp, J. A., Hodge, D. K., & Peelen, T. J. (2009). Weakly basic carbon nucleophiles add efficiently to a Fmoc-protected N,O-acetal. The Journal of organic chemistry, 74(10), 3952–3954.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4–27.
  • U.S. Department of Health and Human Services. (n.d.). ANALYTICAL METHODS.
  • BenchChem. (n.d.). A Technical Guide to Stable Isotope Labeling with Fmoc-Ala-OH-像C₃.
  • Nowick, J. S. (2020).
  • BOC Sciences. (n.d.).
  • BOC Sciences. (n.d.). Isotope Labeled Amino Acids Synthesis Services.
  • BenchChem. (2025). The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis.
  • Innovagen AB. (n.d.). Peptides labelled with stable isotopes 13C or 15N. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press.
  • Phillips, A. A., et al. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry.
  • Jackson, R. F. W., et al. (1998). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (22), 3691-3696.
  • Anbar, A. D. (2005). Analytical Methods for NonTraditional Isotopes. Geochemistry of Non-Traditional Stable Isotopes, 1-26.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Calkins, G. D. (1951). Radioactive methods of analysis.
  • Sigma-Aldrich. (n.d.). L-Tyrosine- 13 C 9 , 15 N,α,β,β,2,3,5,6-d 7.
  • BOC Sciences. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
  • Modzel, M., et al. (2014). Microwave-assisted 18O labeling of Fmoc-protected amino acids. Journal of peptide science, 20(11), 896–900.
  • Walsh, P. S. (2018). Multiple-Turnover Isotopic Labeling of Fmoc- and Boc-Protected Amino Acids with Oxygen Isotopes. The Journal of organic chemistry, 83(17), 10419–10424.

Sources

resolving solubility issues with N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Isotope Reagents Topic: Troubleshooting Solubility & Coupling of N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether Ticket ID: ISO-TYR-SOL-001 Status: Open Priority: Critical (High-Value Reagent)

Executive Summary: The "Precious Reagent" Paradox

You are working with This compound (Fmoc-Tyr(tBu)-OH).[1] While chemically identical to its unlabeled counterpart, the presence of stable isotopes (


, 

) transforms this into a high-stakes reagent.

The Core Problem: This compound exhibits significant hydrophobicity due to the aromatic tyrosine ring combined with the bulky O-tert-butyl (tBu) protecting group and the Fmoc moiety. The Risk: Standard SPPS protocols often demand excess reagents (5-10 equivalents). With isotope-labeled amino acids, you typically only have 1.2–2.0 equivalents available. Solubility issues here are not just inconveniences; they are single-point failures. If the reagent precipitates in the line or aggregates during coupling, the experiment fails, and the cost is unrecoverable.

This guide provides a "Zero-Loss" solubility protocol and a decision matrix for solvent selection, ensuring your labeled tyrosine couples efficiently without waste.

Module 1: Solvent Architecture & Compatibility

Standard DMF (Dimethylformamide) is often insufficient for hydrophobic, bulky residues like Fmoc-Tyr(tBu)-OH at the high concentrations required for low-equivalent coupling.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingViscosityRecommended ForRisk Factor
DMF (Pure) ModerateLowStandard couplings (<0.2 M)High. Prone to precipitation in transfer lines if saturated.
NMP (Pure) High MediumHydrophobic residues (Tyr, Trp, Phe)Low. Excellent dipole moment for aromatic solvation.
DMF/DMSO (9:1) Very HighMedium"Difficult sequences" & Aggregation proneLow. DMSO disrupts secondary structure aggregation.
NMP/LiCl (0.8M) Maximum HighExtreme aggregation / Long peptidesMedium. High viscosity requires slower flow rates/mixing.

Technical Insight: The O-tert-butyl ether protection adds significant lipophilicity. While DMF is the standard, NMP (N-methyl-2-pyrrolidone) is thermodynamically superior for solvating the aromatic tyrosine side chain due to its planar structure and higher polarity, reducing the energy barrier for dissolution.

Module 2: The "Zero-Loss" Dissolution Protocol

Objective: Dissolve the labeled reagent completely while minimizing transfer losses (dead volume) and preventing precipitation in synthesizer lines.

Reagents Required:

  • This compound

  • Anhydrous NMP (or DMF if NMP is unavailable)

  • HCTU or HATU (Coupling Reagents)

  • DIEA (Base)

Step-by-Step Workflow:

  • Static Control: Use an anti-static gun on the vial containing the labeled tyrosine. Isotope powders are often light and fluffy; static can cause mg-level losses during weighing.

  • The "V-Vial" Technique: Do not dissolve in a flat-bottom scintillation vial. Use a conical V-vial. This allows you to recover the solution fully with a syringe/pipette.

  • Two-Stage Solvation:

    • Calculation: Determine your target volume for a 0.2M – 0.3M solution.

    • Stage A: Add only 70% of the calculated solvent (preferably NMP). Vortex vigorously for 30 seconds.

    • Stage B: Inspect. If clear, add the remaining 30% solvent to wash down the sides of the vial. If cloudy, use the remaining 30% volume as DMSO (Dimethyl Sulfoxide) to force dissolution.

  • Activation Sequence (Critical):

    • Standard Practice: Mix AA + Activator + Base simultaneously.

    • Isotope Practice: Dissolve the AA first. Ensure it is fully soluble. Then add the coupling reagent (HATU/HCTU). Add the Base (DIEA) immediately before addition to the resin.

    • Reasoning: Premature addition of base to a cloudy solution can induce rapid racemization or formation of insoluble salts before the tyrosine is actually available for coupling.

Module 3: Visualizing the Decision Logic

Use the following logic flow to determine the correct handling based on your specific synthesis scale and hardware.

SolubilityLogic Start Start: Solid Fmoc-(13C,15N)-Tyr(tBu)-OH CheckConc Required Concentration? Start->CheckConc LowConc Low (< 0.1 M) CheckConc->LowConc HighConc High (> 0.2 M) CheckConc->HighConc SolventCheck Solvent Choice LowConc->SolventCheck HighConc->SolventCheck DMF Pure DMF SolventCheck->DMF Standard NMP Pure NMP SolventCheck->NMP Recommended MagicMix NMP + 10% DMSO SolventCheck->MagicMix If Cloudy Aggregation Is Sequence Aggregation Prone? NMP->Aggregation MagicMix->Aggregation Chaotropic Add 0.8M LiCl to Solvent Aggregation->Chaotropic Yes (Beta-sheet risk) Standard Proceed to Coupling Aggregation->Standard No Heat Microwave Assist (Max 50°C) Chaotropic->Heat Caution Standard->Heat Optional

Caption: Decision matrix for solvent selection based on concentration requirements and aggregation risk. NMP is the baseline recommendation for labeled Tyrosine.

Module 4: Troubleshooting & FAQs

Q1: The solution is clear in the vial but precipitates when I draw it into the syringe/lines. Why? A: This is likely a temperature-induced saturation issue.

  • Mechanism: Dissolution is endothermic. If your lab is cold, or if the transfer lines are cooler than the vortexed vial, the solution hits its solubility limit.

  • Fix: Warm the vial to 35°C (lukewarm water bath) before loading. Ensure your concentration does not exceed 0.3M for this specific derivative.

Q2: Can I use heating to help dissolve the Fmoc-Tyr(tBu)-OH? A: Yes, but with strict limits.

  • Safe Zone: You can heat the amino acid solution (without base) to 40-50°C to aid dissolution.

  • Danger Zone: Do not heat above 50°C once the base (DIEA) is added. Fmoc-Tyrosine is susceptible to premature Fmoc removal or racemization at high temperatures in the presence of base [1].

Q3: My coupling efficiency is low even though it dissolved. Is it the isotope? A: No, the isotope does not affect reactivity. The issue is likely on-resin aggregation .

  • The Science: Tyrosine is bulky. If the growing peptide chain forms beta-sheets (common in hydrophobic sequences), the N-terminus becomes buried.

  • The Fix: Use Chaotropic Salts .[2][3] Add Lithium Chloride (LiCl) to a final concentration of 0.8M in your NMP coupling solution. This disrupts the hydrogen bonding network of the resin-bound peptide, exposing the amine for the labeled Tyrosine to attack [2].

Q4: Can I recover the unreacted labeled Tyrosine? A: Generally, no. Once activated with uronium salts (HATU/HCTU), the amino acid forms an active ester. If it doesn't couple, it eventually hydrolyzes or rearranges (guanidinylation). The cost of repurifying the hydrolyzed acid is usually higher than the value recovered. Focus on single-shot success using the protocols above.

References

  • Albericio, F., et al. (2018).[4] N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Optimizing Fmoc Deprotection for ¹³C & ¹⁵N Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing isotopically labeled amino acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of 9-fluorenylmethoxycarbonyl (Fmoc) deprotection times, specifically when working with ¹³C and ¹⁵N labeled residues. Our goal is to equip you with the foundational knowledge and practical protocols to navigate this critical step with confidence.

Frequently Asked Questions (FAQs)
Q1: Do I need to significantly alter my standard Fmoc deprotection protocol for ¹³C or ¹⁵N labeled amino acids?

In short, no. For amino acids labeled with ¹³C and ¹⁵N, the kinetic isotope effect (KIE) on the Fmoc deprotection reaction is generally considered negligible.[1] Standard deprotection protocols are typically sufficient because the atoms involved in the rate-determining bond-breaking events of the β-elimination mechanism are on the Fmoc group itself, not the isotopically labeled amino acid.[1] Your standard, optimized protocols for unlabeled amino acids should serve as an excellent starting point.

Q2: What is the Kinetic Isotope Effect (KIE) and why is it negligible for ¹³C/¹⁵N in this context?

The Kinetic Isotope Effect is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. A KIE is observed when the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction.

In Fmoc deprotection, a base (typically piperidine) abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[2][3][4] This is the key bond-breaking event. Since the ¹³C and ¹⁵N labels are within the amino acid residue and not part of the Fmoc group's fluorenyl system, they do not participate directly in this rate-limiting step. Therefore, their increased mass does not significantly alter the reaction rate. While KIEs involving ¹³C can be measured for certain reactions, they are typically small and, in this specific mechanistic pathway, do not warrant protocol changes.[5][6][7][8]

Q3: If my deprotection is incomplete when using a labeled amino acid, what is the likely cause?

Incomplete deprotection is almost always attributable to factors other than the isotopic labeling itself. The most common causes are universal to all Fmoc-SPPS and include:

  • Steric Hindrance: Amino acids with bulky side chains (e.g., Valine, Isoleucine) or cumbersome side-chain protecting groups can physically block piperidine from efficiently accessing the Fmoc group.[9]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which reduce the permeability of the resin to solvents and reagents, effectively hiding the Fmoc group.[9][10]

  • Suboptimal Reagent Quality or Protocol: Using degraded piperidine, incorrect concentrations, or insufficient reaction times for a particularly "difficult" sequence can lead to failure.[9]

Q4: How can I reliably monitor the efficiency of my Fmoc deprotection step?

Monitoring is crucial for ensuring complete deprotection before proceeding to the next coupling step.[11] Two common methods are:

  • UV-Vis Spectrophotometry: The dibenzofulvene (DBF) byproduct released during deprotection reacts with piperidine to form an adduct that has a strong UV absorbance around 301-312 nm.[9][11] By collecting the deprotection solution and measuring its absorbance, you can monitor the reaction in real-time. The reaction is complete when the absorbance reading plateaus over successive measurements.

  • Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is a fast and simple method to detect the presence of free primary amines on the resin after deprotection.[2] A positive result (blue beads) indicates a successful deprotection, while a negative result (yellow beads) means the Fmoc group is still attached.[9] Note that this test gives a false negative for N-terminal proline.[9]

Troubleshooting Guide: Incomplete Fmoc Deprotection

This section provides a structured approach to diagnosing and solving incomplete deprotection, a common hurdle in SPPS.

Problem: Negative or Weakly Positive Kaiser Test After Deprotection

A negative Kaiser test (yellow beads) after the standard deprotection protocol indicates that a significant number of N-terminal amines are still protected by the Fmoc group.

G cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Incomplete Deprotection (Negative Kaiser Test) cause1 Bulky Amino Acid? (e.g., Val, Ile, Aib) start->cause1 Is the residue sterically hindered? cause2 Aggregating Sequence? (e.g., poly-Leu, β-sheet forming) start->cause2 Is the sequence known to aggregate? cause3 Standard Protocol Failure? start->cause3 Is this a typically 'easy' sequence? solution1 Increase Reaction Time (e.g., 1 x 20-30 min) cause1->solution1 solution2 Perform Double Deprotection (e.g., 2 min + 15-20 min) cause1->solution2 cause2->solution2 solution3 Use Chaotropic Agents or change solvent (NMP) cause2->solution3 cause3->solution2 solution4 Increase Piperidine Conc. (e.g., to 30-50%) cause3->solution4 end Proceed to Coupling solution1->end Re-test solution2->end Re-test solution3->end Re-test solution4->end Re-test

Caption: Troubleshooting decision tree for incomplete Fmoc deprotection.

Optimization Strategies & Protocols

If you encounter incomplete deprotection, implement one or more of the following strategies.

1. Extend Deprotection Time For sterically hindered amino acids, simply increasing the reaction time can be sufficient.

  • Rationale: Provides more time for the piperidine to diffuse and react with sterically shielded Fmoc groups.

  • Protocol: Instead of a standard 2 + 10 minute deprotection, perform a single, extended deprotection for 20-30 minutes. Agitate the resin throughout.

2. Implement a Double Deprotection This is one of the most common and effective strategies for difficult sequences.

  • Rationale: The first short deprotection removes the most accessible Fmoc groups, and draining the solution removes the resulting DBF-adduct. The fresh solution in the second step can then more effectively attack the remaining, more difficult-to-access sites.[3]

  • Protocol:

    • Add 20% piperidine in DMF to the resin. Agitate for 2-3 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in DMF. Agitate for 15-20 minutes.

    • Drain and proceed to washing steps.

3. Modify the Deprotection Reagent or Solvent For severe aggregation, altering the chemical environment is key.

  • Rationale: Stronger bases can accelerate deprotection, while different solvents can disrupt secondary structures.

  • Protocol Options:

    • Increase Piperidine Concentration: Use 30-50% piperidine in DMF. Caution: Higher base concentrations can increase the risk of side reactions like aspartimide formation, especially with sensitive sequences.[12][13]

    • Switch Solvents: Replace DMF with N-Methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting β-sheet structures.[4][14]

    • Use a Stronger Base: For very difficult cases, a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. DBU is a non-nucleophilic base that can offer faster deprotection.[3][11]

ParameterStandard ProtocolOptimization Strategy 1 (Extended)Optimization Strategy 2 (High Conc.)
Reagent 20% Piperidine in DMF20% Piperidine in DMF30-50% Piperidine in DMF
Time 2 min, drain, then 10-15 min1 x 20-30 min2 min, drain, then 10-15 min
Best For Routine synthesisSterically hindered residuesDifficult sequences, aggregation
Key Risk Incomplete deprotectionLonger cycle timeIncreased risk of side reactions
Detailed Experimental Protocols
Protocol 1: Standard Fmoc Deprotection Workflow

This protocol is the standard procedure for removing the Fmoc group during SPPS.

Caption: Standard Fmoc deprotection workflow with optional UV monitoring loop.

Methodology:

  • Resin Preparation: Ensure the peptide-resin is adequately swelled in DMF (minimum 30 minutes).[3] Drain the DMF.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in high-quality, amine-free DMF to the resin, ensuring the resin is fully covered. Agitate for 3 minutes.[3]

  • Drain: Drain the deprotection solution.

  • Main Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[3]

  • Drain: Drain the solution. For monitoring, this fraction can be collected for UV analysis.

  • Washing: Wash the resin thoroughly with DMF (5-7 cycles) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[2][3]

  • Verification: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.

Protocol 2: Quantitative Monitoring by UV-Vis Spectrophotometry
  • Prepare a Blank: Use your deprotection solution (e.g., 20% piperidine in DMF) to zero the spectrophotometer.

  • Collect Fractions: During the deprotection step (Protocol 1, Step 5), collect the drained solution. If using a continuous-flow synthesizer, collect fractions at set time intervals (e.g., every 2 minutes).

  • Dilute and Measure: Dilute an aliquot of the collected fraction(s) in a suitable solvent (e.g., ethanol) to bring the absorbance into the linear range of the instrument. Measure the absorbance at the λmax of the DBF-piperidine adduct (approx. 301 nm).

  • Analyze: Plot absorbance versus time. The deprotection is considered complete when the absorbance values reach a stable plateau, indicating that no more Fmoc group is being removed.

References
  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]

  • Luks, E., et al. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press.
  • Kumar, V., et al. (n.d.). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Retrieved from [Link]

  • Luks, E., et al. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Retrieved from [Link]

  • Jørgensen, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Chen, Y.-C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • Larsen, B. D., & Holm, A. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. Retrieved from [Link]

  • Adal, K., et al. (2016). 13C kinetic isotope effects on the reaction of a flavin amine oxidase determined from whole molecule isotope effects. PubMed. Retrieved from [Link]

  • Kwan, E. E., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. PMC. Retrieved from [Link]

  • Kwan, E. E., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. PubMed. Retrieved from [Link]

  • Kwan, E. E., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. DASH (Harvard). Retrieved from [Link]

Sources

removing tBu protecting groups from 13C9 15N Tyrosine without side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Removing tBu Groups from


C


N Tyrosine Ticket ID: ISO-TYR-DEP-001 Status: Active

The Critical Mechanism: Why Side Reactions Occur

The Challenge: You are working with


C


N Tyrosine, a high-value isotopic standard. The tert-butyl (tBu) protecting group is acid-labile, but its removal generates a highly reactive tertiary carbocation (

Bu

).

The Risk: In the absence of adequate scavengers, this carbocation acts as an electrophile. The electron-rich phenolic ring of your Tyrosine (specifically the ortho position) is a prime target for Friedel-Crafts alkylation .

  • Result: Formation of 3-tert-butyl-tyrosine (Mono-alkylation) or 3,5-di-tert-butyl-tyrosine.

  • Impact: This is irreversible. The impurity (+56 Da mass shift) is chemically very similar to your product, making separation difficult and ruining the isotopic purity required for quantitative NMR or MS applications.

Mechanism Visualization

The following diagram illustrates the divergence between a successful scavenged reaction and the alkylation failure mode.

TyrosineDeprotection Start Protected Tyr(tBu) Acid TFA Treatment Start->Acid Inter tBu+ Cation (Reactive Electrophile) Acid->Inter Cleavage Success Pure 13C 15N Tyr Acid->Success Deprotection Scavenger Scavenger (TIPS/Water) Inter->Scavenger Fast Trapping (k_scavenger >> k_ring) Ring Tyr Phenol Ring (Nucleophile) Inter->Ring Slow Attack (No Scavenger) SafeProduct Isobutene/Silanol (Inert Byproducts) Scavenger->SafeProduct Failure 3-tert-butyl-Tyr (+56 Da Impurity) Ring->Failure Irreversible Alkylation

Caption: Kinetic competition between scavenger trapping (Green path) and Friedel-Crafts ring alkylation (Red path).

Optimized Protocols

For isotope-labeled samples, purity is paramount. We recommend Protocol A for 90% of cases because it avoids aromatic scavengers (like phenol) that can contaminate NMR spectra. Use Protocol B only if the peptide contains Met/Cys/Trp residues that require stronger protection against oxidation or alkylation.

Protocol A: The "Clean" Cocktail (Recommended)

Best for: Isolated Tyrosine, simple peptides, and NMR standards. Scavenger Principle: Triisopropylsilane (TIPS) is a hydride donor that rapidly reduces the


Bu cation to isobutane (gas) or forms silyl ethers, preventing ring attack.
ComponentVolume RatioRole
TFA (Trifluoroacetic acid)95%Cleavage agent; solvent.[1][2][3]
TIPS (Triisopropylsilane)2.5%Primary cation scavenger (Hydride donor).
Water 2.5%Hydrolysis; traps

Bu as tert-butanol.

Step-by-Step:

  • Preparation: Pre-mix the cocktail. Ensure TFA is fresh (oxidized TFA can cause yellowing).

  • Ratio: Use 10–20 mL of cocktail per gram of resin/protected amino acid. High volume is critical to dilute the generated cations.

  • Reaction: Add cocktail to the sample.

    • Time: Shake gently for 1 to 2 hours at room temperature.

    • Note: Do not exceed 3 hours; equilibrium favors alkylation over time.

  • Precipitation:

    • Evaporate most TFA under nitrogen flow (do not use heat >30°C).

    • Add 10x volume of ice-cold diethyl ether or MTBE .

    • Centrifuge (3000 rpm, 5 min) to pellet the product.

    • Decant ether (removes TIPS and organic impurities).

    • Repeat ether wash 3 times.[4]

  • Drying: Lyophilize from water/acetonitrile to remove trace TFA.

Protocol B: "Reagent K" (The Nuclear Option)

Best for: Complex sequences containing Met, Cys, Trp, or multiple Tyr . Warning: Contains Phenol and Thioanisole.[1][5][6][7] These are difficult to remove and show up in aromatic regions of NMR spectra.

ComponentRatioRole
TFA 82.5%Cleavage agent.[5]
Phenol 5%Traps cations (sacrificial alkylation target).
Thioanisole 5%Accelerates removal of Pbf/Pmc (Arg); protects Met/Trp.
Water 5%Hydrolysis.[8]
EDT (1,2-Ethanedithiol)2.5%Essential for Cys/Met protection; prevents oxidation.

Troubleshooting & FAQs

Q1: I see a mass shift of +56 Da (or +112 Da) on LC-MS. What happened?

Diagnosis: This is 3-tert-butyl-tyrosine (mono-alkylation) or di-alkylation. Cause: Insufficient scavenger concentration or insufficient cocktail volume. The


Bu cations saturated the scavenger and attacked the tyrosine ring.
Fix: 
  • Increase the volume of the cleavage cocktail (dilution effect).

  • Switch from Protocol A to a cocktail with higher scavenger load (e.g., Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% TIPS).

  • Note: You cannot "fix" the already alkylated material; it must be re-synthesized.

Q2: My product is brown/yellow after cleavage.

Diagnosis: Oxidation of the Tyrosine phenol or trace Tryptophan. Fix:

  • Perform the cleavage under an inert atmosphere (

    
     or Argon).
    
  • Add DTT (Dithiothreitol) or EDT (Ethanedithiol) to the cocktail to maintain a reducing environment.

  • Ensure your ether used for precipitation is peroxide-free.

Q3: Can I use Silanes other than TIPS?

Answer: Yes, TES (Triethylsilane) is a common alternative. However, TIPS is generally preferred for Tyrosine because it is sterically bulkier and less prone to side reactions with the indole ring of Tryptophan (if present). For pure Tyrosine, TES is acceptable.

Q4: How do I remove the scavengers completely for NMR?

Answer:

  • Ether Precipitation: Removes the bulk of organic scavengers (TIPS, Phenol).

  • Lyophilization: Removes water and volatile TFA.

  • Reverse-Phase HPLC: If phenol/thioanisole signals persist in the aromatic region, a C18 HPLC run (Water/Acetonitrile gradient with 0.1% TFA) is mandatory.

Decision Workflow

Workflow Start Start: 13C 15N Tyr Sample CheckSeq Does sequence contain Met, Cys, or Trp? Start->CheckSeq No No (Simple Tyr) CheckSeq->No Clean Path Yes Yes (Complex) CheckSeq->Yes Robust Path ProtoA Protocol A: TFA / TIPS / Water (95 : 2.5 : 2.5) No->ProtoA ProtoK Protocol B (Reagent K): TFA / Phenol / Thioanisole / Water / EDT Yes->ProtoK Analyze Analyze via LC-MS ProtoA->Analyze ProtoK->Analyze Result +56 Da Peak Found? Analyze->Result Clean Success: Purify & Lyophilize Result->Clean No Dirty Failure: Increase Cocktail Vol or Switch to Reagent K Result->Dirty Yes

Caption: Decision tree for selecting the appropriate cleavage cocktail based on peptide complexity.

References

  • Lundt, B. F., et al. (1978).[1] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[1]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research.[1]

  • Merck (Sigma-Aldrich). "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols."

  • BenchChem. "The Strategic Role of the Tert-Butyl Ether in Tyrosine Protection."

Sources

Technical Support Center: Maximizing Yield of Labeled Tyrosine Peptides in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: TYR-LABEL-OPT-2024

Welcome to the Advanced SPPS Support Center.

You are likely here because you are working with isotopically labeled (


, 

, Deuterium) or fluorescently tagged Tyrosine residues. Unlike standard Fmoc-Tyr(tBu)-OH, these reagents are cost-prohibitive (often $500–$2,000 per gram), making the standard "5-fold excess" coupling strategy financially reckless.

Furthermore, Tyrosine presents specific chemical hazards—notably racemization during activation and O-alkylation during cleavage—that can ruin a synthesis step you cannot afford to repeat.

This guide replaces generic advice with a precision protocol designed to maximize the incorporation yield and spectral purity of your labeled Tyrosine.

Module 1: The "Precious Cargo" Coupling Protocol

The Challenge: Standard SPPS relies on kinetics driven by concentration (e.g., 5-10 equivalents of amino acid). When you only have enough labeled material for 1.0–1.2 equivalents, you lose that kinetic advantage.

The Solution: We must shift from concentration-driven kinetics to activation-driven kinetics, while strictly managing base-catalyzed racemization.

Optimized Stoichiometry Table
ComponentStandard SPPS Ratio"Precious Cargo" Ratio Rationale
Labeled AA 5.0 eq1.1 – 1.2 eq Minimizes waste. Slight excess ensures resin saturation.
Coupling Reagent 5.0 eq1.1 eq Matches the AA concentration. Excess activator can cause capping.
Base 10.0 eq (DIEA)2.5 eq (2,4,6-Collidine) Collidine is a weaker base than DIEA, significantly reducing racemization risks with HATU.
Solvent Volume StandardMinimum (High Conc.) Increases effective concentration of the limiting reagent.
Step-by-Step Protocol
  • Resin Preparation: Ensure the resin is fully swollen in DMF.[1] Perform a deprotection cycle (20% Piperidine) immediately prior to this step. Crucial: Wash the resin 5x with DMF to remove all traces of piperidine, which would destroy your expensive ester.

  • Activation (The "Cold Start"):

    • Dissolve 1.2 eq of Labeled Fmoc-Tyr-OH and 1.1 eq of HATU in the minimum volume of dry DMF.

    • Add 2.5 eq of 2,4,6-Collidine.

    • Tech Tip: Pre-activate for exactly 30 seconds. Do not exceed 2 minutes, or the active ester may hydrolyze or racemize.

  • Coupling:

    • Add the mixture to the resin.[1][2][3][4]

    • Shake/Agitate for 2 to 4 hours (standard AA is 30-60 mins).

    • Microwave Users: Limit temperature to 50°C max. Tyrosine is heat-sensitive regarding enantiomeric purity.

  • The "Save Point" (Monitoring):

    • Do not wash the resin yet. Take a 10 µL aliquot of the supernatant.

    • Perform a Kaiser Test (or Chloranil test for secondary amines) on a few resin beads.

    • If Positive (Blue): The coupling is incomplete. Do not add more labeled AA. Instead, add fresh HATU (0.5 eq) and Collidine (1 eq) to the existing mixture to "re-fire" the activation.

    • If Negative (Colorless): Success. Drain and wash.[1][2][3][5][6]

Module 2: Visualization of the Workflow

The following diagram illustrates the decision logic for handling expensive reagents versus standard residues.

PreciousCargoProtocol Start Start Coupling Cycle IsLabeled Is Amino Acid Labeled/Expensive? Start->IsLabeled Standard Standard Protocol (5 eq AA, 5 eq DIC/Oxyma) 30 min coupling IsLabeled->Standard No Precious Precious Cargo Protocol (1.2 eq AA, 1.1 eq HATU) Collidine Base Min Solvent Vol IsLabeled->Precious Yes Success Wash & Proceed Standard->Success Monitor Kaiser Test Precious->Monitor Monitor->Success Negative (Colorless) Fail Incomplete Coupling Monitor->Fail Positive (Blue) Refire Re-activate: Add 0.5 eq HATU + Base (Do NOT add more AA) Fail->Refire Refire->Monitor Wait 1 hr

Figure 1: Decision tree for optimizing the coupling of high-value amino acids, prioritizing reagent conservation and reaction completion.

Module 3: The Cleavage Cocktail (Preventing Alkylation)

The Problem: Tyrosine is the "canary in the coal mine" for carbocation scavengers. During TFA cleavage, protecting groups (like t-butyl from Ser/Thr/Glu) form highly reactive tert-butyl cations. These cations love to attack the electron-rich phenol ring of Tyrosine (specifically at the ortho position), resulting in a permanent +56 Da mass shift byproduct.

The Solution: You must use a "High Scavenger" cocktail. Water and TIS are often insufficient for Tyrosine-heavy sequences.

Recommended Cocktails
Cocktail NameComposition (v/v)Best Use Case
Standard (Type A) 95% TFA, 2.5% TIS, 2.5% H₂OLow risk sequences (few t-Bu groups).
The "Tyr-Saver" (Type B) 90% TFA, 5% Phenol, 2.5% TIS, 2.5% H₂O Mandatory for Labeled Tyr. Phenol specifically scavenges cations that target aromatic rings.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTComplex sequences with Cys, Met, Trp, and Tyr.[4]

Tech Note: If you see the +56 Da impurity, you cannot "wash" it off. It is a covalent modification. Prevention via Phenol addition is the only cure.

Module 4: Troubleshooting & FAQs

Q: I am using Microwave SPPS. Can I use the standard 75°C or 90°C method for my labeled Tyrosine? A: Absolutely not. While standard Fmoc-Tyr(tBu)-OH is relatively robust, labeled analogs are too valuable to risk. High temperatures increase the rate of racemization (conversion of L-Tyr to D-Tyr) and can cause premature loss of the side-chain protection.

  • Protocol: Set your microwave instrument to 50°C max for the labeled Tyr step. Extend the time to 10-15 minutes to compensate for the lower heat.

Q: My labeled Tyrosine is hydrophobic and I suspect aggregation. The coupling yield is low. A: Aggregation often occurs in "difficult sequences" (e.g., poly-alanine or hydrophobic stretches).

  • Fix 1: Use a "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100 to the coupling mixture.

  • Fix 2: Use a Chaotropic Salt. Add 0.1 M LiCl or KSCN to the coupling solution to disrupt hydrogen bonding on the resin.

Q: Why do you recommend Collidine over DIEA (Diisopropylethylamine)? A: With high-power coupling reagents like HATU, DIEA is basic enough to abstract the


-proton of the amino acid, leading to racemization. Collidine (TMP) is a weaker, more sterically hindered base that facilitates activation without promoting racemization to the same degree.

Q: I have a +56 Da peak in my Mass Spec. Is this the label? A: Unlikely. If your label is


 or 

, the shift should be smaller (+6 to +10 Da depending on the isotope count). A +56 Da shift is almost certainly t-butyl alkylation of the Tyrosine ring.
  • Action: Repeat the cleavage using Cocktail Type B (containing Phenol).

Module 5: Mechanism of O-Alkylation Defense

The following diagram details why Phenol is required to protect your labeled Tyrosine during the final cleavage step.

AlkylationDefense cluster_0 Competition TFA TFA Cleavage ProtGroup t-Butyl Protecting Group (on Ser/Thr/Asp) TFA->ProtGroup Acidolysis Cation t-Butyl Cation (+) ProtGroup->Cation Release Tyr Labeled Tyrosine (Electron Rich Ring) Cation->Tyr Attack (No Scavenger) Phenol Phenol Scavenger Cation->Phenol Preferential Attack Byproduct Alkylated Tyr (+56 Da) (Irreversible Damage) Tyr->Byproduct SafeWaste Alkylated Phenol (Washed Away) Phenol->SafeWaste

Figure 2: The role of Phenol as a "sacrificial lamb" to intercept reactive carbocations before they damage the Tyrosine residue.

References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4, 32658-32672. [Link]

Sources

addressing aggregation of peptides containing labeled Fmoc-Tyr(tBu)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Aggregation of Peptides Containing Labeled Fmoc-Tyr(tBu) Document ID: TSC-SPPS-084 Last Updated: February 14, 2026

Introduction: The "High-Stakes" Coupling

In Solid Phase Peptide Synthesis (SPPS), Fmoc-Tyr(tBu) is a bulky, hydrophobic residue often implicated in "difficult sequences" where intermolecular hydrogen bonding leads to


-sheet formation (aggregation). When this residue is isotopically labeled  (

C,

N, or Deuterium), the standard "brute force" approach—using 5–10 equivalents of amino acid—is economically unviable.

This guide addresses the intersection of solvation physics and reagent conservation . Our goal is to achieve >99% coupling efficiency with minimal equivalents (1.2 – 2.0 eq) by disrupting the aggregation mechanisms that prevent the labeled tyrosine from reaching the reactive N-terminus.

Diagnostic Framework: Is it Aggregation?

Before altering your chemistry, confirm that aggregation is the root cause of the coupling failure.

Symptoms of Aggregation:
  • Shrinkage: The resin bed volume decreases visibly during the synthesis of hydrophobic segments.

  • Broadened UV Peaks: In automated synthesizers, the Fmoc removal peak (piperidine adduct) becomes short and wide (tailing) rather than sharp.

  • Failed Kaiser Test: The resin remains positive (blue) despite repeated couplings.

The Aggregation Mechanism

Aggregation occurs when the rate of inter-chain hydrogen bonding (


) exceeds the rate of solvation (

).

AggregationMechanism GrowingChain Growing Peptide Chain AggregatedState β-Sheet Aggregates (Gelation) GrowingChain->AggregatedState Inter-chain H-Bonds Solvent Solvent (DMF/NMP) Solvent->GrowingChain Solvation Competes with H-Bonds FreeAmine Accessible N-Terminus Solvent->FreeAmine Successful Swelling AggregatedState->FreeAmine Steric Blockade (Coupling Fails)

Figure 1: The competition between solvation and aggregation. If H-bonds dominate, the N-terminus becomes inaccessible.

Chemical Interventions (Chaotropes & Solvents)[1][2]

When using labeled Fmoc-Tyr(tBu), you cannot afford to waste reagent. You must modify the environment to make the resin receptive.

Protocol A: The "Magic Mixture" (Chaotropic Wash)

Chaotropic salts disrupt the hydrogen bonding network of the peptide backbone, re-solvating the resin before the labeled amino acid is added.

Reagents:

  • Chaotropic Salt: 0.1 M LiCl (Lithium Chloride) or 0.1 M KSCN (Potassium Thiocyanate).

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step:

  • Swell: Perform the standard Fmoc deprotection of the previous amino acid.

  • Wash: Wash the resin 3x with DMF.

  • Chaotropic Wash: Wash the resin 3x for 2 minutes each with 0.1 M LiCl in DMF .

    • Why: This breaks existing

      
      -sheets.
      
  • Coupling: Dissolve your Labeled Fmoc-Tyr(tBu) directly in the 0.1 M LiCl/DMF solution (if solubility permits) or add it immediately after the wash without a pure DMF rinse.

Protocol B: Solvent Switching

Standard DMF may be insufficient for Tyr-rich sequences.

  • Switch to NMP: N-methyl-2-pyrrolidone is a more polar solvent that swells polystyrene resins better than DMF.

  • Binary Systems: Use DMSO/NMP (1:4 ratio). Note: DMSO is excellent for disrupting aggregation but can be viscous and oxidizes Methionine/Cysteine. Use only if Met/Cys are absent or protected.

Structural Interventions (Backbone Protection)

If the sequence is extremely difficult (e.g., multiple hydrophobic residues adjacent to Tyr), chemical washes may not suffice. You must physically prevent the backbone from folding.

Strategy: Pseudoprolines & Hmb/Dmb

Since you cannot easily modify the labeled Tyr, you must modify the surrounding residues to keep the chain extended.

ToolMechanismApplication Rule
Pseudoprolines (Ser/Thr/Cys)Locks the residue in a "kinked" structure (oxazolidine ring), preventing

-sheet alignment.[1][2][3]
Insert 2-3 residues BEFORE the labeled Tyr. If the sequence contains Ser/Thr, use a pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(

pro)-OH).
Hmb / Dmb Protection Adds a bulky group to the backbone amide nitrogen, physically blocking H-bonding.Use on Glycine or Alanine residues near the labeled Tyr.
Isoacyl Dipeptides Temporarily routes the backbone through a side chain (O-acyl isopeptide).Useful if Ser/Thr are present near the Tyr.

Physical Interventions (Microwave & Resin)[1][6]

Microwave-Assisted Synthesis (Heated Coupling)

Heat provides the kinetic energy to overcome the aggregation barrier.

Critical Warning for Labeled Reagents: While standard Fmoc-Tyr(tBu) is stable at 75°C, labeled reagents are too valuable to risk side reactions (like premature cleavage or slight racemization).

Optimized Labeled Protocol:

  • Temperature: Set microwave to 50°C (Conservative) or 60°C (Standard). Do not exceed 75°C.

  • Power: Use variable power (Dynamic mode) to maintain temp without overshoot.

  • Time: Extend coupling time to 10–12 minutes (vs. standard 5 min) to compensate for lower temperature.

Resin Selection
  • Avoid: High-loading Polystyrene (PS) (> 0.8 mmol/g).

  • Use: PEG-PS (e.g., ChemMatrix, Tentagel) or Low-Loading PS (0.2 – 0.4 mmol/g). PEG chains solvate the peptide even when the peptide itself is hydrophobic.

Troubleshooting Workflow (Decision Tree)

Follow this logic to save your labeled sample.

TroubleshootingWorkflow Start Start: Coupling Labeled Fmoc-Tyr(tBu) CheckSeq Analyze Sequence: Is it hydrophobic/aggregating? Start->CheckSeq PrevStep Optimize PREVIOUS Step: Ensure 100% Fmoc removal CheckSeq->PrevStep Decision1 Contains Ser/Thr/Cys within 3 residues? PrevStep->Decision1 PseudoPro Action: Use Pseudoproline Dipeptide BEFORE Tyr Decision1->PseudoPro Yes Chaotrope Action: Use 0.1M LiCl in Coupling Buffer Decision1->Chaotrope No Coupling Perform Coupling: 1.5 eq AA, HATU, 50°C, 15 min PseudoPro->Coupling Chaotrope->Coupling Monitor Monitor: UV or Micro-Cleavage Coupling->Monitor Result Coupling < 99%? Monitor->Result Recouple RE-COUPLE: Do NOT filter. Add fresh HATU/DIEA (Heal activation) Result->Recouple Yes (Incomplete) Success Proceed to Capping Result->Success No (Complete)

Figure 2: Decision matrix for maximizing yield of labeled residues.

Frequently Asked Questions (FAQs)

Q: Can I recycle the unreacted labeled Fmoc-Tyr(tBu) if the coupling fails? A: Generally, no . Once activated (e.g., with HATU/DIEA), the amino acid forms an active ester (OBt/OAt) which hydrolyzes or rearranges over time.

  • Better Strategy: Use a double-coupling simulation . Perform the first coupling with a cheap, unlabeled Fmoc-Tyr(tBu) for a short time (5 min) to saturate easy sites? NO! This will ruin your isotopic purity.

  • Correct Strategy: Ensure the resin is "perfect" before adding the label. Perform a "pre-coupling" wash with the activation base (DIEA) and chaotropic salts to ensure all N-termini are deprotonated and accessible.

Q: Which coupling reagent is best for valuable, hindered amino acids? A: Switch from HBTU to HATU or PyAOP .

  • HATU: Generates the HOAt ester, which utilizes the neighboring group effect (pyridine nitrogen) to accelerate coupling by ~10x compared to HOBt esters. This is critical when using low equivalents (1.2–1.5 eq).

Q: I see a "deletion sequence" (missing Tyr) in my Mass Spec. What happened? A: This confirms aggregation prevented the Tyr from accessing the chain.

  • Fix for next time: Use ChemMatrix resin (100% PEG) and perform the coupling at 60°C in NMP .

Q: Will the tBu group fall off during microwave coupling? A: The tert-butyl ether on Tyrosine is acid-labile, not heat-labile. It is stable at 60–75°C under basic/neutral coupling conditions. It only cleaves with TFA.

References

  • Merck (Sigma-Aldrich). Overcoming Aggregation in Solid-phase Peptide Synthesis. (Discusses chaotropic salts and Hmb protection).

  • Bachem. Pseudoproline & Isoacyl dipeptides.[4] (Definitive guide on using structural breakers for Ser/Thr/Cys).

  • CEM Corporation. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. (Protocols for temperature control and racemization prevention).[5]

  • BenchChem. Technical Support Center: Use of Chaotropic Salts to Reduce Peptide Aggregation. (Protocols for LiCl and KSCN washes).[6]

  • ResearchGate (Review). Backbone protecting groups for enhanced Fmoc SPPS. (Detailed mechanisms of Hmb/Dmb).

Sources

purification challenges with 13C 15N labeled Tyrosine peptides

Technical Support Center: Purification of C N Labeled Tyrosine Peptides

Status: Active Ticket ID: TYR-ISO-PUR-001 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary

Purifying


Isotopic PurityChemical PurityYield

This guide addresses the specific physicochemical anomalies of labeled Tyrosine (Tyr), including oxidative instability, hydrophobic aggregation, and metabolic scrambling (in recombinant expression). It moves beyond standard SOPs to provide "rescue protocols" for failing purifications.

Module 1: Chromatographic Anomalies & Retention Time

Q: My C N labeled peptide elutes earlier/later than my unlabeled standard. Is this an isotope effect?

Diagnosis: Likely NO . Unlike Deuterium (

1

Root Cause Analysis: If you observe a shift

  • Conformational Isomers: Tyrosine-rich peptides can adopt stable conformers (cis/trans proline isomerization or aggregation) that separate on high-resolution columns.

  • Oxidation (The "Tyr" Factor): Tyrosine is easily oxidized to Dityrosine (covalent cross-linking) or 3-Nitrotyrosine during workup. These modify hydrophobicity.[1]

  • Temperature Fluctuations: A

    
    C change can shift Tyr-rich peptides significantly due to temperature-dependent stacking of aromatic rings.
    

Troubleshooting Protocol:

  • Step 1 (Co-injection): Mix the labeled and unlabeled standard 1:1.

    • Result A (Single Peak): The shift was instrumental drift.

    • Result B (Double Peak/Shoulder): Chemical modification has occurred.[2][3][4][5][6] Check Mass Spec for +16 Da (Oxidation) or -2 Da (Dityrosine crosslink).

  • Step 2 (Temp Control): Thermostat your column at

    
    C. This collapses secondary structures and sharpens peaks for Tyr-rich sequences.
    

Module 2: The "Yield vs. Purity" Paradox (Recycling Strategy)

Q: I cannot afford to discard the "side fractions" to achieve >98% purity. How do I maximize recovery?

Strategic Insight: Standard "Heart-Cut" purification discards up to 40% of your material in the leading and tailing edges. For labeled peptides, use the "Iterative Shaving" technique.

Protocol: Iterative Shaving & Recycling

  • Run 1 (High Load): Overload the column slightly. Collect the "Heart" (purest center).

  • Pool Sides: Collect the "Front" (impurities + product) and "Tail" (product + impurities) into separate vessels.

  • Dilute & Re-inject: Dilute side pools 3x with Buffer A (Water + 0.1% TFA) to reduce organic content. Do not rotovap (heat promotes Tyr oxidation).

  • Run 2 (Shallow Gradient): Re-inject the side pools using a gradient with half the slope of Run 1 (e.g., 0.5% B/min

    
     0.25% B/min).
    

Data: Yield Comparison

MethodPurity AchievedYield RecoveryCost Efficiency
Standard Heart-Cut >98%55-60%Low
Iterative Shaving >98%85-92% High

Module 3: Chemical Stability (Tyrosine Oxidation)

Q: My peptide turns yellow/brown during lyophilization. What is happening?

The Mechanism: Tyrosine phenol groups are electron-rich and prone to radical oxidation, forming Dityrosine (fluorescent) or colored quinone intermediates. This is accelerated by:

  • High pH (>7.5)

  • Light exposure[7]

  • Trace metals

Prevention Workflow:

  • Acidic Workup: Keep pH < 4 at all times. Use 0.1% TFA or Formic Acid.[8]

  • Argon Blanket: Flush all collection vessels with Argon gas before collection.

  • Darkness: Wrap fraction collector tubes in aluminum foil.

  • Lyophilization: Freeze immediately. Do not leave in liquid solution (even at 4°C) overnight.

Module 4: Recombinant Scrambling (Bio-Expression)

Q: I expressed C N Tyr peptide in E. coli, but NMR shows scrambling to Phenylalanine. Why?

Technical Insight: Tyrosine and Phenylalanine share the Shikimate pathway . Transaminases in E. coli are reversible. If you add labeled Tyr, the bacteria may deaminate it to 4-hydroxyphenylpyruvate and re-aminate it, or shuffle isotopes to Phe.

Solution:

  • Use Auxotrophs: Use E. coli strains deficient in aromatic aminotransferases (tyrB, aspC).

  • Fast Induction: Induce expression (IPTG) immediately after adding labeled amino acids to minimize metabolic time.

  • Glyphosate Trick: (Advanced) Glyphosate inhibits the shikimate pathway. Adding it prior to induction (along with labeled Tyr/Phe/Trp) shuts down endogenous synthesis, forcing the uptake of your labeled AA.

Visual Troubleshooting Guide

The following decision tree outlines the purification logic for difficult labeled Tyrosine peptides.

PurificationLogicStartCrude 13C/15N Tyr PeptideAnalyticalAnalytical HPLC(C18, 60°C)Start->AnalyticalPeakShapePeak Shape?Analytical->PeakShapeBroadBroad/Tailing(Aggregation)PeakShape->BroadWide baseSplitSplit Peak(Oxidation/Met)PeakShape->SplitDoubletSharpSharp PeakPeakShape->SharpSingleAction_BroadAdd Chaotrope(6M Guanidine or HFIP)Broad->Action_BroadAction_SplitCheck Mass Spec(+16 Da = Ox)Split->Action_SplitPrepRunPrep HPLC(Shallow Gradient)Sharp->PrepRunAction_Broad->PrepRunAction_Split->PrepRunFractionationFraction Collection(Argon Shielded)PrepRun->FractionationDecisionPurity CheckFractionation->DecisionPool_HeartHeart Cut (>98%)Decision->Pool_HeartCenterPool_SideSide Fractions (80-95%)Decision->Pool_SideEdgesFinalLyophilize(Protect from Light)Pool_Heart->FinalRecycleDilute 3x & Re-inject(Iterative Shaving)Pool_Side->RecycleRecycle->Fractionation

Figure 1: Decision matrix for maximizing yield and purity of labeled Tyrosine peptides. Note the "Recycle" loop for side fractions.

References

  • BenchChem Technical Support. (2025).[1] Preventing oxidation of tyrosine in H-Gly-Ala-Tyr-OH during storage.[7] Retrieved from

  • Mourier, G., et al. (1984).[5] Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.[5] Z. Naturforsch. Retrieved from

  • Tonelli, M., et al. (2018).[9] Amino Acid Selective

    
    C Labeling and 
    
    
    C Scrambling Profile Analysis of Protein
    
    
    and Side-Chain Carbons in Escherichia coli. Biochemistry. Retrieved from
  • Bio-Works Application Note. (2023). How to improve process efficiency and economy in peptide production. Retrieved from

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from

Technical Support Center: Integrity Assurance for N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Product: N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether Application: Solid Phase Peptide Synthesis (SPPS), NMR Structural Studies, Proteomics Standards Audience: Senior Researchers, QC Analysts, Synthetic Chemists

Executive Summary

This guide addresses the specific stability challenges of N-Fmoc-(13C9,15N)-L-Tyr(tBu)-OH . Because this reagent combines high-cost isotopic labeling with sensitive protecting groups, distinguishing between actual degradation and analytical artifacts is critical.

The presence of stable isotopes (


 and 

) alters the mass spectrometric profile but does not significantly change the chemical stability compared to the unlabeled analog. However, the financial risk of using degraded labeled material in a multi-step synthesis warrants a rigorous pre-use QC protocol.
Module 1: Chromatographic Anomalies (HPLC/UPLC)

The Issue: You observe "ghost peaks" or retention time shifts in your chromatogram. The Science: The Fmoc group is base-labile, while the tBu ether is acid-labile.[1] The most common degradation product during storage is dibenzofulvene (DBF) , resulting from spontaneous Fmoc cleavage.

Diagnostic Protocol: The "Ghost Peak" Decision Tree

Use this workflow to identify impurities based on UV absorbance ratios. DBF has a distinct UV signature compared to the Fmoc-amino acid.

HPLC_Diagnostics Start Symptom: Extra Peak in HPLC CheckUV Check UV Spectrum of Impurity Start->CheckUV UV_301 Strong Absorbance at 301 nm? CheckUV->UV_301 Yes_301 Identity: Dibenzofulvene (DBF) Cause: Fmoc Cleavage (Base Contamination) UV_301->Yes_301 Yes No_301 Absorbance primarily < 280 nm? UV_301->No_301 No Yes_280 Identity: Free Amino Acid (H-Tyr(tBu)-OH) Cause: Fmoc Loss without DBF capture No_301->Yes_280 Yes RT_Shift RT Shift < 1 min vs Standard? No_301->RT_Shift No No_280 Check Retention Time (RT) Iso_Effect Cause: Isotope Effect (Rare in HPLC) Action: Verify by MS RT_Shift->Iso_Effect Yes Chem_Change Identity: tBu Hydrolysis (Fmoc-Tyr-OH) Cause: Acid Exposure RT_Shift->Chem_Change No

Figure 1: Diagnostic logic for identifying impurities in Fmoc-Tyr(tBu)-OH based on UV spectral properties.

Key Troubleshooting Questions

Q: Why is my sample turning yellow?

  • A: Yellowing indicates the formation of dibenzofulvene (DBF) . This occurs if the Fmoc group is cleaved.[1][2][3]

  • Mechanism: Trace amines (from the atmosphere or impure solvents) trigger

    
    -elimination. DBF polymerizes or forms adducts that are yellow/orange.
    
  • Action: If the yellowing is slight, repurify via recrystallization (Ethyl Acetate/Hexane). If deep yellow, the purity is likely compromised beyond recovery for sensitive applications.

Q: Can I use standard UV detection (254 nm) for purity?

  • A: Yes, but 265 nm or 301 nm is more informative.

    • 265 nm: Maximizes Fmoc signal.

    • 301 nm: Specific for the fulvene system (degradation product). A high ratio of 301nm/265nm signal indicates significant degradation.

Module 2: Mass Spectrometry Forensics

The Issue: The observed mass does not match the theoretical mass on the bottle, or the isotope pattern is confusing. The Science: The label


 applies only to the Tyrosine core. The protecting groups (Fmoc and tBu) are typically naturally abundant (unlabeled).
Isotope Mass Shift Calculation

Do not use the standard molecular weight (MW) for calculations. You must calculate the Labeled Monoisotopic Mass .

ComponentFormulaNatural Mass (Monoisotopic)Labeled Mass (

)
Shift (

)
Tyrosine Residue

163.06 Da173.09 Da+10.03 Da
Fmoc Group

223.08 Da223.08 Da (Unlabeled)0
tBu Group

57.07 Da57.07 Da (Unlabeled)0
Total Molecule

459.20 Da 469.24 Da +10.03 Da

Critical QC Check:

  • Target m/z (ESI+): Look for

    
     (approx) and 
    
    
    
    .
  • Common Error: If you see

    
    , you have lost the tBu group  (Acidic degradation: 
    
    
    
    ).
  • Common Error: If you see

    
    , you have lost the Fmoc group  (Basic degradation).
    
Module 3: Chemical & Stereochemical Integrity

The Issue: The reagent looks pure by HPLC/MS, but the final peptide has low activity. The Science: Racemization (conversion of L-Tyr to D-Tyr) is invisible in standard C18 HPLC and Mass Spec. It often occurs if the reagent was stored in solution with trace base or activated at high temperatures.

Racemization Detection Protocol

To confirm stereochemical purity, you cannot analyze the intact Fmoc-AA easily. You must derivatize or hydrolyze.

  • Method: Marfey’s Method (FDAA derivatization).

  • Protocol:

    • Hydrolyze a small aliquot (6N HCl, 110°C, 24h)

      
       Removes Fmoc and tBu.
      
    • React free

      
      -Tyrosine with Marfey’s Reagent (L-FDAA).
      
    • Analyze via C18 HPLC.[4]

    • Result: L-Tyr-L-FDAA elutes separately from D-Tyr-L-FDAA.

    • Note: The isotope label does not affect the separation factor (

      
      ), but it ensures you are analyzing your reagent, not background contamination.
      
Degradation Pathway Visualization

Degradation_Pathway FmocTyr Intact Fmoc-Tyr(tBu)-OH (Active Reagent) Base + Base (Piperidine/DBU) FmocTyr->Base Acid + Acid (TFA/HCl) FmocTyr->Acid Intermediate Carbanion Intermediate Base->Intermediate FreeAmine H-Tyr(tBu)-OH (Free Amine) Intermediate->FreeAmine DBF Dibenzofulvene (DBF) (Reactive Species) Intermediate->DBF Adduct DBF-Base Adduct (Yellow Impurity) DBF->Adduct Polymerization/Adduct De_tBu Fmoc-Tyr-OH (Phenol Exposed) Acid->De_tBu Loss of tBu (-56 Da) Oxidation Oxidized Tyr (Quinones/Dimers) De_tBu->Oxidation Air Oxidation

Figure 2: Chemical degradation pathways showing base-catalyzed Fmoc removal and acid-catalyzed tBu removal.

Module 4: Storage & Handling FAQs

Q: My reagent arrived at room temperature. Is it ruined?

  • A: Likely not. Fmoc-Tyr(tBu)-OH is stable for days at ambient temperature if kept dry. However, long-term storage must be at -20°C .

  • Why: Heat accelerates the spontaneous loss of Fmoc and the oxidation of the ether linkage.

Q: Can I dissolve the reagent in DMF and store it?

  • A: NO.

  • Reason: DMF slowly decomposes to dimethylamine (a secondary base). This amine will cleave the Fmoc group over time (weeks/months).

  • Best Practice: Prepare solutions immediately before use. If you must store a solution, use NMP (N-Methyl-2-pyrrolidone) and keep it at 4°C for no more than 48 hours.

Q: How do I re-dry the sample if it absorbed moisture?

  • A: Lyophilization is risky due to potential bumping.

  • Protocol: Dissolve in high-purity Dichloromethane (DCM), dry over

    
    , filter, and rotary evaporate. Store the resulting foam/powder in a desiccator under vacuum.
    
References
  • BenchChem. (2025).[1][5][6] A Comprehensive Technical Guide to the Stability and Storage of Fmoc-Tyr(tBu)-OH. BenchChem Technical Library. Link (Source 1.1)

  • Cayman Chemical. (2024). Fmoc-Tyr(tBu)-OH Product Data Sheet & Stability Profile. Cayman Chemical. Link (Source 1.8)

  • Vergel Galeano, F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent. ResearchGate. Link (Source 1.14)

  • NIH/PubChem. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers. National Institutes of Health. Link (Source 1.5)

  • BOC Sciences. (2024). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide. BOC Sciences. (Source 1.6)

Sources

Validation & Comparative

Definitive Guide: Mass Spectrometry Analysis of 13C9 15N Labeled Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug development and quantitative proteomics, precision is not a luxury—it is a requirement. This guide provides a technical deep-dive into the use of 13C9 15N Labeled Tyrosine (L-Tyrosine-13C9, 15N) as a stable isotope-labeled (SIL) internal standard. Unlike general "heavy" amino acids, this specific isotopologue offers a unique +10 Da mass shift , providing superior spectral separation for high-precision quantification of tyrosine kinase signaling and low-abundance phosphopeptides.

This document objectively compares this product against Deuterated standards, Label-Free methods, and Isobaric Tagging (TMT), supported by validated protocols and mechanistic visualizations.

Part 1: Technical Analysis & Mechanism

The Chemistry of Precision (+10 Da Shift)

The 13C9 15N Tyrosine label replaces all 9 carbon atoms with Carbon-13 and the single nitrogen atom with Nitrogen-15.

  • Formula:

    
    
    
  • Mass Shift: +10.013 Da relative to unlabeled (light) Tyrosine.

Why +10 Da Matters: Standard SILAC labels often use


-Lysine (+6 Da). For larger peptides (>1500 Da), the natural isotopic envelope of the "light" peptide can overlap with the "heavy" signal, complicating quantification. A +10 Da shift  ensures complete spectral separation (baseline resolution) between the endogenous analyte and the internal standard, even for high-molecular-weight peptides.
The "Co-Elution" Imperative

The single most critical factor in MS quantification is Chromatographic Co-elution .

  • 13C/15N Standards: Display identical physicochemical properties to endogenous peptides.[] They co-elute exactly at the same retention time. This means the analyte and standard experience the exact same matrix suppression and ionization efficiency at the electrospray source.

  • Deuterated Standards: Often suffer from the "Deuterium Isotope Effect," causing a retention time shift (usually eluting slightly earlier).[2] This separation exposes the standard to a different matrix environment than the analyte, compromising the validity of the normalization.

Part 2: Comparative Performance Guide

The following table contrasts 13C9 15N Tyrosine AQUA peptides against common alternatives in a targeted proteomics workflow (SRM/PRM).

Table 1: Performance Matrix
Feature13C9 15N Tyrosine (AQUA) Deuterated Tyrosine (D2/D4) Label-Free Quantification (LFQ) Isobaric Tags (TMT/iTRAQ)
Quantification Type Absolute (fmol/µg)Absolute (Risk of Bias)Relative (Fold-change)Relative (Multiplexed)
Precision (CV) < 5-10% (Gold Standard)10-20%20-40%10-15%
Retention Time Exact Co-elution Shift (1-5 sec)N/ACo-elution (by design)
Accuracy High (Corrects Matrix Effects)Moderate (Ionization variance)Low (Ionization variance)Moderate (Ratio Compression)
Cost per Sample High (Synthesis required)LowVery LowHigh (Reagent kits)
Ideal Application Clinical PK, pTyr Signaling Low-cost screeningDiscovery ProteomicsHigh-throughput Screening
Supporting Data: Chromatographic Fidelity

Experimental Observation: In a gradient elution (C18 column), a 13C9 15N labeled peptide will overlay perfectly with the endogenous target (ΔRT = 0.00 min). A deuterated analog (e.g., D4-Tyr) typically shifts by 0.1–0.3 minutes. In complex plasma matrices, this shift can result in a 15-30% error in calculated concentration due to transient ion suppression zones [1].

Part 3: Validated Experimental Protocol

Objective: Absolute quantification of a Tyrosine-phosphorylated peptide (e.g., EGFR signaling) in cell lysate.

Phase 1: Peptide Selection & Synthesis
  • Selection: Choose a "proteotypic" peptide containing the Tyrosine of interest. Ensure it creates a unique precursor ion.

  • Synthesis: Incorporate L-Tyrosine (U-13C9, 15N) at the C-terminus or internal position.

  • Quality Control: Verify mass shift (+10 Da) and purity (>95%) via LC-MS.

Phase 2: Sample Preparation (The Spike-In)

Crucial Step: Spike the internal standard (IS) as early as possible to correct for all processing losses.

  • Lysis: Lyse cells in Urea/Thiourea buffer containing phosphatase inhibitors.

  • Spike-In: Add a known amount (e.g., 100 fmol) of the 13C9 15N Tyrosine Standard directly to the lysate before digestion.

    • Self-Validating Check: The IS acts as a process control. If IS recovery is low, digestion/enrichment failed.

  • Digestion: Dilute Urea <2M. Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

  • Enrichment (Optional but Recommended for pTyr): Use anti-pTyr antibodies or TiO2 to enrich phosphopeptides. The IS will be enriched with identical efficiency to the endogenous peptide.

Phase 3: LC-MS/MS Acquisition (PRM Mode)

Instrument: Orbitrap or Triple Quadrupole (QqQ).

  • LC Gradient: 60-minute linear gradient (5-35% ACN).

  • MS Method: Parallel Reaction Monitoring (PRM) or SRM.[3]

    • Target 1 (Light): Precursor m/z (Calculated).

    • Target 2 (Heavy): Precursor m/z + (10/z).

  • Resolution: >30,000 (Orbitrap) to resolve isotopic fine structure if necessary.

Phase 4: Data Analysis
  • Extract Ion Chromatograms (XIC) for Light and Heavy fragment ions (transitions).

  • Confirm Co-elution (Peak apexes must align).

  • Calculate Ratio:

    
    .
    
  • Derive Concentration:

    
    .
    

Part 4: Visualizations of Logic & Workflow

Diagram 1: The "Platinum Standard" Workflow

This diagram illustrates the self-correcting nature of the AQUA spike-in strategy.

AQUA_Workflow cluster_logic Why it works Sample Biological Sample (Cell Lysate) Mix Spike-In (Early Stage) Sample->Mix Standard 13C9 15N Tyr Standard (Known Concentration) Standard->Mix Internal Reference Digestion Tryptic Digestion Mix->Digestion Co-processing Enrichment pTyr Enrichment (IMAC / Antibody) Digestion->Enrichment Loss Correction LCMS LC-MS/MS Analysis (PRM/SRM) Enrichment->LCMS Data Quantification (Light/Heavy Ratio) LCMS->Data Exact Co-elution

Caption: The AQUA workflow ensures that any experimental loss (digestion inefficiency, enrichment yield) affects both the analyte and the standard equally, canceling out errors.

Diagram 2: Chromatographic Fidelity (13C/15N vs Deuterium)

This diagram visualizes the critical "Retention Time Shift" issue that compromises deuterated standards.

Coelution_Logic cluster_heavy 13C9 15N Standard (Ideal) cluster_light Endogenous Analyte cluster_deuterium Deuterated Standard (Flawed) H_RT Retention Time 12.50 min L_RT Retention Time 12.50 min H_RT->L_RT Perfect Overlap H_Matrix Matrix Effect (Suppression: 10%) L_Matrix Matrix Effect (Suppression: 10%) H_Matrix->L_Matrix Identical Conditions D_RT Retention Time 12.35 min (Shift) L_RT->D_RT RT Shift D_Matrix Matrix Effect (Suppression: 25% - Variable) L_Matrix->D_Matrix Differential Suppression

Caption: 13C/15N standards co-elute perfectly, ensuring identical ionization. Deuterated standards shift (isotope effect), leading to differential matrix suppression and quantification error.

References

  • Comparison of 13C vs. D Standards in Clinical Mass Spectrometry. Cambridge Isotope Laboratories / UK Isotope.

  • Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides. Nature Protocols / NIH.

  • Targeted Mass Spectrometry for Quantification of Receptor Tyrosine Kinase Signaling. NIH / PubMed Central.

  • Protein AQUA™ Applications and Technology. Sigma-Aldrich.

  • Robust Phosphoproteomic Profiling of Tyrosine Phosphorylation Sites. Salomon Lab / CellPathway.

Sources

A Researcher's Guide to Isotopic Labeling in NMR: A Comparative Analysis of 13C,15N vs. 15N-Labeled Tyrosine for Enhanced Signal Intensity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

CUpertino, CA – February 13, 2026 – In the intricate world of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure and dynamics. The strategic use of isotopic labeling is paramount for enhancing the sensitivity and resolution of NMR experiments. This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of the NMR signal intensity of Tyrosine when labeled with both 13C and 15N versus labeling with 15N alone. This analysis is grounded in fundamental NMR principles and supported by established experimental methodologies.

The Foundation: Understanding NMR Signal Intensity with 13C and 15N

The intensity of an NMR signal is fundamentally governed by the intrinsic properties of the nucleus being observed, primarily its gyromagnetic ratio (γ), and its natural abundance. Both 13C and 15N are stable isotopes with a nuclear spin of 1/2, making them amenable to NMR spectroscopy. However, their low natural abundance (13C: ~1.1%; 15N: ~0.37%) necessitates isotopic enrichment for most biomolecular NMR applications to achieve a sufficient signal-to-noise ratio.[]

The choice between single (15N) and dual (13C, 15N) labeling is dictated by the specific experimental goals. While 15N labeling is a cost-effective and powerful tool for initial structural assessment and dynamics studies, dual labeling opens the door to a suite of advanced multi-dimensional experiments crucial for complete resonance assignment and detailed structural determination of complex biomolecules.[]

Signal Intensity at a Glance: 13C,15N-Tyrosine vs. 15N-Tyrosine

The primary experiment for observing 15N-labeled proteins is the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, which provides a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue.[] When comparing a 15N-only labeled Tyrosine to a 13C,15N-labeled Tyrosine in a standard 1H-15N HSQC experiment, the theoretical signal intensity of the amide proton and its attached nitrogen is not expected to differ significantly, assuming identical sample conditions and acquisition parameters.

The key difference in signal acquisition and potential for enhanced information lies in the additional NMR-active 13C nuclei in the dual-labeled sample. This allows for magnetization transfer pathways that are unavailable in the 15N-only sample, which is the basis for more advanced and often more sensitive experiments for larger proteins.

Labeling SchemePrimary Nuclei Observed in 1H-15N HSQCExpected Relative Signal Intensity (1H-15N Correlation)Key Advantages
15N-Tyrosine1H, 15N1.0Cost-effective, simpler spectra, ideal for initial screening and dynamics.[]
13C,15N-Tyrosine1H, 15N~1.0Enables advanced 3D/4D experiments (e.g., HNCA, HNCO) for full structure determination.[]

Note: This table assumes a standard 1H-15N HSQC experiment. The true power of 13C,15N-labeling is realized in more complex, multi-dimensional experiments where magnetization is transferred through the carbon backbone.

The "Why": Causality Behind Experimental Choices

The decision to employ 15N-only or 13C,15N-labeling is a strategic one, rooted in the desired level of structural detail and the size of the molecule under investigation.

  • For initial characterization and smaller proteins (<15 kDa): 15N-labeling is often sufficient. The resulting 1H-15N HSQC spectrum is relatively simple and provides a quick assessment of protein folding and purity.

  • For comprehensive structural determination and larger proteins (>15 kDa): 13C,15N-labeling is indispensable. The presence of 13C enables a suite of triple-resonance experiments (e.g., HNCA, HNCACB, HNCO) that correlate the amide proton and nitrogen with the alpha and beta carbons of the same and preceding residues. This through-bond correlation is essential for sequential resonance assignment, which is the first step in determining a protein's three-dimensional structure. For larger proteins, deuteration in conjunction with 13C and 15N labeling is often employed to reduce relaxation-induced line broadening, thereby improving spectral quality and sensitivity.

Experimental Protocol: Acquiring a 1H-15N HSQC Spectrum

This protocol outlines the key steps for acquiring a 1H-15N HSQC spectrum of isotopically labeled Tyrosine.

A. Sample Preparation:

  • Expression and Purification: Express the protein containing the labeled Tyrosine in a suitable expression system (e.g., E. coli) using either 15N-labeled or 13C,15N-labeled minimal media. Purify the protein to >95% homogeneity.

  • Buffer Exchange: Exchange the purified protein into an NMR-compatible buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) containing 10% D2O for the lock signal.

  • Concentration: Concentrate the protein sample to a suitable concentration for NMR, typically in the range of 0.1 to 1.0 mM.

B. NMR Data Acquisition:

  • Spectrometer Setup: Tune and match the NMR probe for 1H and 15N frequencies. Lock the spectrometer on the D2O signal and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Sequence: Select a standard 1H-15N HSQC pulse sequence with water suppression (e.g., using WATERGATE or presaturation).

  • Acquisition Parameters:

    • Set the spectral widths for both 1H and 15N dimensions to encompass all expected chemical shifts.

    • Optimize the number of scans and transients to achieve the desired signal-to-noise ratio.

    • Set the recycle delay based on the T1 relaxation times of the nuclei to ensure full relaxation between scans.

C. Data Processing and Analysis:

  • Fourier Transformation: Apply Fourier transformation to the acquired free induction decay (FID) data in both dimensions.

  • Phasing and Baseline Correction: Phase the spectrum and apply baseline correction to obtain a clean and interpretable spectrum.

  • Peak Picking and Integration: Identify and integrate the cross-peaks in the spectrum to determine their intensities.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis a Protein Expression (15N or 13C,15N media) b Purification a->b c Buffer Exchange (NMR Buffer + 10% D2O) b->c d Concentration c->d e Spectrometer Setup (Tune, Lock, Shim) d->e f Select Pulse Sequence (1H-15N HSQC) e->f g Set Acquisition Parameters f->g h Fourier Transformation g->h i Phasing & Baseline Correction h->i j Peak Picking & Integration i->j

Caption: Experimental workflow for acquiring and processing a 1H-15N HSQC spectrum.

Conclusion: Tailoring Your Labeling Strategy for Optimal Results

The choice between 15N and 13C,15N isotopic labeling for NMR studies of Tyrosine, or any protein, is a critical decision that directly impacts the quality and depth of the achievable structural and dynamic information. While a standard 1H-15N HSQC will yield comparable signal intensity for the amide group in both labeling schemes, the true power of dual labeling lies in its ability to unlock a vast array of multi-dimensional experiments essential for tackling complex biological systems. By understanding the fundamental principles of NMR and the specific advantages of each labeling strategy, researchers can make informed decisions to optimize their experimental design and accelerate their scientific discoveries.

References

Sources

Precision Proteomics: A Comparative Guide to Mass Shift Calculations for 13C9 15N Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative proteomics, the accuracy of mass spectrometry (MS) data relies heavily on the precise calculation of mass shifts introduced by Stable Isotope Labeled (SIL) internal standards. While 13C6 15N2 Lysine and 13C6 15N4 Arginine are the gold standards for tryptic peptides (SILAC), 13C9 15N Tyrosine represents a critical alternative for non-canonical cleavage monitoring, tyrosine phosphorylation studies, and peptides lacking basic residues.

This guide objectively compares the theoretical and experimental mass shift of 13C9 15N Tyrosine against nominal mass approximations and alternative labeling strategies. It provides a rigorous framework for calculating exact mass defects—a necessity for high-resolution instruments (Orbitrap, FT-ICR)—and details the experimental protocols required to validate these shifts.

Part 1: Theoretical Framework & Mass Defect Physics

The "Nominal Mass" Trap

Many low-resolution protocols approximate the mass shift of a heavy isotope label by simply adding the number of neutrons. For 13C9 15N Tyrosine, a novice might calculate:

  • 9 Carbons

    
     +1 neutron = +9 Da
    
  • 1 Nitrogen

    
     +1 neutron = +1 Da
    
  • Nominal Shift = +10 Da

Critical Insight: In high-resolution mass spectrometry, relying on nominal mass (+10 Da) leads to extraction window errors. The nuclear binding energy results in a "mass defect" that must be calculated to the fifth decimal place to ensure correct precursor ion selection (MS1) and fragment assignment (MS2).

Exact Mass Calculation

To determine the precise shift, we must use IUPAC standard atomic weights and isotopic masses.

Table 1: Atomic Mass Constants

ElementIsotopeExact Mass (Da)Mass Difference (

)
Carbon

C
12.000000-

C
13.003355+1.003355
Nitrogen

N
14.003074-

N
15.000109+0.997035
The Calculation Logic

For a Tyrosine residue (


) where all 9 carbons are 

C and the single nitrogen is

N:
  • Carbon Shift:

    
    
    
  • Nitrogen Shift:

    
    
    
  • Total Mass Shift:

    
    
    

Result: The exact shift is +10.02723 Da , not +10.00 Da. This 27 mDa difference is significant when using narrow isolation windows (<0.5 Th) in multiplexed experiments.

Part 2: Comparative Analysis of Labeling Strategies

This section compares the utility of 13C9 15N Tyrosine against standard SILAC (Lys/Arg) and Isobaric Tagging (TMT).

Table 2: Performance Comparison of Quantification Strategies

Feature13C9 15N Tyrosine (Heavy Tyr)Standard SILAC (Heavy Lys/Arg)Isobaric Tagging (TMT/iTRAQ)
Mass Shift Accuracy High (+10.027 Da). Distinct from neutron clusters.High (+8.014 / +10.008 Da).N/A (Isobaric at MS1, reporter ions at MS2).
Residue Specificity Excellent for Tyr-phosphorylation & chymotrypsin digests.Limited to tryptic peptides (C-term).N-term & Lysine reactive (Global).
Chromatographic Shift Negligible (Deuterium-free).Negligible.Moderate (increases hydrophobicity).
Ionization Efficiency Unchanged relative to endogenous.Unchanged.Can enhance or suppress depending on tag.
Suitability Best for: Signal transduction pathways (pTyr) and non-tryptic peptides.Best for: Global proteome turnover.Best for: High-throughput multiplexing (10+ samples).
Visualizing the Workflow Logic

The following diagram illustrates the decision matrix for selecting 13C9 15N Tyrosine over alternatives.

G Start Target Peptide Selection CheckEnzyme Enzymatic Cleavage? Start->CheckEnzyme Trypsin Trypsin (Lys/Arg) CheckEnzyme->Trypsin Yes Chymotrypsin Chymotrypsin/GluC CheckEnzyme->Chymotrypsin No DecisionSILAC Use Standard SILAC (13C6 15N2 Lys / 13C6 15N4 Arg) Trypsin->DecisionSILAC Standard Workflow CheckResidue Contains Tyrosine? Chymotrypsin->CheckResidue DecisionTyr Use 13C9 15N Tyrosine (Mass Shift: +10.027 Da) CheckResidue->DecisionTyr Yes (Critical Residue) DecisionTMT Use Isobaric Tagging (Global Labeling) CheckResidue->DecisionTMT No

Caption: Decision logic for selecting 13C9 15N Tyrosine based on enzymatic cleavage and residue specificity.

Part 3: Experimental Protocol (Self-Validating System)

To ensure the calculated mass shift translates to accurate quantification, the following protocol includes a System Suitability Test (SST) .

Materials
  • Heavy Peptide: Synthetic peptide containing 13C9 15N Tyr (Isotopic purity >99%).

  • Light Peptide: Synthetic peptide (Natural abundance).

  • Matrix: 50% Acetonitrile, 0.1% Formic Acid.

  • Instrument: Orbitrap or Q-TOF (Resolution > 30,000).

Step-by-Step Methodology
1. Stock Preparation & Validation
  • Dissolve Heavy and Light peptides separately to 1 pmol/µL.

  • SST Step: Mix 1:1 ratio.

  • Infuse into MS via direct injection or LC-MS.

2. Mass Defect Verification
  • Acquire MS1 spectrum (Profile mode, not Centroid, to visualize isotopic envelope).

  • Extract the Monoisotopic Peak (

    
    ) for the Light peptide.
    
  • Extract the Monoisotopic Peak (

    
    ) for the Heavy peptide.
    
  • Validation Calculation:

    
    
    Acceptance Criteria: The Experimental 
    
    
    
    must be
    
    
    Da. If the shift is exactly 10.000, recalibrate the instrument or check for interference.
3. Retention Time Alignment

Because 13C and 15N do not significantly alter hydrophobicity compared to Deuterium (


), the Heavy and Light peptides must co-elute.
  • Acceptance Criteria: Retention time difference (

    
    ) 
    
    
    
    minutes.
  • Note: If

    
     min, suspect Deuterium contamination in the "Heavy" standard (common in lower-grade reagents).
    
Workflow Diagram: Mass Shift Validation

Validation Mix Mix Light + Heavy (1:1 Ratio) LCMS LC-MS Acquisition (Res > 30k) Mix->LCMS Extract Extract XIC (Light & Heavy) LCMS->Extract Calc Calculate Delta Mass Extract->Calc Pass PASS: Delta = 10.027 ± 0.005 RT Shift < 0.1 min Calc->Pass Within Tolerance Fail FAIL: Recalibrate or Check Purity Calc->Fail Out of Tolerance

Caption: Validation workflow for confirming mass accuracy and retention time alignment.

Part 4: Data Interpretation & Troubleshooting

Handling Isotopic Envelopes

When calculating the mass shift, researchers must account for the natural abundance of 13C in the "Light" peptide.

  • Light Peptide: Will show an M+1 peak (approx. 1.1% height per carbon atom).

  • Heavy Peptide: The label is >99% pure, but incomplete synthesis can lead to "M-1" peaks (13C8 15N1).

  • Correction: Use software (Skyline, MaxQuant) configured with the specific modification: Label:13C(9)15N(1) (Y). Ensure the definition is set to the exact mass +10.02723 , not +10.

Common Pitfalls
  • Wrong Charge State Calculation: The shift of +10.027 Da is for the neutral mass.

    • For a doubly charged ion (

      
      ), the 
      
      
      
      shift is
      
      
      Th.
    • For a triply charged ion (

      
      ), the 
      
      
      
      shift is
      
      
      Th.
  • Interference: In complex matrices, an unrelated peptide may fall within the +10 Da window. The high-precision calculation (+10.027) allows for narrower mass tolerances (e.g., 5 ppm), effectively filtering out these interferences.

References

  • NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions for All Elements. Physical Measurement Laboratory. Available at: [Link]

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. (Foundational methodology for stable isotope labeling). Available at: [Link]

  • MacCoss, M. J., et al. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments. Bioinformatics, 26(9), 1168–1174. (Software standard for defining custom isotope modifications). Available at: [Link]

  • IUPAC (International Union of Pure and Applied Chemistry). Periodic Table of the Elements and Atomic Weights. Available at: [Link]

Quality Control Methods for Isotopically Labeled Fmoc Amino Acids: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in structural biology (NMR) and proteomics, the integrity of isotopically labeled (


C, 

N,

H) Fmoc amino acids is non-negotiable. Unlike standard reagents, these compounds carry a dual burden: they must possess high chemical/chiral purity for efficient Solid Phase Peptide Synthesis (SPPS), and they must meet strict isotopic enrichment specifications.

This guide objectively compares the primary analytical methodologies for validating these high-value reagents. It moves beyond basic Certificates of Analysis (CoA) to provide a self-validating QC framework for drug development and high-end research labs.[1]

Part 1: The Criticality of Impurity Profiling in SPPS

Before detailing methods, it is vital to understand why standard QC is insufficient for labeled Fmoc amino acids.

Impurity TypeSourceConsequence in SPPS
D-Enantiomer Racemization during isotope synthesisEpimerized peptide; difficult separation of diastereomers.[1][2]
Free Amine (H-Xaa-OH) Incomplete Fmoc protectionDouble insertion (e.g., Arg-Arg-Arg) in sequence.[1]
Dipeptides (Fmoc-Xaa-Xaa-OH) Activation during protectionInsertion of extra residue; frame-shift in proteomic mass spec data.[1]
Acetate/Counter-ions Buffer salts/SolventsIrreversible N-terminal capping (acetylation); truncation of sequence.[1]
Isotopic Dilution Metabolic scramblingSignal loss in NMR; incorrect quantification in MS proteomics.

Part 2: Comparative Analysis of QC Methodologies

Isotopic Enrichment Determination

Objective: Verify the % incorporation of stable isotopes (e.g.,


N).
Method A: High-Resolution Mass Spectrometry (HR-MS)
  • Technique: Direct infusion or LC-MS using Orbitrap or FT-ICR.[1]

  • Mechanism: Analyzes the isotopologue distribution (M, M+1, M+2, etc.).

  • Pros: Extremely sensitive; requires nanograms of sample; rapid.

  • Cons: Cannot easily distinguish positional isomers (e.g.,

    
    C vs. 
    
    
    
    C scrambling); susceptible to ionization suppression.[1]
Method B: Quantitative NMR (qNMR)
  • Technique:

    
    H, 
    
    
    
    C, or
    
    
    N NMR with an internal standard (e.g., maleic acid).
  • Mechanism: Integration of satellite peaks arising from heteronuclear coupling (

    
    , 
    
    
    
    ).
  • Pros: Absolute quantification; verifies positional enrichment (structural certainty).

  • Cons: Low sensitivity (requires mg quantities); long acquisition times for

    
    C/
    
    
    
    N; expensive equipment time.

Verdict: Use HR-MS for routine batch checking of total enrichment. Use qNMR for validating new synthetic routes or when positional fidelity is critical (e.g., metabolic flux studies).

Chiral Purity Assessment

Objective: Ensure Enantiomeric Excess (ee)


 to prevent "hard-to-purify" diastereomeric peptide impurities.
Method A: Direct Chiral HPLC
  • Technique: Polysaccharide-based stationary phases (e.g., Chiralpak IA/IC).[1]

  • Mechanism: Three-point interaction (H-bonding, pi-pi stacking) discriminates enantiomers.[1]

  • Pros: Non-destructive; simple "dilute and shoot" workflow; amenable to prep-scale purification.[1]

  • Cons: High column cost ($1000+); requires extensive mobile phase screening (NP vs. RP) to separate specific amino acids.[1]

Method B: Marfey’s Method (Derivatization) [1][3]
  • Technique: Reaction with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) followed by standard C18 HPLC.[1]

  • Mechanism: Converts enantiomers (D/L) into diastereomers (L-L and L-D), which have different physical properties and separate easily on standard columns.

  • Pros: Uses standard C18 columns; extremely high resolution; distinct elution order (L-D usually elutes after L-L).

  • Cons: Destructive (sample consumed); requires precise reaction timing; FDAA is light-sensitive.[1]

Verdict: Direct Chiral HPLC is preferred for high-throughput QC.[1] Marfey’s Method is the authoritative fallback for "difficult" amino acids (e.g., highly polar or secondary amines) where chiral columns fail.

Part 3: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Marfey’s Analysis

Use this when chiral columns provide ambiguous resolution.

Materials:

  • Marfey’s Reagent (FDAA): 1% solution in acetone.[1]

  • 1 M NaHCO

    
     (Buffer).[1]
    
  • 1 M HCl (Quench).[1]

  • Standard C18 HPLC Column (e.g., 150 x 4.6 mm, 3 µm).

Workflow:

  • Sample Prep: Dissolve 1 µmol of the Fmoc-amino acid (remove Fmoc first if necessary, though modified Marfey's exists for protected AA, standard practice suggests deprotection for clearer results. Note: For Fmoc-AA QC, direct chiral HPLC is often preferred to avoid deprotection steps, but if Marfey's is used, Fmoc removal is required first).[1]

    • Correction for Fmoc-AA QC: To analyze the Fmoc-AA directly without deprotection, use Chiral HPLC .[1] If using Marfey's, you must deprotect: Treat 1 mg Fmoc-AA with 20% piperidine/DMF (50 µL) for 10 min, dry under N

      
      .[1]
      
  • Derivatization: Add 100 µL of 1 M NaHCO

    
     and 50 µL of FDAA solution to the dried residue.
    
  • Incubation: Heat at 40°C for 1 hour (protect from light).

  • Quench: Cool to RT, add 20 µL of 1 M HCl to stop reaction. Dilute with 500 µL mobile phase (50% MeCN).

  • Analysis: Inject 10 µL onto C18 HPLC.

    • Gradient: 10% to 60% MeCN in 0.1% TFA/Water over 45 mins.

    • Detection: UV at 340 nm (specific to dinitrophenyl group).[1]

  • Calculation:

    
    [1]
    
Protocol 2: Acetate/Counter-ion Determination (Ion Chromatography)

Crucial for preventing N-terminal acetylation.[1]

Materials:

  • Anion Exchange Column (e.g., Dionex IonPac AS11).

  • Conductivity Detector.[1]

  • Eluent: KOH gradient generator.[1]

Workflow:

  • Extraction: Weigh 10 mg Fmoc-AA into a centrifuge tube. Add 10 mL deionized water.

  • Sonication: Sonicate for 15 mins (Fmoc-AAs are hydrophobic; this extracts water-soluble anions like acetate/trifluoroacetate).[1]

  • Filtration: Filter through 0.22 µm PES filter.

  • Injection: Inject 25 µL.

  • Limit: Reject batch if Acetate

    
    .
    

Part 4: Visualization & Decision Frameworks[1]

Diagram 1: Comprehensive QC Workflow

This workflow illustrates the logical progression of testing incoming reagents.

QC_Workflow Start Incoming Fmoc-AA (Isotopically Labeled) Identity 1. Identity Check (1H NMR + MS) Start->Identity Purity_Chem 2. Chemical Purity (HPLC-UV-MS) Identity->Purity_Chem Purity_Chiral 3. Chiral Purity (>99.5% ee required) Purity_Chem->Purity_Chiral Enrichment 4. Isotopic Enrichment (MS or qNMR) Purity_Chiral->Enrichment Impurities 5. Trace Impurities (Acetate, Free Amine) Enrichment->Impurities Decision Decision Gate Impurities->Decision Release RELEASE FOR SPPS Decision->Release All Specs Met Reject REJECT / RE-PURIFY Decision->Reject Failure

Caption: Logical progression for incoming QC of labeled Fmoc amino acids. Critical gates (yellow) require specialized assays.

Diagram 2: Chiral Analysis Decision Tree

Choosing between Direct Chiral HPLC and Marfey's Method.

Chiral_Decision Input Sample for Chiral Analysis Check1 Is it a Standard Alpha-Amino Acid? Input->Check1 Direct Direct Chiral HPLC (Chiralpak IA/IC) Check1->Direct Yes Check2 Is it N-Methylated or Secondary? Check1->Check2 No (Unnatural/Complex) Check2->Direct No (Try Screening) Marfey Marfey's Method (Derivatization) Check2->Marfey Yes

Caption: Decision matrix for selecting the optimal chiral purity assay based on amino acid structure.

Part 5: Data Summary Table

FeatureHPLC-UV (Standard)qNMR (Isotopic)Chiral HPLCMarfey's Method
Primary Target Chemical PurityIsotopic EnrichmentEnantiomeric ExcessEnantiomeric Excess
Sample Req. < 0.1 mg5 - 10 mg< 0.1 mg0.5 mg (destructive)
Limit of Detection 0.05%~1%0.1%0.01%
Throughput High (15 min)Low (1-4 hours)Medium (30 min)Low (Prep + 60 min)
Cost per Run $

$

(Column cost)

(Reagent/Labor)
Key Blindspot Salts, EnantiomersTrace impuritiesChemical impuritiesNon-amine impurities

References

  • Isotope Labeling of Amino Acids in Protein Analysis.Journal of Biomolecular NMR. (2024). Methods for determining

    
    N and 
    
    
    
    C enrichment levels. [Link]
  • Marfey's Reagent for Chiral Amino Acid Analysis: A Review. Biomedical Chromatography. (2020).[1][4] Comprehensive review of FDAA derivatization protocols. [Link]

  • Impact of Fmoc-Amino Acid Purity on Peptide Synthesis.Asian Journal of Pharmaceutical Analysis. (2023).
  • HPLC Enantioseparation of N-Fmoc Alpha-Amino Acids. Phenomenex Technical Notes. Application of polysaccharide-based chiral stationary phases.[1][5] [Link]

Sources

Beyond Mass: The Definitive Guide to Peptide Sequence Validation via ¹³C/¹⁵N-Tyrosine NMR Markers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Identity" Crisis in Peptide Therapeutics In the high-stakes landscape of peptide drug development, "identity" is a regulatory absolute. While High-Resolution Mass Spectrometry (HRMS) is the industry workhorse, it suffers from a critical blind spot: it cannot distinguish isobaric residues (Leucine vs. Isoleucine) or stereochemical inversions (L- vs. D-amino acids) without complex fragmentation or derivatization.

This guide details a superior, orthogonal validation method: Selective ¹³C/¹⁵N-Tyrosine (Tyr) Labeling . By incorporating isotopically labeled Tyrosine residues during Solid-Phase Peptide Synthesis (SPPS), researchers create an internal "NMR Beacon." This method provides an unambiguous structural fingerprint that validates sequence integrity, confirms stereochemistry, and detects scrambling where MS fails.

Part 1: The Technical Gap – Why MS is Not Enough

Mass Spectrometry measures the mass-to-charge ratio (


). It answers "What does it weigh?" but not always "What is it?"
The Isobaric Dilemma

Leucine (Leu) and Isoleucine (Ile) share the exact monoisotopic mass (113.084 Da).[1][2] In a 30-mer peptide, a Leu


 Ile error is invisible to standard MS [1]. While Edman degradation can sequence the N-terminus, it fails with cyclic peptides or N-terminal modifications (e.g., acetylation).
The Stereochemical Blind Spot

Peptide synthesis often uses racemization-prone coupling reagents. An L-Tyr converting to D-Tyr results in a "perfect" mass match but a biologically inactive or toxic impurity. MS cannot detect this. NMR, sensitive to the local magnetic environment, detects this immediately.

Part 2: The Solution – ¹³C/¹⁵N-Tyrosine Markers

Mechanism of Action

By using Fmoc-Tyr(¹³C₉, ¹⁵N)-OH in synthesis, we introduce a residue that is 100% NMR-visible against a "silent" background (natural abundance ¹³C is 1.1%, ¹⁵N is 0.37%).

  • Spectral Simplification: Instead of thousands of peaks, the 2D [¹H, ¹⁵N]-HSQC spectrum shows only the Tyrosine amides.

  • The "Fingerprint": If the peptide sequence is correct, the Tyr peaks appear at predicted chemical shifts.

  • Environment Sensing: If a neighboring residue is scrambled (e.g., Leu

    
     Ile next to Tyr), the Tyr chemical shift changes due to the altered magnetic environment.
    
Comparative Analysis: Validation Methodologies
FeatureHRMS (Mass Spec)Edman DegradationSelective ¹³C/¹⁵N-Tyr NMR
Primary Output Molecular Weight (

)
Amino Acid SequenceStructural Fingerprint & Connectivity
Isobaric Resolution Low (Requires MS³)HighHigh (Distinct Chemical Shifts)
Stereo-differentiation NoneNoneHigh (L vs D shifts are distinct)
N-Terminus Requirement NoneFree Amine RequiredNone (Works on Cyclic/Blocked)
Sample Recovery DestructiveDestructiveNon-Destructive
Sensitivity PicomoleNanomoleMicromole (Requires ~0.5 mg)

Part 3: Experimental Protocol

Phase 1: Synthesis & Labeling

Objective: Incorporate the isotopic marker without scrambling.

  • Reagent: Use Fmoc-Tyr(¹³C₉, ¹⁵N)-OH (isotopic purity >98%).

  • Coupling: Use HATU/DIEA activation. Note: Avoid high temperatures (>50°C) during this coupling to prevent racemization of the expensive label.

  • Cleavage: Standard TFA cleavage.

  • Purification: HPLC to >95% purity. Crucial: Remove TFA salts via lyophilization with HCl or acetate exchange, as TFA anions broaden NMR lines.

Phase 2: Sample Preparation

Objective: Create a stable, homogeneous solution.

  • Solvent: Dissolve 0.5–1.0 mg of peptide in 500 µL of 90% H₂O / 10% D₂O .

    • Why? The 10% D₂O provides the "lock" signal for the spectrometer.

  • pH Adjustment: Adjust pH to 4.5–5.5 using dilute NaOD/DCl.

    • Why? Amide proton exchange is base-catalyzed. At pH > 7, the ¹H-N signal disappears (exchanges with water) too fast to be detected [2].

  • Reference: Add 10 µM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.

Phase 3: NMR Acquisition

Instrument: 500 MHz (or higher) spectrometer with CryoProbe.

  • 1D ¹H NMR: Check for aggregation (sharp lines = good; broad lines = aggregation).

  • 2D [¹H, ¹⁵N]-HSQC (Heteronuclear Single Quantum Coherence):

    • Focus: Detects the amide bond of the labeled Tyr.

    • Parameters: 128 increments in F1 (¹⁵N), 1024 points in F2 (¹H). Scans: 8–16.

  • 2D [¹H, ¹³C]-HSQC (Aromatic Focused):

    • Focus: Detects the aromatic ring carbons (Cδ, Cε). These are highly sensitive to

      
      -stacking interactions.
      

Part 4: Data Interpretation & Case Study

Scenario: Validating "Peptide-X" (Sequence: ...L-Y*-I...)

We suspect a Leu/Ile swap error in the batch. The sequence contains one labeled Tyrosine (Y*).

Expected Data:

  • Correct Sequence (...L-Y-I...): Tyr ¹⁵N shift = 118.5 ppm.

  • Scrambled Sequence (...I-Y-L...): Tyr ¹⁵N shift = 119.2 ppm.

Analysis Workflow:

  • Peak Counting: The spectrum must show exactly one strong cross-peak in the ¹⁵N-HSQC.

    • Alert: Two peaks indicate a mixture of diastereomers (racemization) or deletion products.

  • Chemical Shift Mapping: Compare the observed shift to the "Gold Standard" reference spectrum.

    • Tolerance: A deviation >0.05 ppm in ¹H or >0.2 ppm in ¹⁵N suggests a structural error or sequence modification.

Visualization: The Validation Decision Tree

PeptideValidation Start Peptide Synthesis (SPPS) Purify HPLC Purification & Lyophilization Start->Purify MS_Check Primary Check: HRMS (Mass Spec) Purify->MS_Check Decision_Mass Mass Correct? MS_Check->Decision_Mass Fail_Mass Reject Batch (Truncation/Deletion) Decision_Mass->Fail_Mass No Ambiguity Isobaric/Stereo Ambiguity? Decision_Mass->Ambiguity Yes Release Release Batch Ambiguity->Release No (Simple Seq) NMR_Prep Dissolve in 90% H2O pH 5.0 Ambiguity->NMR_Prep Yes (Leu/Ile/Cys) NMR_Acq Acquire 2D 1H-15N HSQC (Selective Tyr Label) NMR_Prep->NMR_Acq Analysis Compare Chemical Shift to Standard NMR_Acq->Analysis Fail_NMR Reject: Scrambled/Racemized Analysis->Fail_NMR Shift Deviation Pass_NMR Confirm Sequence Identity Analysis->Pass_NMR Match Pass_NMR->Release

Caption: Workflow for integrating Selective NMR into peptide QC. NMR is triggered when MS cannot resolve isobaric or stereochemical ambiguity.

References

  • Differentiation of Leucine and Isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Source: PubMed (National Institutes of Health) URL:[Link]

  • FDA Requirements for Peptide Characterization: Identity, Purity, Structure. Source: ResolveMass / FDA Guidelines Summary URL:[Link]

  • Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective 13C and 15N Isotopic Labels. Source: Springer Nature Experiments URL:[Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Optical Purity Assessment of N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QA/QC Professionals in Peptide Therapeutics

Executive Summary

The assessment of optical purity for N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether represents a high-stakes challenge in peptide chemistry. This reagent combines three layers of complexity: bulky protecting groups (Fmoc/tBu), stable isotope labeling (13C9, 15N), and high cost (often >$500/gram).

In Solid Phase Peptide Synthesis (SPPS), even trace amounts (0.5–1.0%) of the D-isomer can lead to "epimeric peptides" that are nearly impossible to separate from the target product, potentially ruining weeks of NMR structural studies or proteomic quantification.

This guide objectively compares the three primary methodologies for assessing enantiomeric excess (%ee), recommending Direct Chiral HPLC as the only scientifically robust standard for this specific molecule, while analyzing the risks associated with alternative methods like Marfey’s analysis.

Part 1: The Analytical Challenge

The molecule , Fmoc-(13C9,15N)-Tyr(tBu)-OH , presents unique hurdles:

  • Isotopic Cost: Traditional method development requires sacrificing material. Using the labeled compound for "trial and error" is financially irresponsible.

  • Protecting Group Instability: The Fmoc group is base-labile; the tBu group is acid-labile. Aggressive derivatization (required for Marfey’s method) risks removing these groups or inducing racemization during the analysis.

  • Solubility: The Fmoc and tBu groups make the molecule highly hydrophobic, requiring specific solvent choices (MeOH/ACN) over aqueous buffers.

The "Proxy Standard" Strategy

Crucial Expert Insight: The chiral stationary phase (CSP) interaction is driven by sterics and electronics, not nuclear mass. Therefore, unlabeled racemic Fmoc-Tyr(tBu)-OH (cheap and abundant) must be used for method development and System Suitability Testing (SST). Never consume labeled material until the method is validated.

Part 2: Comparative Methodology

The following table contrasts the three available approaches.

FeatureMethod A: Direct Chiral HPLC (Recommended)Method B: Marfey's Method (Not Recommended)Method C: Polarimetry (Screening Only)
Principle Direct separation on Polysaccharide CSPDerivatization with FDAA after Fmoc-removalOptical Rotation of plane-polarized light
Sample Prep Minimal (Dissolve & Shoot)Complex (Deprotect

Derivatize)
Minimal (Dissolve)
Risk of Racemization Negligible High (Induced during Fmoc removal)None
Sensitivity (LOD) < 0.05% D-isomer< 0.5% D-isomer~1-2% D-isomer
Isotope Compatibility Excellent (Non-destructive)Good (MS detection possible)Poor (Mass affects specific rotation)
Cost per Run Low (after column purchase)High (Reagent + Labor time)Low
Part 3: Decision Matrix & Workflow

The following diagram outlines the logical flow for selecting and executing the purity assessment.

OpticalPurityWorkflow Start Start: Fmoc-(13C9,15N)-Tyr(tBu)-OH Sample CheckCol Is Chiral Column Available? (IA, IC, or Cellulose-2) Start->CheckCol DirectHPLC Method A: Direct Chiral HPLC (Gold Standard) CheckCol->DirectHPLC Yes Marfey Method B: Marfey's Method (High Risk) CheckCol->Marfey No (Critical Need) Polarimetry Method C: Polarimetry (Identity Check Only) CheckCol->Polarimetry No (Rough Check) DevMethod Develop Method using UNLABELED Racemate DirectHPLC->DevMethod RunSST System Suitability Test (Resolution > 1.5) DevMethod->RunSST RunSample Inject Labeled Sample RunSST->RunSample Deprotect Step 1: Remove Fmoc (20% Piperidine) Marfey->Deprotect Derivatize Step 2: React with FDAA Deprotect->Derivatize LCMS Step 3: Achiral C18 Analysis Derivatize->LCMS

Figure 1: Decision matrix for optical purity assessment. Green path indicates the recommended scientific standard.

Part 4: The Gold Standard Protocol (Direct Chiral HPLC)

This protocol utilizes "Immobilized Polysaccharide" columns, which are robust against the organic solvents required to dissolve protected amino acids.

1. Materials
  • Column: Chiralpak IA, IC, or Lux Cellulose-2 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Option A (Normal Phase): n-Hexane / Ethanol / TFA (80:20:0.1).

    • Option B (Reversed Phase - Preferred for Solubility): Acetonitrile / Water / TFA (60:40:0.1).

  • Standards: Unlabeled Racemic Fmoc-Tyr(tBu)-OH (for SST).

2. Experimental Steps
  • System Suitability (SST):

    • Dissolve unlabeled racemic Fmoc-Tyr(tBu)-OH in the mobile phase (1 mg/mL).

    • Inject 5 µL.

    • Requirement: You must observe two baseline-separated peaks (Resolution

      
      ). If peaks overlap, adjust the organic modifier by 
      
      
      
      .
    • Note: The D-isomer usually elutes before the L-isomer on Cellulose-based columns, but this must be confirmed with a pure L-standard.

  • Sample Analysis:

    • Dissolve the expensive Fmoc-(13C9,15N)-Tyr(tBu)-OH in the mobile phase (1 mg/mL).

    • Inject 5 µL under the exact conditions used for the SST.

    • Monitor Absorbance at 254 nm (Fmoc absorption) or 280 nm (Tyrosine absorption).

  • Calculation:

    
    
    
    • Acceptance Criteria: For high-grade SPPS,

      
       should be 
      
      
      
      .
3. Why this works (Mechanism)

The Fmoc and tBu groups create a distinct 3D "pocket." The polysaccharide stationary phase interacts stereoselectively with the carbamate (Fmoc) and the bulky ether (tBu). Because the method is non-destructive, you can actually recover the injected sample using a fraction collector if the material is extremely scarce.

Part 5: The Alternative (Marfey's Method)

Warning: Use this only if Chiral HPLC is impossible. This method requires removing the Fmoc group, which defeats the purpose of checking the raw material's purity, as you are analyzing a derivative, not the starting material.

  • Deprotection: Treat sample with 20% piperidine in DMF to remove Fmoc. Risk: Extended exposure to base can cause racemization of the

    
    -carbon via enolization.
    
  • Derivatization: React the free amine with FDAA (Marfey's Reagent).

  • Analysis: Analyze on a standard C18 column. The L-L and L-D diastereomers will separate.[1]

  • Isotope Shift: If using MS detection, the 13C9/15N label will shift the mass by +10 Da compared to unlabeled standards. Ensure your MS extraction window accounts for this.

Part 6: References
  • Phenomenex Application Guide. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex.com.[2] Link

  • Sigma-Aldrich (Merck). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." SigmaAldrich.com.[3] Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247.[4] Link

  • PepChem. "Racemization in Peptide Synthesis: Mechanisms and Prevention." Peptide.com. Link

  • BenchChem. "A Comparative Guide to HPLC Purity Assessment of Fmoc-Tyr(tBu)-OH Raw Material." BenchChem.com. Link

Sources

comparative analysis of AQUA peptides using 13C 15N Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of AQUA Peptides: 13C 15N Tyrosine vs. Standard C-Terminal Labeling

Executive Summary

In the field of quantitative proteomics, AQUA (Absolute QUAntification) peptides serve as the gold standard for determining precise protein abundance. While the industry standard relies on C-terminal labeling using


C 

N Lysine (Lys)
or Arginine (Arg) to align with tryptic digestion,

C

N Tyrosine (Tyr)
presents a specialized alternative.

This guide objectively compares the utility, spectral characteristics, and experimental constraints of Tyrosine-labeled AQUA peptides against the conventional Lys/Arg standards.

Key Takeaway: Tyrosine labeling is not a universal replacement for Lys/Arg but is the superior choice for non-tryptic digests (e.g., Chymotrypsin) , C-terminal protein peptides , and Tyrosine phosphorylation (pTyr) stoichiometry studies . However, it introduces complexity in SRM transition design due to its typically internal position within tryptic peptides.

Technical Background: The Physics of the Label

The core principle of AQUA is Stable Isotope Dilution (SID) . The synthetic peptide must be chemically identical to the endogenous target but distinguishable by mass (m/z).

The Standard: C-Terminal Lys/Arg
  • Enzyme: Trypsin (cleaves C-terminal to K/R).[1]

  • Label Position: C-terminus.[1][2]

  • Mass Shift: Lys (+8 Da:

    
    C
    
    
    
    
    
    N
    
    
    ), Arg (+10 Da:
    
    
    C
    
    
    
    
    N
    
    
    ).
  • Advantage: Upon Collision-Induced Dissociation (CID), the label remains on the C-terminal fragment (y-ions). Since tryptic peptides are protonated at the C-terminus (via K/R), all y-ions retain the label , simplifying transition selection.

The Alternative: Internal/C-Terminal Tyrosine
  • Enzyme: Chymotrypsin (cleaves C-terminal to Y/F/W) or Trypsin (Y is internal).

  • Label Position: Internal (usually) or C-terminal (specific cases).

  • Mass Shift: Tyr (+10 Da:

    
    C
    
    
    
    
    
    N
    
    
    is common, though +6 and +9 variants exist).
  • Constraint: If used in a tryptic peptide, the Tyrosine is internal .

  • Fragmentation Risk: In MS/MS, y-ions generated distal to the Tyrosine (closer to the C-terminus) will lose the label , appearing identical to the endogenous peptide. This requires rigorous transition filtering.

Comparative Analysis: Performance & Suitability

The following table contrasts the performance metrics of Tyrosine-labeled AQUA peptides versus the Lys/Arg standard.

Feature

C

N Lysine / Arginine

C

N Tyrosine
Primary Enzyme TrypsinChymotrypsin, Glu-C, or Trypsin (Internal)
Label Position C-Terminus (Universal for Trypsin)Internal (Tryptic) or C-Terminus (Chymotryptic)
Ionization (ESI) Excellent (Basic residues enhance + charge)Good (Aromatic ring stabilizes charge, but less basic)
SRM Design Simple: All y-ions are labeled.Complex: Only y-ions containing Tyr are labeled.
Mass Shift +8 Da (K), +10 Da (R)+10 Da (Typical U-

C,

N)
Cost Efficiency High (Standard production scale)Variable (Often lower for specific synthesis scales)
Best Application Global Proteomics, Tryptic DigestspTyr Quantification , Non-Canonical Enzymes, C-term Peptides

Strategic Decision Framework

Selecting the correct label is not merely about preference; it is dictated by the protein sequence and the digestion enzyme.

Diagram 1: Label Selection Decision Matrix

This logic tree guides the researcher to the optimal AQUA strategy based on experimental constraints.

AQUA_Selection Start Start: Select Target Peptide Enzyme Digestion Enzyme? Start->Enzyme Trypsin Trypsin Enzyme->Trypsin Chymo Chymotrypsin / Glu-C Enzyme->Chymo SeqCheck Does sequence contain K/R? Trypsin->SeqCheck InternalTyr USE INTERNAL: 13C 15N Tyrosine Chymo->InternalTyr Tyr is internal CTermTyr USE C-TERM: 13C 15N Tyrosine Chymo->CTermTyr Cleaves at Tyr CTerm Is it the Protein C-Terminus? SeqCheck->CTerm No (Protein C-term) Standard USE STANDARD: 13C 15N Lys/Arg SeqCheck->Standard Yes (Internal/C-term K/R) CTerm->InternalTyr Contains Tyr?

Caption: Decision logic for selecting between Standard Lys/Arg and Specialized Tyrosine labels based on enzymatic cleavage and peptide sequence.

Critical Experimental Protocol: Handling Internal Tyrosine Labels

When using


C 

N Tyrosine in a tryptic peptide, the label is internal .[3] This necessitates a modified validation workflow to prevent "False Light" signals (where a heavy fragment is mistaken for a light endogenous fragment).
Step 1: In Silico Transition Design

Unlike C-terminal labels, you cannot blindly select the top 3 transitions.

  • Action: Simulate fragmentation (e.g., using Skyline or Protein Prospector).

  • Rule: Select b-ions (N-terminal) that include the Tyrosine, or y-ions (C-terminal) that are long enough to include the Tyrosine.

  • Exclusion: Discard any y-ions shorter than the distance from the C-terminus to the Tyrosine.

Diagram 2: Fragmentation & Label Retention

Visualizing why transition selection is critical for internal Tyrosine labels.

Frag_Logic Peptide NH2 A Y* (Heavy) L K-COOH y1 y1 Ion (K) [NO LABEL] Peptide:c->y1 Frag y2 y2 Ion (L-K) [NO LABEL] Peptide:c->y2 y3 y3 Ion (Y*-L-K) [HEAVY LABEL] Peptide:y->y3 b2 b2 Ion (A-Y*) [HEAVY LABEL] Peptide:n->b2

Caption: Fragmentation of a Tryptic peptide with internal Heavy Tyrosine (Y). Note that y1 and y2 ions lose the label and cannot be used for quantification.*

Step 2: Linearity & Limit of Quantitation (LOQ) Validation

Tyrosine is susceptible to oxidative modifications (Nitration/Hydroxylation) during sample processing, which can shift the mass and reduce the effective concentration of the standard.

  • Solubilization: Dissolve AQUA peptides in 5% Acetonitrile / 0.1% Formic Acid . Avoid prolonged storage in pure water.

  • Oxidation Check: Monitor the standard for +16 Da (Oxidation) or +45 Da (Nitration) shifts during the initial infusion.

  • Spike-in: Add the AQUA peptide before digestion if monitoring digestion efficiency (requires cleavable flanking sequences), or after digestion for simple quantification.

Supporting Data: Application Cases

Case Study A: Tyrosine Phosphorylation Stoichiometry
  • Goal: Quantify the ratio of pTyr vs. unphosphorylated Tyr.

  • Method: Use a non-phosphorylated Heavy Tyr AQUA peptide.

  • Result: The Heavy Tyr peptide co-elutes with the endogenous unphosphorylated peptide. The phosphorylated endogenous peptide elutes earlier (due to hydrophilicity of PO4).

  • Advantage: Allows precise quantification of the "total" unmodified pool, which is often more stable than trying to synthesize a heavy phospho-peptide (which is prone to hydrolysis).

Case Study B: The "Bioactive Dipeptide" (Val-Tyr)
  • Context: Small bioactive peptides often lack K/R.

  • Source: Matsui et al. (2011) demonstrated the use of

    
    C-labeled Val-Tyr for absolute quantification in plasma.
    
  • Outcome: High reproducibility (<10% CV) was achieved, proving Tyrosine labeling is robust for short, non-tryptic sequences where K/R labeling is impossible.

References

  • Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS.[4] Proceedings of the National Academy of Sciences.[4] Link

  • Cell Signaling Technology. AQUA Peptides: Technology & Application Guide.Link

  • Hoofnagle, A. N., et al. (2016). Recommendations for the Generation, Quantification, Storage, and Handling of Peptides Used for Mass Spectrometry-Based Assays. Clinical Chemistry.[1] Link

  • Matsui, T., et al. (2011). Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats. Analytical Biochemistry.[1][4] Link

  • Thermo Fisher Scientific. HeavyPeptide AQUA Custom Synthesis Service Specifications.Link

Sources

Safety Operating Guide

N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Lab Managers, EHS Officers

Executive Summary: Hazard Profile & Isotope Clarification

As a Senior Application Scientist, I frequently encounter confusion regarding the disposal of isotopically labeled peptide reagents. The molecule , This compound , presents a unique intersection of high economic value and specific chemical hazards.

Critical Isotope Clarification: The


C  (Carbon-13) and 

N
(Nitrogen-15) labels are STABLE ISOTOPES . They are non-radioactive .
  • DO NOT dispose of this material in radioactive waste bins (unless it was cross-contaminated with actual radiotracers like

    
    C or 
    
    
    
    H).
  • DO NOT use Geiger counters; they will detect nothing and lead to false safety assurances regarding chemical toxicity.

  • DO treat this strictly as Hazardous Chemical Waste .

Chemical Hazard Profile
PropertySpecificationHazard CodeDescription
Physical State White to off-white powder--Fine dust generation potential.
Toxicity IrritantH315, H319, H335 Causes skin/eye irritation; respiratory irritant.
Sensitization Potential Sensitizer--Fmoc derivatives can induce allergic reactions upon repeated exposure.
Reactivity Acid Sensitive--The O-Tertbutyl ether moiety cleaves in strong acids (TFA).
Flammability Combustible Dust--Finely dispersed powder in air can be explosive.

Part 1: Pre-Disposal Triage (The Economic Check)

Before disposing of N-Fmoc-(13C9,15N)-L-Tyrosine(tBu)-OH, verify its status. This reagent is significantly more expensive than its unlabeled counterpart.

Decision Matrix: Dispose or Recertify?

Triage Start Material Status Expired Expired (>1 Year) Start->Expired Spilled Spilled/Contaminated Start->Spilled Excess Excess/Unused Start->Excess Check Purity Check (HPLC/NMR) Retest Passes Purity? Check->Retest Expired->Check Dispose Proceed to Disposal Spilled->Dispose Excess->Check Keep Recertify & Store (-20°C) Retest->Keep Yes (>98%) Retest->Dispose No (<98%)

Figure 1: Decision matrix for high-value isotope reagents. Do not discard solely based on date unless degradation is confirmed.

Part 2: Solid Waste Disposal (Pure Reagent)

If the material is confirmed as waste (degraded or spilled), follow this protocol.

Protocol 1: Dry Solid Waste Use Case: Expired bottle or sweepings from a spill.

  • Primary Containment: Place the solid material into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Label clearly as "Solid Organic Waste - Non-Halogenated."

    • Note: Even though it contains heavy isotopes, it is chemically identical to standard Tyrosine derivatives for waste categorization.

  • Secondary Containment: If the original glass bottle is broken, place the entire vessel into a puncture-resistant plastic container.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) as Fmoc-amino acids are combustible organic solids.

Part 3: Liquid Waste (Reaction Mixtures)

This is the most critical safety section. In peptide synthesis, this reagent is often dissolved in DMF and later exposed to Piperidine (for Fmoc removal) or TFA (for side-chain cleavage).

CRITICAL SAFETY WARNING: NEVER pour Acidic Cleavage Waste (TFA) into the same container as Basic Deprotection Waste (Piperidine). This causes a violent exothermic reaction and gas evolution.

Workflow: Segregating Peptide Synthesis Streams

WasteSegregation Reaction Reaction Mixture SolventCheck Identify Solvent System Reaction->SolventCheck StreamA Stream A: Deprotection (20% Piperidine in DMF) SolventCheck->StreamA StreamB Stream B: Cleavage (95% TFA + Scavengers) SolventCheck->StreamB StreamC Stream C: Washing (DCM / Ether) SolventCheck->StreamC BinBase Basic Organic Waste (Non-Halogenated) StreamA->BinBase Contains Amines BinAcid Acidic Organic Waste (Separate Stream) StreamB->BinAcid Contains Strong Acid BinHalo Halogenated Organic Waste StreamC->BinHalo Contains Chlorine BinBase->BinAcid NEVER MIX!

Figure 2: Waste segregation logic. Failure to separate Stream A and Stream B is the #1 cause of waste container ruptures in peptide labs.

Detailed Liquid Protocols

Stream A: Deprotection Waste (Piperidine/DMF)

  • Composition: Contains the Fmoc-byproducts (dibenzofulvene) and excess piperidine.

  • Disposal: Pour into "Non-Halogenated Organic Waste" .

  • Pre-treatment: None usually required, but ensure the container is rated for basic solvents.

Stream B: Cleavage Waste (TFA/Scavengers)

  • Composition: High concentration Trifluoroacetic Acid (TFA), dissolved peptide fragments, and the cleaved tert-butyl ether group (as isobutylene or tert-butyl trifluoroacetate).

  • Disposal: Pour into "Acidic Organic Waste" or a dedicated TFA waste bottle.

  • Neutralization (Optional but Recommended): If your facility does not have a dedicated acid stream, slowly neutralize with saturated Sodium Bicarbonate (

    
    ) in an ice bath before adding to general organic waste. Caution:  This generates massive amounts of 
    
    
    
    foam.

Stream C: Halogenated Solvents (DCM)

  • If Dichloromethane (DCM) was used to dissolve the Fmoc-Tyr(tBu)-OH, this must go into "Halogenated Waste."

  • Why? Halogenated waste is incinerated at higher temperatures. Mixing non-halogenated solvents into this stream increases disposal costs significantly.

Part 4: Spill Management Protocol

If solid N-Fmoc-(13C9,15N)-L-Tyrosine(tBu)-OH is spilled:

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If the spill is large (>10g) and dust is visible, use an N95 dust mask to prevent sensitization.

  • Containment: Do not dry sweep if possible (generates dust). Cover with a damp paper towel to weigh down the powder.

  • Cleanup:

    • Scoop up the damp material and place it in a waste bag.

    • Wipe the surface with Ethanol or Isopropanol (Fmoc-amino acids are poorly soluble in water; water alone will just smear it).

    • Follow with a soap and water wash.[1][2][3]

  • Verification: Use a UV lamp (254 nm) if available. The Fmoc group fluoresces strongly. If the area glows, you haven't cleaned it enough.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • University of California, Irvine. Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Dual-Risk Framework

Handling N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether requires a shift in mindset from standard chemical safety to High-Integrity Reagent Handling . While the chemical toxicity profile of this compound is manageable (Irritant), the economic and scientific risk is severe.

A single contamination event with natural abundance (light) Tyrosine, water, or skin oils will render the isotopic enrichment useless for NMR or SILAC applications, potentially invalidating weeks of downstream data.

The Core Directive: Your PPE strategy must protect the scientist from the chemical AND the chemical from the scientist.

Risk CategoryHazard DescriptionConsequenceMitigation Strategy
Chemical Safety Fmoc-group irritation; Solvent exposure (DMF/DCM).Skin/Eye irritation; Respiratory distress.Standard Chemical PPE (Nitrile/Goggles).
Data Integrity Hydrolysis of tBu ether; Isotopic dilution.Loss of protecting group; NMR signal pollution.Atmospheric Control & Double-Gloving.
Economic Static dispersion of powder.Loss of material ($500+ per gram).Anti-static gun & Micro-spatula.
Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab attire." Use this task-specific matrix to select the correct armor for the procedure.[1]

Zone A: Dry Handling (Weighing & Aliquoting)

Objective: Prevent enzymatic contamination (proteases), moisture introduction, and static loss.

  • Hand Protection: Double-Gloving Strategy.

    • Inner Layer: 4 mil Nitrile (Skin oil barrier).

    • Outer Layer: 4 mil Nitrile (Discardable contact layer).

    • Rationale: Tyrosine is a common amino acid in human sweat. Touching the inner container rim with a single glove that has touched your skin during donning can introduce 12C/14N contaminants [1].

  • Respiratory: N95 Particulate Respirator (Optional but recommended).

    • Rationale: Prevents exhalation of moisture/droplets into the expensive stock vial.

  • Body: Anti-static Lab Coat (Cotton/Polyester blend). Avoid pure synthetic fleeces that generate high static fields.

Zone B: Wet Synthesis (Solubilization & Coupling)

Objective: Protection against synthesis solvents (DMF, DCM, Piperidine).

  • Hand Protection: Chemical Resistant Nitrile (Minimum 5-8 mil) or Laminate.

    • Warning: Standard thin nitrile degrades rapidly in Dichloromethane (DCM) and swells in DMF [2]. If using DCM for solubilization, change gloves immediately upon splash contact.

  • Eye Protection: Chemical Splash Goggles (Indirect Vented).

    • Rationale: Fmoc-derivatives are irritating to mucous membranes. Safety glasses with side shields are insufficient for liquid handling where splash risk exists.

Operational Workflow: The "Golden Path"

This protocol is designed to minimize hydrolysis of the acid-labile O-Tertbutyl ether and prevent static loss of the 13C/15N powder.

HandlingProtocol cluster_errors Critical Failure Points Start Storage: -20°C (Desiccated) Equilibration Equilibration (30 mins @ RT) Start->Equilibration Do NOT open cold (Condensation Risk) StaticControl Static Discharge (Zerostat Gun) Equilibration->StaticControl Remove Cap Moisture Moisture Entry Equilibration->Moisture Opened too early Weighing Weighing (Microbalance) StaticControl->Weighing Glass/PTFE Spatula Solubilization Solubilization (Dry DMF/NMP) Weighing->Solubilization Argon Purge Static Static Fly-out Weighing->Static Low Humidity Usage SPPS / NMR Application Solubilization->Usage

Figure 1: Critical Handling Workflow. Note the mandatory equilibration step to prevent condensation, which cleaves the tBu protecting group.

Step-by-Step Protocol
  • Thermal Equilibration (Critical):

    • Remove the vial from -20°C storage.

    • Place in a desiccator at room temperature for 30 minutes before breaking the seal.

    • Why: Opening a cold vial condenses atmospheric water onto the powder. Water is the enemy of the tBu ether (acid sensitivity) and the Fmoc group (base sensitivity) [3].

  • Static Neutralization:

    • Isotopic powders are often "fluffy" and highly charged.

    • Use an ionizing anti-static gun (e.g., Zerostat) on the vial and the weighing boat before transfer.

    • Failure to do this: Can result in 10-20% of the powder "jumping" off the spatula, leading to massive financial loss.

  • Solubilization:

    • Dissolve in peptide-grade DMF or NMP .

    • Avoid alcohols (MeOH/EtOH) as they can cause transesterification.

    • Concentration: Typically 0.1M - 0.2M for SPPS.

Disposal & Waste Management

Despite the "Isotope" label, this material is NON-RADIOACTIVE . Do not dispose of it in radioactive waste streams, as this incurs unnecessary costs and regulatory headaches.

Waste StreamCriteriaDisposal Action
Solid Waste Vials, weighing boats, contaminated gloves.[2]Hazardous Chemical Solid. Label: "Contaminated Debris (Fmoc-Amino Acid)."
Liquid Waste (A) Solubilized in DMF/NMP.Non-Halogenated Organic Solvent.
Liquid Waste (B) Solubilized in DCM/Chloroform.Halogenated Organic Solvent.
Liquid Waste (C) Deprotection waste (Piperidine).[2]Basic Organic Waste. Do not mix with acids.

Spill Management: If dry powder is spilled:

  • Do not wipe wet (creates a slurry).

  • Cover with a dry tissue.

  • Scoop carefully into a solid waste container.

  • Clean surface with soap and water (Fmoc is stable to soap, but the surfactant removes it).

References
  • BenchChem. (2025).[2][3][4] Part 1: General Safety and Handling for All Labeled Amino Acids. Retrieved from

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves.[5] Retrieved from

  • Merck/Millipore. (2025). Safety Data Sheet: Fmoc-Tyr(tBu)-OH. Retrieved from

  • Cambridge Isotope Laboratories. (2023). Handling Stable Isotopes: Storage and Stability. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.